Product packaging for IHVR-19029(Cat. No.:CAS No. 1447464-73-4)

IHVR-19029

Numéro de catalogue: B608066
Numéro CAS: 1447464-73-4
Poids moléculaire: 443.6 g/mol
Clé InChI: GFBNIASMQRMEDU-PLACYPQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

IHVR-19029 is a lead endoplasmic reticulum α-glucosidases I and II inhibitor, which efficiently protected mice from lethal Ebola and Marburg virus infections via injection route. This compound has been demonstrated to significantly protect mice from lethal infections of the Marburg and Ebola viruses when administrated via intraperitoneal injections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H45N3O5 B608066 IHVR-19029 CAS No. 1447464-73-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNIASMQRMEDU-PLACYPQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022546
Record name IHVR-19029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447464-73-4
Record name IHVR-19029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

IHVR-19029: A Potent Host-Directed Antiviral Targeting ER Alpha-Glucosidases

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IHVR-19029 is a novel iminosugar derivative that acts as a potent inhibitor of host-cell endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these essential host enzymes, this compound disrupts the proper folding of viral glycoproteins of a broad range of enveloped viruses, leading to a significant reduction in the production of infectious viral particles. This host-directed mechanism of action makes this compound a promising candidate for a broad-spectrum antiviral therapeutic that is less susceptible to the development of viral resistance. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as hemorrhagic fever viruses, pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents that can be rapidly deployed is a critical unmet need. One promising strategy is to target host cellular factors that are essential for viral replication, as this approach is less likely to be compromised by the high mutation rates of viruses.

The N-linked glycosylation of viral envelope proteins is a critical step in the life cycle of many enveloped viruses. This process, which occurs in the endoplasmic reticulum of the host cell, is essential for the proper folding, trafficking, and function of these proteins. ER α-glucosidases I and II play a pivotal role in the initial trimming of glucose residues from newly synthesized glycoproteins, a key step in the calnexin/calreticulin quality control cycle. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This disruption of viral glycoprotein maturation can effectively halt the assembly and release of new, infectious virions.

This compound, an N-alkylated derivative of 1-deoxynojirimycin (DNJ), has emerged as a potent inhibitor of ER α-glucosidases. Its ability to interfere with this crucial host-cell pathway underpins its broad-spectrum antiviral activity.

Mechanism of Action

This compound functions as a competitive inhibitor of ER α-glucosidases I and II. By mimicking the natural glucose substrate, it binds to the active site of these enzymes, preventing them from cleaving the terminal glucose residues from the N-linked glycans of nascent viral glycoproteins. This inhibition disrupts the normal glycoprotein folding and quality control process within the ER.

cluster_ER Endoplasmic Reticulum Nascent_Viral_Glycoprotein Nascent Viral Glycoprotein with Glc3Man9GlcNAc2 Glucosidase_I ER α-Glucosidase I Nascent_Viral_Glycoprotein->Glucosidase_I Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Misfolded_Glycoprotein Misfolded Viral Glycoprotein Glucosidase_I->Misfolded_Glycoprotein Calnexin_Calreticulin Calnexin/Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Glucosidase_II->Misfolded_Glycoprotein Properly_Folded_Glycoprotein Properly Folded Viral Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Viral_Assembly Virion Assembly and Release Properly_Folded_Glycoprotein->Viral_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Infectious_Virions Infectious Virions Viral_Assembly->Infectious_Virions Non_Infectious_Particles Non-Infectious/ Reduced Virions Viral_Assembly->Non_Infectious_Particles IHVR_19029 This compound IHVR_19029->Glucosidase_I Inhibition IHVR_19029->Glucosidase_II Inhibition cluster_workflow Experimental Workflow for this compound Evaluation In_Vitro_Enzyme_Assay In Vitro Enzyme Inhibition Assay (Determine IC50) Cell_Based_Antiviral_Assay Cell-Based Antiviral Assay (Determine EC50) In_Vitro_Enzyme_Assay->Cell_Based_Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Cell_Based_Antiviral_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Pharmacokinetics In Vivo Pharmacokinetics (Mouse Model) Selectivity_Index->Pharmacokinetics Efficacy_Study In Vivo Efficacy Study (Mouse Model of Viral Infection) Pharmacokinetics->Efficacy_Study Lead_Optimization Lead Optimization Efficacy_Study->Lead_Optimization IHVR_19029 This compound Host_Target Host Target: ER α-Glucosidases I & II IHVR_19029->Host_Target Inhibits Viral_Process Viral Process: Glycoprotein Folding Host_Target->Viral_Process Is Essential For Outcome Antiviral Outcome: Inhibition of Virion Assembly Viral_Process->Outcome Disruption Leads To Advantage Key Advantage: Broad-Spectrum Activity & High Barrier to Resistance Outcome->Advantage

An In-depth Technical Guide on IHVR-19029 and its Role in the Inhibition of Viral Glycoprotein Folding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enveloped viruses, a significant threat to global health, rely on the host cellular machinery for the replication and assembly of new viral particles. A critical step in the lifecycle of these viruses is the correct folding and maturation of their surface glycoproteins, which are essential for viral entry into host cells. The endoplasmic reticulum (ER) quality control system, particularly the calnexin/calreticulin cycle, plays a pivotal role in this process. IHVR-19029, an N-alkyldeoxynojirimycin (DNJ) derivative, is a host-targeting antiviral agent that disrupts this crucial pathway. By competitively inhibiting ER α-glucosidases I and II, this compound prevents the proper folding of viral glycoproteins, leading to a broad-spectrum antiviral effect. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to Viral Glycoprotein Folding and the Calnexin/Calreticulin Cycle

Viral glycoproteins are synthesized in the ER of the host cell, where they undergo a series of post-translational modifications, including N-linked glycosylation. The initial glycan precursor (Glc₃Man₉GlcNAc₂) is sequentially trimmed by ER α-glucosidases I and II. The removal of the terminal glucose residues is a critical checkpoint, allowing the glycoprotein to interact with the lectin chaperones calnexin and calreticulin. This interaction facilitates proper folding and prevents the aggregation of misfolded proteins. Once correctly folded, the glycoprotein is released from this cycle and proceeds through the secretory pathway for incorporation into new virions. Many enveloped viruses are highly dependent on this pathway for the maturation of their surface glycoproteins.

This compound: A Potent Inhibitor of ER α-Glucosidases

This compound is an iminosugar that mimics the transition state of the glucose substrate of ER α-glucosidases. This mimicry allows it to act as a competitive inhibitor of both ER α-glucosidase I and II, with a potent inhibitory effect on α-glucosidase I. By blocking these enzymes, this compound prevents the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This disruption of the natural folding pathway leads to misfolded glycoproteins that are retained in the ER and ultimately targeted for degradation, thereby inhibiting the production of infectious viral particles.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound against key enzymes and a range of enveloped viruses.

Table 1: Inhibitory Activity of this compound against ER α-Glucosidase I

Enzyme TargetIC₅₀ (μM)
ER α-Glucosidase I0.48[1]

Table 2: In Vitro Antiviral Activity of this compound

VirusCell LineAssay MethodEC₅₀ (μM)Reference
Bovine Viral Diarrhea Virus (BVDV)MDBK-0.25[1]
Tacaribe Virus (TCRV)--0.74[1]
Dengue Virus (DENV)HEK293qRT-PCR1.25[1][2]
Ebola Virus (EBOV)HeLaImmunofluorescence16.9[2]
Yellow Fever Virus (YFV)HEK293qRT-PCR~15.6[2]
Zika Virus (ZIKV)HEK293qRT-PCR~22[2]

Note: EC₅₀ values for YFV and ZIKV are estimated from graphical data presented in the cited literature.

Experimental Protocols

ER α-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ of an inhibitor against ER α-glucosidase I.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified recombinant human ER α-glucosidase I in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 6.8).

    • Prepare a stock solution of the fluorescent substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) in DMSO.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the ER α-glucosidase I enzyme solution, and the various concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the 4-MUG substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.4).

    • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

    • Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay for Dengue Virus)

This protocol describes a standard plaque reduction neutralization test (PRNT) to determine the EC₅₀ of this compound against Dengue virus.

  • Cell Culture and Virus Propagation:

    • Culture a susceptible cell line (e.g., Vero or BHK-21 cells) in appropriate growth medium.

    • Prepare a stock of Dengue virus and determine its titer by plaque assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a cell culture-compatible solvent.

    • Perform serial dilutions of the compound in culture medium to obtain the desired test concentrations.

  • Plaque Reduction Assay:

    • Seed the susceptible cells in 6-well or 12-well plates and grow to confluency.

    • Pre-treat the confluent cell monolayers with the different concentrations of this compound for 2 hours at 37°C.

    • In a separate plate, prepare serial dilutions of the Dengue virus stock and add a standardized amount of virus (e.g., 100 plaque-forming units) to each well containing the pre-treated cells.

    • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

    • Remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) mixed with the corresponding concentration of this compound.

    • Incubate the plates at 37°C in a CO₂ incubator for 5-7 days until visible plaques are formed.

  • Plaque Visualization and Data Analysis:

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayers with a crystal violet solution to visualize the plaques.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value, the concentration of this compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the compound concentration.

In Vivo Efficacy Study (Mouse Model of Marburg Virus)

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of Marburg virus infection. All work with live Marburg virus must be conducted in a BSL-4 facility.

  • Animal Model and Virus:

    • Use a suitable mouse model, such as BALB/c mice, and a mouse-adapted strain of Marburg virus.

    • Challenge the mice with a lethal dose of the virus via intraperitoneal (IP) or another appropriate route of infection.

  • Compound Administration:

    • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., dissolved in PBS for IP injection).

    • Initiate treatment at a specified time point relative to virus challenge (e.g., 1 hour post-infection).

    • Administer this compound at various dose levels (e.g., 25-75 mg/kg) and on a defined schedule (e.g., twice daily for 10 days)[1].

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a predetermined period (e.g., 21 days).

    • The primary endpoint is typically survival. Secondary endpoints can include changes in body weight and clinical scores.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves for each treatment group and the vehicle control group.

    • Compare the survival rates between the treated and control groups using a statistical test such as the log-rank test.

    • Analyze secondary endpoints (e.g., weight change) using appropriate statistical methods.

Mandatory Visualizations

Signaling Pathway: The Calnexin/Calreticulin Cycle and its Inhibition by this compound

Calnexin_Cycle cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9 Glc₃Man₉GlcNAc₂-Glycoprotein Nascent_Glycoprotein->Glc3Man9 N-linked Glycosylation Glc1Man9 Glc₁Man₉GlcNAc₂-Glycoprotein Glc3Man9->Glc1Man9 Glucose Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Glc1Man9->Calnexin_Calreticulin Binding Man9 Man₉GlcNAc₂-Glycoprotein (Correctly Folded) Golgi Golgi Apparatus Man9->Golgi Exit to Golgi Misfolded_Glycoprotein Misfolded Glycoprotein Misfolded_Glycoprotein->Glc1Man9 Reglucosylation Degradation Proteasomal Degradation Misfolded_Glycoprotein->Degradation ERAD Glucosidase_I α-Glucosidase I Glucosidase_II α-Glucosidase II Calnexin_Calreticulin->Man9 Folding & Release Calnexin_Calreticulin->Misfolded_Glycoprotein Incorrect Folding UGGT UGGT IHVR_19029 This compound IHVR_19029->Glucosidase_I Inhibition IHVR_19029->Glucosidase_II Inhibition

Caption: The Calnexin/Calreticulin cycle and the inhibitory mechanism of this compound.

Experimental Workflow: In Vitro Antiviral Plaque Reduction Assay

Plaque_Reduction_Assay Start Start: Seed Cells Pre_treat Pre-treat cells with This compound dilutions Start->Pre_treat Infect Infect cells with Dengue Virus Pre_treat->Infect Overlay Add semi-solid overlay with this compound Infect->Overlay Incubate Incubate for 5-7 days Overlay->Incubate Fix_Stain Fix and stain cells Incubate->Fix_Stain Count Count plaques Fix_Stain->Count Analyze Calculate % inhibition and determine EC₅₀ Count->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro antiviral efficacy using a plaque reduction assay.

Logical Relationship: Consequence of ER α-Glucosidase Inhibition

Inhibition_Consequence Inhibition This compound inhibits ER α-Glucosidases I & II No_Trimming Prevention of glucose trimming from N-linked glycans Inhibition->No_Trimming Misfolding Viral glycoprotein misfolding and aggregation No_Trimming->Misfolding Retention Retention of misfolded glycoproteins in the ER Misfolding->Retention Degradation ER-associated degradation (ERAD) of glycoproteins Retention->Degradation Reduced_Virions Reduced assembly of new infectious virions Degradation->Reduced_Virions Reduced_Infectivity Decreased viral infectivity Reduced_Virions->Reduced_Infectivity

References

Broad-Spectrum Antiviral Activity of IHVR-19029: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a promising N-alkylated derivative of 1-deoxynojirimycin (DNJ) that exhibits broad-spectrum antiviral activity against a range of enveloped viruses, particularly hemorrhagic fever viruses. Its mechanism of action centers on the inhibition of host-specific endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins through the N-linked glycosylation pathway. By disrupting this process, this compound effectively hinders viral maturation and assembly, leading to the production of non-infectious virions. This whitepaper provides an in-depth technical overview of this compound, including its antiviral efficacy, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Ebola, Marburg, Dengue, and Zika, underscore the urgent need for broad-spectrum antiviral therapeutics. Targeting host cellular functions essential for viral replication presents a promising strategy that is less susceptible to the development of viral resistance compared to direct-acting antivirals. This compound, an iminosugar, exemplifies this approach by targeting the host's N-linked glycosylation pathway, a critical process for the maturation of glycoproteins of numerous enveloped viruses.[1][2][3][4][5] This document serves as a comprehensive technical guide for researchers and drug development professionals interested in the antiviral properties and evaluation of this compound.

Mechanism of Action: Inhibition of ER α-Glucosidases

This compound is a competitive inhibitor of the endoplasmic reticulum (ER) resident α-glucosidases I and II.[3][5] These enzymes play a crucial role in the initial trimming steps of the N-linked glycan precursor, Glc3Man9GlcNAc2, attached to newly synthesized viral glycoproteins. Specifically, α-glucosidase I removes the terminal glucose residue, followed by the removal of the subsequent two glucose residues by α-glucosidase II. This deglucosylation process is a critical quality control step, ensuring the proper folding and subsequent transport of glycoproteins from the ER to the Golgi apparatus.

By inhibiting these glucosidases, this compound leads to the accumulation of improperly folded viral glycoproteins with persistent glucose residues on their N-glycans. This misfolding prevents the correct assembly of viral particles and can lead to their retention and degradation within the ER. The resulting virions, if released, are often non-infectious due to malformed or non-functional envelope glycoproteins.

N-Linked Glycosylation Pathway Inhibition by this compound cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Addition of Glc3Man9GlcNAc2 Glycoprotein_Glc3 Glycoprotein-Glc3Man9GlcNAc2 Glc3Man9GlcNAc2->Glycoprotein_Glc3 Oligosaccharyl- transferase Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc1 Glycoprotein-Glc1Man9GlcNAc2 Glucosidase_I->Glycoprotein_Glc1 Removes 1st Glucose Misfolded_Protein Misfolded Glycoprotein Glucosidase_I->Misfolded_Protein Glucosidase_II α-Glucosidase II Glycoprotein_Glc1->Glucosidase_II Glycoprotein_Man9 Glycoprotein-Man9GlcNAc2 (Correctly Folded) Glucosidase_II->Glycoprotein_Man9 Removes 2nd & 3rd Glucose Glucosidase_II->Misfolded_Protein Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Folding Cycle Glycoprotein_Man9->Calnexin_Calreticulin_Cycle Golgi_Transport Transport to Golgi (Virion Assembly) Calnexin_Calreticulin_Cycle->Golgi_Transport ER_Degradation ER-Associated Degradation (ERAD) Misfolded_Protein->ER_Degradation IHVR_19029 This compound IHVR_19029->Glucosidase_I IHVR_19029->Glucosidase_II

Caption: Inhibition of ER α-glucosidases I and II by this compound disrupts N-linked glycosylation.

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a variety of enveloped viruses in cell-based assays. The half-maximal effective concentrations (EC50) and cytotoxic concentrations (CC50) for several key viruses are summarized below.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Dengue Virus (DENV) HEK293qRT-PCR~1.0>100>100[1][4]
Yellow Fever Virus (YFV) HEK293qRT-PCR~12.5>100>8[1][4]
Zika Virus (ZIKV) HEK293qRT-PCR~17.6>100>5.7[1][4]
Ebola Virus (EBOV) HelaImmunofluorescence16.9>50>2.9[1][4]
Marburg Virus (MARV) --Data not specified--[1][3]
Rift Valley Fever Virus --Data not specified--[1]

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound in providing partial protection against lethal infections with Ebola and Marburg viruses when administered via intraperitoneal injection.[1][3]

A significant finding is the synergistic antiviral effect observed when this compound is co-administered with other broad-spectrum antiviral agents, such as favipiravir (T-705). In a mouse model of Ebola virus infection, the combination of sub-optimal doses of this compound and favipiravir resulted in a significant increase in the survival rate of infected animals.[1][2] This suggests a promising combination therapy strategy for treating viral hemorrhagic fevers.

Pharmacokinetics and Prodrug Development

A major challenge with this compound is its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally.[1][3] Pharmacokinetic studies in mice revealed a short plasma half-life following intraperitoneal administration.[4]

To address these limitations, ester prodrugs of this compound have been developed. These prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active parent compound, this compound, in the plasma and liver. In vivo pharmacokinetic studies in mice have shown that these prodrugs, particularly a tetrabutyrate ester, significantly improve the overall exposure to this compound after both oral and intravenous administration.[3]

CompoundAdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
This compound IP75~20000.17~2500[4]
This compound Oral100~1000.25~150[6]
Prodrug 8 (Tetrabutyrate) Oral100~3000.25~600[6]

Experimental Protocols

In Vitro Antiviral Assays

This protocol is used to quantify viral RNA levels in infected cells treated with this compound.

qRT-PCR Workflow Cell_Seeding 1. Seed cells (e.g., HEK293) in 96-well plates Compound_Treatment 2. Treat cells with serial dilutions of this compound Cell_Seeding->Compound_Treatment Viral_Infection 3. Infect cells with virus (e.g., DENV, YFV, ZIKV) at a specific MOI Compound_Treatment->Viral_Infection Incubation 4. Incubate for a defined period (e.g., 48 hours) Viral_Infection->Incubation RNA_Extraction 5. Extract total cellular RNA Incubation->RNA_Extraction qRT_PCR 6. Perform one-step qRT-PCR using virus-specific primers and probes RNA_Extraction->qRT_PCR Data_Analysis 7. Analyze data to determine viral RNA levels relative to controls qRT_PCR->Data_Analysis

Caption: Workflow for quantifying viral RNA by qRT-PCR.

Detailed Steps:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment and Infection: Pre-treat the cells with the compound dilutions for a specified time (e.g., 2 hours) before infecting with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected and treated plates for a period sufficient for viral replication (e.g., 48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • qRT-PCR: Perform one-step qRT-PCR using a commercial master mix and primers/probes specific for the target virus. Include a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration using non-linear regression analysis.

This assay is used to quantify viral protein expression in infected cells.

Immunofluorescence Assay Workflow Cell_Seeding 1. Seed cells (e.g., Hela) on coverslips or in optical-bottom plates Compound_Treatment 2. Treat cells with serial dilutions of this compound Cell_Seeding->Compound_Treatment Viral_Infection 3. Infect cells with virus (e.g., EBOV) Compound_Treatment->Viral_Infection Incubation 4. Incubate for a defined period Viral_Infection->Incubation Fixation_Permeabilization 5. Fix and permeabilize the cells Incubation->Fixation_Permeabilization Antibody_Staining 6. Incubate with primary antibody against a viral protein, followed by a fluorescently labeled secondary antibody Fixation_Permeabilization->Antibody_Staining Imaging_Analysis 7. Image the cells using a fluorescence microscope and quantify the fluorescence intensity Antibody_Staining->Imaging_Analysis

References

IHVR-19029 for Hemorrhagic Fever Virus Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-19029 is a novel antiviral compound that has demonstrated significant potential in the fight against hemorrhagic fever viruses. As an N-alkylated derivative of deoxynojirimycin (DNJ), it functions as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins, which are essential components of the envelope of many viruses. By inhibiting these host enzymes, this compound disrupts the maturation of viral glycoproteins, leading to misfolded proteins and a subsequent reduction in the production of infectious virions. This host-targeting mechanism offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. This guide provides an in-depth overview of the technical data and experimental protocols associated with this compound research.

Mechanism of Action: Targeting Host Glycoprotein Processing

This compound is an iminosugar that mimics the transition state of the glucose substrate of ER α-glucosidases. This competitive inhibition prevents the trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. Proper trimming by α-glucosidases I and II is a critical step in the calnexin/calreticulin cycle, a major chaperone system in the ER that ensures correct protein folding. Disruption of this process leads to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. This ultimately results in a significant reduction in the assembly and release of new, infectious viral particles.[1][2]

IHVR-19029_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Viral_Glycoprotein_Synthesis Viral Glycoprotein Synthesis N-linked_Glycosylation N-linked Glycosylation (Addition of Glc3Man9GlcNAc2) Viral_Glycoprotein_Synthesis->N-linked_Glycosylation Glucosidase_I α-Glucosidase I N-linked_Glycosylation->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Cycle Calnexin/Calreticulin Folding Cycle Glucosidase_II->Calnexin_Cycle Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Cycle->Correctly_Folded_Glycoprotein Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Cycle->Misfolded_Glycoprotein If misfolded Virion_Assembly Virion Assembly & Egress Correctly_Folded_Glycoprotein->Virion_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Non-infectious_Particles Non-infectious Particles/ Degradation Products ERAD->Non-infectious_Particles Infectious_Virions Infectious Virions Virion_Assembly->Infectious_Virions This compound This compound This compound->Glucosidase_I This compound->Glucosidase_II

Caption: Mechanism of action of this compound in inhibiting viral glycoprotein processing.

Quantitative Data

In Vitro Antiviral Activity of this compound

The following table summarizes the 50% effective concentration (EC50) of this compound against various hemorrhagic fever viruses. The EC50 is the concentration of the drug that inhibits 50% of viral replication in cell culture assays.

VirusCell LineAssayEC50 (µM)Reference
Dengue Virus (DENV)HEK293qRT-PCRNot explicitly stated, but most potent[3]
Yellow Fever Virus (YFV)HEK293qRT-PCRLess potent than against DENV[3]
Zika Virus (ZIKV)HEK293qRT-PCRLess potent than against DENV[3]
Ebola Virus (EBOV)HeLaImmunofluorescence16.9[3]
In Vivo Efficacy of this compound in an Ebola Virus Mouse Model

The in vivo efficacy of this compound, both as a monotherapy and in combination with the viral RNA polymerase inhibitor favipiravir (T-705), was evaluated in a lethal mouse model of Ebola virus infection.

Treatment GroupDosageAdministration RouteSurvival Rate (%)Reference
Placebo--0[3]
This compound50 mg/kg, twice dailyIntraperitoneal (IP)20[3]
This compound75 mg/kg, twice dailyIntraperitoneal (IP)40[3]
T-7050.325 mg/kg, once dailyOral10[3]
This compound + T-70550 mg/kg + 0.325 mg/kgIP + Oral60[3]
This compound + T-70575 mg/kg + 0.325 mg/kgIP + Oral80[3]

These results demonstrate a synergistic effect between this compound and favipiravir, significantly increasing the survival rate of Ebola virus-infected mice.[3]

Experimental Protocols

In Vitro Antiviral Activity Assay (qRT-PCR)

This protocol outlines the general steps for determining the in vitro antiviral activity of this compound against flaviviruses like Dengue, Yellow Fever, and Zika virus using quantitative reverse transcription PCR (qRT-PCR).

qRT-PCR_Workflow Cell_Seeding 1. Seed cells (e.g., HEK293) in 96-well plates Virus_Infection 2. Infect cells with virus (e.g., DENV, YFV, ZIKV) at a specific MOI Cell_Seeding->Virus_Infection Compound_Treatment 3. Treat cells with serial dilutions of This compound Virus_Infection->Compound_Treatment Incubation 4. Incubate for 48-72 hours Compound_Treatment->Incubation RNA_Extraction 5. Extract total cellular RNA Incubation->RNA_Extraction qRT-PCR 6. Perform one-step qRT-PCR with virus-specific primers and a housekeeping gene (e.g., β-actin) RNA_Extraction->qRT-PCR Data_Analysis 7. Analyze data to determine viral RNA levels and calculate EC50 qRT-PCR->Data_Analysis

Caption: General workflow for in vitro antiviral activity assessment using qRT-PCR.

Detailed Methodology:

  • Cell Culture:

    • Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 96-well plates at a density that allows for confluence at the time of assay readout.

  • Virus Infection and Compound Treatment:

    • On the day of the experiment, remove the culture medium and infect the cells with the virus (e.g., DENV, YFV, or ZIKV) at a multiplicity of infection (MOI) of 0.1 to 1 in a small volume of serum-free medium for 1-2 hours.

    • Remove the viral inoculum and add fresh medium containing two-fold serial dilutions of this compound. Include a no-drug control and a cell-only control.

  • Incubation and RNA Extraction:

    • Incubate the plates for 48 to 72 hours at 37°C.

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantitative Reverse Transcription PCR (qRT-PCR):

    • Perform one-step qRT-PCR using a commercial kit with primers and probes specific for the viral genome and a housekeeping gene (e.g., β-actin) for normalization.

    • Thermal cycling conditions typically include a reverse transcription step, followed by denaturation, and then 40 cycles of annealing and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the viral and housekeeping genes.

    • Calculate the relative viral RNA levels compared to the no-drug control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value.

Ebola Virus Immunofluorescence Assay

This protocol describes the general steps for quantifying the inhibition of Ebola virus (EBOV) replication by this compound using an immunofluorescence-based assay.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 96-well black-walled, clear-bottom plates.

    • Pre-treat the cells with serial dilutions of this compound for 2 hours prior to infection.

  • Ebola Virus Infection:

    • In a BSL-4 facility, infect the cells with EBOV at an MOI of approximately 1.5.

    • Incubate the plates for 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., PBS with 5% bovine serum albumin).

    • Incubate with a primary antibody specific for an EBOV protein (e.g., glycoprotein, GP).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of the viral protein staining.

    • Normalize the viral protein signal to the cell number (DAPI count).

    • Calculate the percentage of inhibition relative to the no-drug control and determine the EC50.

In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

The following outlines the general protocol for assessing the in vivo efficacy of this compound in a lethal mouse model of Ebola virus infection. All animal experiments with live Ebola virus must be conducted in a BSL-4 facility.

In_Vivo_Efficacy_Workflow Animal_Acclimatization 1. Acclimatize mice (e.g., BALB/c) to BSL-4 conditions Virus_Challenge 2. Challenge mice with a lethal dose of mouse-adapted Ebola virus Animal_Acclimatization->Virus_Challenge Treatment_Initiation 3. Initiate treatment with This compound (IP), T-705 (oral), or combination Virus_Challenge->Treatment_Initiation Daily_Monitoring 4. Monitor daily for clinical signs, weight loss, and survival Treatment_Initiation->Daily_Monitoring Data_Collection 5. Collect blood/tissues for virological and pathological analysis (optional) Daily_Monitoring->Data_Collection Endpoint_Analysis 6. Analyze survival data (Kaplan-Meier curves) Data_Collection->Endpoint_Analysis

Caption: General workflow for in vivo efficacy studies in a mouse model of Ebola.

Detailed Methodology:

  • Animal Model:

    • Use an appropriate mouse strain susceptible to lethal Ebola virus infection (e.g., BALB/c mice with mouse-adapted EBOV).

    • Acclimatize the animals to the BSL-4 environment.

  • Virus Challenge:

    • Infect the mice via intraperitoneal injection with a predetermined lethal dose of mouse-adapted Ebola virus.

  • Treatment Regimen:

    • Randomly assign mice to different treatment groups: placebo, this compound alone, favipiravir (T-705) alone, and the combination of this compound and T-705.

    • Administer this compound via intraperitoneal injection (e.g., 50 or 75 mg/kg twice daily).

    • Administer T-705 orally (e.g., 0.325 mg/kg once daily).

    • Initiate treatment shortly after virus challenge and continue for a specified duration (e.g., 10-14 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy), body weight changes, and survival for at least 21 days post-infection.

    • The primary endpoint is survival.

    • Secondary endpoints can include viral load in blood and tissues at various time points, as well as histopathological analysis of major organs.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier survival curves and log-rank tests to compare the different treatment groups.

Conclusion

This compound is a promising broad-spectrum antiviral candidate for the treatment of hemorrhagic fever viruses. Its host-targeting mechanism of action, by inhibiting ER α-glucosidases, presents a high barrier to the development of viral resistance. In vitro studies have demonstrated its activity against a range of hemorrhagic fever viruses, and in vivo studies in a mouse model of Ebola virus infection have shown significant efficacy, particularly in combination with other antiviral agents like favipiravir. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on this and other host-targeting antiviral strategies. Further preclinical and clinical development of this compound and its prodrugs is warranted to fully assess its therapeutic potential.

References

Investigating IHVR-19029: A Host-Targeting Antiviral Against Enveloped Viruses

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IHVR-19029 is a novel N-alkyl analog of deoxynojirimycin (DNJ) that has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, particularly hemorrhagic fever viruses. As a host-targeting antiviral, this compound inhibits the host's endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many enveloped viruses, thereby impeding viral morphogenesis and reducing infectivity. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting Host Glycoprotein Processing

This compound functions by competitively inhibiting the host cellular ER α-glucosidases I and II.[1][2][3] These enzymes are crucial for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins.[3] For many enveloped viruses, the proper folding and maturation of their surface glycoproteins are dependent on this cellular machinery.

By inhibiting these glucosidases, this compound leads to the accumulation of misfolded viral glycoproteins with unprocessed glycans.[3] This can trigger the ER-associated degradation (ERAD) pathway, leading to the degradation of the viral glycoproteins and a subsequent reduction in the assembly and release of new, infectious virions.[3] This host-oriented mechanism of action suggests a higher barrier to the development of viral resistance compared to direct-acting antivirals.

IHVR-19029_Signaling_Pathway cluster_ER Endoplasmic Reticulum Nascent Viral\nGlycoprotein Nascent Viral Glycoprotein ER_Glucosidase_I_II ER α-Glucosidases I & II Nascent Viral\nGlycoprotein->ER_Glucosidase_I_II Glucose Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Cycle ER_Glucosidase_I_II->Calnexin_Calreticulin Enters Folding Cycle Misfolded\nGlycoprotein Misfolded Glycoprotein ER_Glucosidase_I_II->Misfolded\nGlycoprotein Leads to Misfolding Properly_Folded\nGlycoprotein Properly_Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded\nGlycoprotein Calnexin_Calreticulin->Misfolded\nGlycoprotein Virion_Assembly Virion Assembly & Release Properly_Folded\nGlycoprotein->Virion_Assembly ERAD ER-Associated Degradation Misfolded\nGlycoprotein->ERAD Reduced_Virion_Release Reduced/Non-Infectious Virion Release Misfolded\nGlycoprotein->Reduced_Virion_Release Infectious_Virions Infectious_Virions Virion_Assembly->Infectious_Virions This compound This compound This compound->ER_Glucosidase_I_II Inhibition

Figure 1: Mechanism of action of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a variety of enveloped viruses. The following table summarizes the available data on its efficacy and cytotoxicity in cell culture models.

Virus FamilyVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Filoviridae Ebola Virus (EBOV)HeLaImmunofluorescent-based16.9>50 (in HEK293)>2.96[1]
Flaviviridae Dengue Virus (DENV)HEK293qRT-PCR~4>50>12.5[1]
Flaviviridae Yellow Fever Virus (YFV)HEK293qRT-PCR~50>50>1[4]
Flaviviridae Zika Virus (ZIKV)HEK293qRT-PCR~70>50>0.71[4]

Note: EC50 and CC50 values can vary depending on the cell line, virus strain, and assay method used.

In Vivo Efficacy

Preclinical studies in mouse models of Ebola and Marburg virus infection have been conducted to evaluate the in vivo potential of this compound.

Monotherapy

Administration of this compound as a monotherapy has shown partial protection in lethal mouse models of Ebola and Marburg virus infections.[1][5]

Combination Therapy with Favipiravir (T-705)

A significant enhancement in survival rates was observed when this compound was used in combination with favipiravir (T-705), a viral RNA polymerase inhibitor. This synergistic effect highlights the potential of a dual-pronged therapeutic strategy that targets both host and viral factors.[1][6]

The following table summarizes a key in vivo combination study in a mouse model of Ebola virus infection.[1]

Treatment GroupDosageAdministration RouteSurvival Rate (%)
Placebo N/AOral (vehicle) / IP (vehicle)0
This compound (low dose) 50 mg/kg, twice dailyIntraperitoneal (IP)20
This compound (high dose) 75 mg/kg, twice dailyIntraperitoneal (IP)30
Favipiravir (low dose) 0.325 mg/kg, once dailyOral10
Favipiravir (high dose) 1.6 mg/kg, once dailyOral20
This compound (50 mg/kg) + Favipiravir (0.325 mg/kg) As aboveAs above60
This compound (75 mg/kg) + Favipiravir (0.325 mg/kg) As aboveAs above80
This compound (50 mg/kg) + Favipiravir (1.6 mg/kg) As aboveAs above90
This compound (75 mg/kg) + Favipiravir (1.6 mg/kg) As aboveAs above100

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture 1. Cell Culture (e.g., HEK293, HeLa, Vero) Cytotoxicity_Assay 2. Cytotoxicity Assay (MTT) Determine CC50 Cell_Culture->Cytotoxicity_Assay Antiviral_Assay 3. Antiviral Assay Cell_Culture->Antiviral_Assay qRT_PCR 4a. qRT-PCR (Viral RNA quantification) Antiviral_Assay->qRT_PCR Plaque_Assay 4b. Plaque Assay (Infectious virus quantification) Antiviral_Assay->Plaque_Assay Western_Blot 4c. Western Blot (Viral protein expression) Antiviral_Assay->Western_Blot EC50_Calculation 5. EC50 Calculation qRT_PCR->EC50_Calculation Plaque_Assay->EC50_Calculation

Figure 2: General workflow for in vitro evaluation.
Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 4x10^4 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.[1]

Antiviral Assay by Quantitative Real-Time PCR (qRT-PCR)
  • Cell Seeding and Infection: Seed cells in a 96-well plate. Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour.

  • Compound Treatment: After removing the viral inoculum, add media containing serial dilutions of this compound and incubate for a designated period (e.g., 48 hours).

  • RNA Extraction: Extract total cellular RNA using a commercial kit.

  • qRT-PCR: Perform one-step qRT-PCR using virus-specific primers and probes. Include a housekeeping gene (e.g., β-actin) as an internal control.

  • Data Analysis: Determine the level of viral RNA inhibition relative to the untreated control. Calculate the 50% effective concentration (EC50) from the dose-response curve.[1]

Plaque Reduction Assay
  • Cell Seeding: Seed Vero cells in a 24-well plate to form a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing different concentrations of this compound.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting and EC50 Calculation: Count the number of plaques at each compound concentration and calculate the EC50 as the concentration that reduces the plaque number by 50% compared to the control.[1]

Western Blot for Viral Glycoprotein Analysis
  • Cell Lysis: Infect cells and treat with this compound as in the antiviral assay. Lyse the cells at the end of the incubation period.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the viral glycoprotein and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Analyze the changes in the expression and mobility of the viral glycoprotein.[1]

Conclusion and Future Directions

This compound is a promising broad-spectrum antiviral candidate that targets a host cellular pathway essential for the replication of many enveloped viruses. Its efficacy, particularly in combination with direct-acting antivirals, warrants further investigation. Future studies should focus on optimizing dosing and administration routes to improve in vivo efficacy, expanding the evaluation of its antiviral spectrum, and further elucidating the molecular details of its interaction with ER α-glucosidases. The development of such host-targeting antivirals represents a valuable strategy in the ongoing effort to combat emerging and re-emerging viral threats.

References

IHVR-19029: A Host-Targeting Antiviral Agent with Broad-Spectrum Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IHVR-19029 is a promising host-targeting antiviral agent that acts as an N-alkyl analog of deoxynojirimycin (DNJ).[1] It exhibits broad-spectrum antiviral activity by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the N-linked oligosaccharide processing pathway.[1][2][3] This inhibition disrupts the proper folding and maturation of viral glycoproteins, leading to reduced virion assembly, secretion, and infectivity of a wide range of enveloped viruses.[2][3] Preclinical studies have demonstrated its efficacy against hemorrhagic fever viruses, including Ebola (EBOV), Marburg (MARV), Dengue (DENV), Yellow Fever (YFV), and Zika (ZIKV) viruses.[1][4][5] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action: Targeting Host Glycoprotein Processing

This compound functions by competitively inhibiting the host ER α-glucosidases I and II.[2] These enzymes are essential for the initial steps of N-linked glycoprotein processing, specifically the trimming of glucose residues from the oligosaccharide precursor.[3] By preventing this crucial step, this compound leads to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. This disruption of viral glycoprotein maturation ultimately inhibits the assembly and release of infectious progeny virions.[3]

The host-targeting nature of this compound presents a significant advantage by creating a higher barrier to the development of viral resistance compared to direct-acting antivirals that target viral proteins.[4]

cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycoprotein with Glc3Man9GlcNAc2 Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase I Glucosidase I Glc3Man9GlcNAc2->Glucosidase I Glucose Trimming Glucosidase II Glucosidase II Glucosidase I->Glucosidase II Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glucosidase II->Calnexin/Calreticulin Cycle Enters Folding Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Correct Folding Virion Assembly Virion Assembly Properly Folded Glycoprotein->Virion Assembly Transport to Golgi This compound This compound This compound->Glucosidase I This compound->Glucosidase II Start Start Seed_HeLa Seed HeLa cells in 96-well plates Start->Seed_HeLa Treat_Cells Treat cells with serial dilutions of this compound Seed_HeLa->Treat_Cells Infect_Cells Infect cells with EBOV at MOI of 1.5 Treat_Cells->Infect_Cells Incubate Incubate for a defined period Infect_Cells->Incubate Fix_Permeabilize Fix and permeabilize cells Incubate->Fix_Permeabilize Primary_Antibody Incubate with primary antibody against EBOV protein Fix_Permeabilize->Primary_Antibody Secondary_Antibody Incubate with fluorescently labeled secondary antibody Primary_Antibody->Secondary_Antibody Image_Analysis Acquire and analyze images to quantify infected cells Secondary_Antibody->Image_Analysis Calculate_EC50 Calculate EC50 value Image_Analysis->Calculate_EC50 End End Calculate_EC50->End Start Start Transduce_Cas9 Transduce Huh7.5 cells with Cas9 expressing plasmid Start->Transduce_Cas9 Select_Cas9 Select for Cas9-expressing cells using blasticidin Transduce_Cas9->Select_Cas9 Expand_Clones Expand single cell clones Select_Cas9->Expand_Clones Verify_Cas9 Verify Cas9 expression by Western blot Expand_Clones->Verify_Cas9 Package_Lentivirus Package sgRNA lentiviral vectors in Lenti-X 293T cells Verify_Cas9->Package_Lentivirus Transduce_sgRNA Transduce Huh7.5-Cas9 cells with sgRNA lentivirus Package_Lentivirus->Transduce_sgRNA Verify_Knockout Verify knockout of MOGS or GANAB by Western blot Transduce_sgRNA->Verify_Knockout End End Verify_Knockout->End

References

The Impact of IHVR-19029 on N-linked Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a potent N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that acts as a competitive inhibitor of endoplasmic reticulum (ER) resident α-glucosidases I and II. These enzymes are critical for the initial trimming of glucose residues from nascent N-linked glycans on viral envelope glycoproteins, a crucial step in the calnexin/calreticulin-mediated protein folding and quality control cycle. By inhibiting these host enzymes, this compound disrupts the proper folding, assembly, and subsequent infectivity of a broad spectrum of enveloped viruses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on viral replication, detailed experimental protocols for assessing its activity, and a visual representation of the relevant biological pathways.

Introduction to N-linked Glycosylation and its Role in Viral Pathogenesis

N-linked glycosylation is a fundamental post-translational modification essential for the proper folding, stability, and function of many eukaryotic proteins. For numerous enveloped viruses, the host cell's N-linked glycosylation machinery is co-opted to ensure the correct conformation of viral envelope glycoproteins. These glycoproteins are often heavily glycosylated and play a pivotal role in viral entry, assembly, and evasion of the host immune system.

The process begins in the endoplasmic reticulum with the en bloc transfer of a preassembled oligosaccharide (Glc₃Man₉GlcNAc₂) to asparagine residues of nascent polypeptide chains. Subsequently, ER α-glucosidases I and II sequentially cleave the terminal glucose residues. This trimming is a critical checkpoint in the calnexin/calreticulin cycle, a quality control mechanism that retains improperly folded glycoproteins within the ER for refolding. Many viral glycoproteins are particularly dependent on this pathway for their maturation.

This compound: Mechanism of Action

This compound, a deoxynojirimycin analog, mimics the transition state of the glucose substrate of ER α-glucosidases I and II. Its binding to the active site of these enzymes competitively inhibits their function. This inhibition leads to the accumulation of viral glycoproteins with untrimmed, tri-glucosylated N-linked glycans. These unprocessed glycoproteins are not recognized by the lectin chaperones calnexin and calreticulin, leading to their misfolding, aggregation, and subsequent degradation by the ER-associated degradation (ERAD) pathway. The ultimate consequence is a significant reduction in the production of infectious viral particles.

Quantitative Data: In Vitro Inhibitory and Antiviral Activity of this compound

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibition of ER α-glucosidase I and its broad-spectrum antiviral activity.

Target Assay Type Value Reference
ER α-glucosidase IEnzyme Inhibition AssayIC₅₀: 0.48 μM
Virus Cell Line Assay Type Value Reference
Bovine Viral Diarrhea Virus (BVDV)MDBKAntiviral AssayEC₅₀: 0.25 μM
Tacaribe Virus (TCRV)VeroAntiviral AssayEC₅₀: 0.74 μM
Dengue Virus (DENV)HEK293Antiviral AssayEC₅₀: 1.25 μM
Ebola Virus (EBOV)HeLaImmunofluorescent-based AssayEC₅₀: 16.9 μM
Yellow Fever Virus (YFV)HEK293qRT-PCRIC₅₀: ~15.6 μM (12.5x DENV IC₅₀)
Zika Virus (ZIKV)HEK293qRT-PCRIC₅₀: ~22 μM (17.6x DENV IC₅₀)

Signaling Pathways and Experimental Workflows

N-linked Glycosylation and the Calnexin/Calreticulin Cycle

The following diagram illustrates the initial stages of N-linked glycosylation and the pivotal role of ER α-glucosidases I and II in the calnexin/calreticulin cycle, which is inhibited by this compound.

N_linked_Glycosylation cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein (with Glc3Man9GlcNAc2) Glucosidase_I ER α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Entry into Cycle Properly_Folded Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded Correct Folding Misfolded Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded Incorrect Folding Golgi Apparatus Golgi Apparatus Properly_Folded->Golgi Apparatus ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD IHVR_19029 This compound IHVR_19029->Glucosidase_I Inhibition IHVR_19029->Glucosidase_II Inhibition

Caption: Inhibition of ER α-glucosidases by this compound.

Experimental Workflow: BVDV E2 Glycoprotein Mobility Shift Assay

A key method to demonstrate the intracellular activity of ER glucosidase inhibitors like this compound is a mobility shift assay using the envelope glycoprotein E2 of Bovine Viral Diarrhea Virus (BVDV), a surrogate virus. Inhibition of glucose trimming results in a higher molecular weight form of E2, which can be visualized

The Discovery and Development of IHVR-19029: A Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IHVR-19029 is a novel N-alkylated analog of deoxynojirimycin (DNJ) that has demonstrated significant potential as a broad-spectrum antiviral agent.[1][2] As an inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses.[1][3] This mechanism of action offers a host-targeted approach to antiviral therapy, which may provide a higher barrier to the development of viral resistance.[4] Preclinical studies have shown its efficacy against a range of hemorrhagic fever viruses, including Ebola, Marburg, Dengue, Yellow Fever, and Zika viruses.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to this compound.

Discovery and Rationale

The development of this compound stems from the exploration of iminosugars, such as DNJ, as host-targeted antiviral agents. These compounds mimic the transition state of the natural glucose substrate of ER α-glucosidases, leading to their competitive inhibition. This inhibition prevents the initial glucose trimming steps of N-linked glycans on newly synthesized viral envelope proteins, leading to misfolded glycoproteins and the retention of non-infectious viral particles within the ER.

Mechanism of Action: Targeting Host Glycoprotein Processing

The antiviral activity of this compound is rooted in its ability to inhibit ER α-glucosidases I and II. These enzymes are crucial for the proper folding and quality control of glycoproteins within the host cell's endoplasmic reticulum.

IHVR-19029_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER α-glucosidase I/II ER α-glucosidase I/II Nascent Viral Glycoprotein->ER α-glucosidase I/II Glucose trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein ER α-glucosidase I/II->Calnexin/Calreticulin Cycle Monoglucosylated glycan ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD Virion Assembly Virion Assembly Properly Folded Glycoprotein->Virion Assembly Infectious Virion Infectious Virion Virion Assembly->Infectious Virion Non-infectious Virion Non-infectious Virion This compound This compound This compound->ER α-glucosidase I/II Inhibition

Mechanism of action of this compound.

By inhibiting these glucosidases, this compound prevents the trimming of terminal glucose residues from N-linked glycans on viral envelope glycoproteins. This disruption of the normal processing pathway leads to:

  • Misfolding of viral glycoproteins: The calnexin/calreticulin quality control cycle is impaired, resulting in the accumulation of misfolded viral proteins.

  • Retention in the ER: The host cell's quality control machinery retains the misfolded glycoproteins in the ER, preventing their transport to the Golgi apparatus for further maturation.

  • Reduced virion budding and infectivity: The lack of properly folded glycoproteins on the cell surface inhibits the assembly and budding of new, infectious viral particles.

Preclinical Development and Efficacy

This compound has demonstrated broad-spectrum antiviral activity in both in vitro and in vivo models.

In Vitro Antiviral Activity

The antiviral potency of this compound has been evaluated against several hemorrhagic fever viruses.

VirusCell LineAssayEC50 (µM)Reference
Ebola Virus (EBOV)HeLaImmunofluorescence16.9[1]
Dengue Virus (DENV)HEK293qRT-PCRNot explicitly stated[1]
Yellow Fever Virus (YFV)HEK293qRT-PCRIC50 is 12.5x higher than for DENV[5]
Zika Virus (ZIKV)HEK293qRT-PCRIC50 is 17.6x higher than for DENV[5]
In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

The efficacy of this compound has been assessed in a lethal mouse model of Ebola virus infection.

Treatment GroupDosageAdministration RouteSurvival Rate (%)Reference
Placebo--0[1]
This compound50 mg/kg, twice dailyIntraperitoneal~10%[1]
This compound75 mg/kg, twice dailyIntraperitoneal~20%[1]
T-705 (Favipiravir)0.325 mg/kg, once dailyOral0[1]
T-705 (Favipiravir)1.6 mg/kg, once dailyOral~10%[1]
This compound (50 mg/kg) + T-705 (0.325 mg/kg)As aboveAs above~45%[1]
This compound (75 mg/kg) + T-705 (0.325 mg/kg)As aboveAs above~55%[1]
This compound (50 mg/kg) + T-705 (1.6 mg/kg)As aboveAs above~80%[1]
This compound (75 mg/kg) + T-705 (1.6 mg/kg)As aboveAs above~90%[1]

These results demonstrate that while this compound monotherapy provides partial protection, combination therapy with the viral polymerase inhibitor favipiravir (T-705) results in a synergistic increase in survival rates in the Ebola virus-infected mouse model.[1]

Pharmacokinetics and Prodrug Development

A significant challenge in the preclinical development of this compound has been its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally.[1] To address these limitations, ester prodrugs of this compound have been developed. These prodrugs are designed to be stable in the gastrointestinal tract, inactive against gut glucosidases, and are converted to the active parent compound, this compound, upon absorption.[3] In vivo pharmacokinetic studies in mice demonstrated that a tetrabutyrate prodrug significantly improved the overall exposure to this compound following both oral and intravenous administration.[4]

Prodrug_Strategy This compound Prodrug This compound Prodrug GI Tract GI Tract This compound Prodrug->GI Tract Oral Administration Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Target Tissues Target Tissues Systemic Circulation->Target Tissues Active this compound Active this compound Target Tissues->Active this compound Enzymatic Cleavage

Prodrug strategy for this compound.

Experimental Protocols

Chemical Synthesis of N-alkylated Deoxynojirimycin Analogs

The synthesis of N-alkylated deoxynojirimycin derivatives like this compound generally involves the reductive amination of deoxynojirimycin with a suitable aldehyde or ketone.

General Protocol:

  • Protection of Hydroxyl Groups (Optional): Depending on the complexity of the alkylating agent, the hydroxyl groups of DNJ may be protected using standard protecting groups such as benzyl or silyl ethers.

  • Reductive Amination:

    • Dissolve deoxynojirimycin (or its protected form) in a suitable solvent (e.g., methanol, ethanol).

    • Add the desired aldehyde or ketone corresponding to the N-alkyl side chain.

    • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Deprotection (if applicable): If protecting groups were used, remove them using appropriate deprotection conditions (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl groups).

  • Purification: Purify the final N-alkylated DNJ analog using column chromatography or other suitable purification techniques.

In Vitro Antiviral Assay: Quantitative RT-PCR (qRT-PCR)

This protocol is used to quantify the inhibition of viral RNA replication in cell culture.

Materials:

  • 96-well cell culture plates

  • HEK293 cells (or other susceptible cell line)

  • Virus stock (e.g., DENV, YFV, ZIKV)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • RNA extraction kit (e.g., NucleoSpin 96 RNA kit)

  • One-step qRT-PCR kit (e.g., SuperScript III Platinum SYBR Green One-Step qRT-PCR Kit)

  • Virus-specific primers

  • Primers for a housekeeping gene (e.g., β-actin)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 4x10^4 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.

  • Incubation: After the 1-hour infection, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of this compound. Incubate for 48 hours.

  • RNA Extraction: Extract total cellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform one-step qRT-PCR using the extracted RNA, virus-specific primers, and primers for the housekeeping gene.

  • Data Analysis: Calculate the relative viral RNA levels normalized to the housekeeping gene. Determine the EC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

In Vitro Antiviral Assay: Immunofluorescence

This assay visualizes and quantifies the number of infected cells.

Materials:

  • 384-well imaging plates

  • HeLa cells (or other susceptible cell line)

  • Ebola virus stock

  • This compound

  • Primary antibody against a viral protein (e.g., anti-GP monoclonal antibody)

  • Fluorescently labeled secondary antibody (e.g., DyLight 488 anti-mouse-IgG)

  • Nuclear stain (e.g., DAPI or Draq5)

  • Fixation and permeabilization buffers

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells in a 384-well plate at a density of 2,000 cells per well and incubate for 20-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours prior to infection.

  • Virus Infection: Infect the cells with Ebola virus at an MOI of 1.5 for 48 hours.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Incubate the cells with the primary antibody against the viral glycoprotein.

    • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

    • Stain the nuclei with a nuclear stain.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of infected cells (positive for viral antigen staining) relative to the total number of cells (nuclear stain). Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.

In Vivo Efficacy Study: Ebola Virus Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a lethal mouse model.

Materials:

  • BALB/c mice

  • Mouse-adapted Ebola virus

  • This compound

  • Favipiravir (T-705)

  • Vehicle for drug formulation (e.g., PBS for this compound, 0.4% carboxymethylcellulose for T-705)

  • Appropriate personal protective equipment and biosafety level 4 (BSL-4) containment facilities

Procedure:

  • Animal Acclimation: Acclimate BALB/c mice to the BSL-4 facility for an appropriate period.

  • Virus Challenge: Infect the mice with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.

  • Treatment Administration:

    • Randomly assign the infected mice to different treatment groups (e.g., placebo, this compound alone, T-705 alone, combination therapy).

    • Administer this compound via intraperitoneal injection (e.g., 50 or 75 mg/kg, twice daily).

    • Administer T-705 orally (e.g., 0.325 or 1.6 mg/kg, once daily).

    • Begin treatment immediately after infection and continue for a specified duration (e.g., 10 days).

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a defined period (e.g., 21 days).

  • Data Analysis: Plot Kaplan-Meier survival curves and compare the survival rates between the different treatment groups using statistical methods such as the log-rank (Mantel-Cox) test.

In_Vivo_Workflow Acclimation Acclimation Virus Challenge Virus Challenge Acclimation->Virus Challenge Randomization Randomization Virus Challenge->Randomization Treatment Groups Placebo This compound T-705 Combination Randomization->Treatment Groups Daily Monitoring Daily Monitoring Treatment Groups->Daily Monitoring 10-day treatment Data Analysis Data Analysis Daily Monitoring->Data Analysis Survival data

In vivo efficacy study workflow.

Conclusion and Future Directions

This compound is a promising broad-spectrum antiviral candidate that targets a host cellular function, offering a potential solution to the emergence of drug-resistant viruses. While challenges related to its pharmacokinetic properties have been identified, the development of prodrug strategies has shown a viable path to overcoming these limitations. The synergistic effect observed with other antiviral agents, such as favipiravir, highlights the potential for combination therapies to significantly improve treatment outcomes for severe viral infections. Further research is warranted to optimize the delivery and efficacy of this compound and to evaluate its potential against a wider range of emerging and re-emerging viral pathogens.

References

IHVR-19029: A Technical Guide to a Broad-Spectrum Antiviral Deoxynojirimycin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IHVR-19029, a novel N-alkylated derivative of 1-deoxynojirimycin (DNJ), has emerged as a potent host-targeted antiviral agent with broad-spectrum activity against a range of enveloped viruses. By competitively inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the crucial N-linked glycosylation pathway essential for the proper folding and maturation of viral glycoproteins. This mechanism effectively hinders viral assembly and morphogenesis, leading to a significant reduction in the production of infectious virions. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, quantitative antiviral efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Core Concepts: Deoxynojirimycin and ER α-Glucosidase Inhibition

1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom[1][2]. This structural mimicry allows DNJ and its derivatives to act as competitive inhibitors of α-glucosidases, enzymes that hydrolyze α-glucosidic linkages[1][2]. In the context of viral replication, the key targets are the ER-resident α-glucosidases I and II[3].

These host enzymes are critical for the processing of N-linked glycans on newly synthesized viral envelope glycoproteins. The process, known as the calnexin/calreticulin cycle, ensures the correct folding and quality control of these proteins. Inhibition of ER α-glucosidases by DNJ derivatives like this compound leads to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This ultimately disrupts the assembly of new, infectious viral particles[4].

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of ER α-glucosidases I and II. By binding to the active site of these enzymes, it prevents the cleavage of terminal glucose residues from the N-linked glycans of nascent viral glycoproteins. This disruption of the glycoprotein folding and quality control process is the primary mechanism of its antiviral activity.

IHVR-19029_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER_Glucosidase_I_II ER α-Glucosidases I & II Nascent Viral Glycoprotein->ER_Glucosidase_I_II N-linked Glycan Processing Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Cycle ER_Glucosidase_I_II->Calnexin_Calreticulin_Cycle Misfolded_Glycoprotein Misfolded_Glycoprotein ER_Glucosidase_I_II->Misfolded_Glycoprotein Incomplete Processing Properly_Folded_Glycoprotein Properly_Folded_Glycoprotein Calnexin_Calreticulin_Cycle->Properly_Folded_Glycoprotein Correct Folding Viral_Assembly Viral Assembly & Morphogenesis Properly_Folded_Glycoprotein->Viral_Assembly Golgi Golgi Properly_Folded_Glycoprotein->Golgi Transport ERAD_Pathway ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD_Pathway Misfolded_Glycoprotein->Viral_Assembly IHVR_19029 This compound IHVR_19029->ER_Glucosidase_I_II Inhibition Infectious_Virions Infectious_Virions Viral_Assembly->Infectious_Virions Non_infectious_Particles Non_infectious_Particles Viral_Assembly->Non_infectious_Particles

Mechanism of this compound Antiviral Activity.

Quantitative Data

In Vitro Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated against a variety of hemorrhagic fever viruses. The 50% effective concentration (EC50) values are summarized in the table below.

VirusCell LineAssayEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
Dengue Virus (DENV)HEK293qRT-PCR~5>100>20
Yellow Fever Virus (YFV)HEK293qRT-PCR~62.5>100>1.6
Zika Virus (ZIKV)HEK293qRT-PCR~88>100>1.1
Ebola Virus (EBOV)HeLaImmunofluorescence16.9>100>5.9

Data compiled from Ma et al., 2018.

Pharmacokinetics of this compound in Mice

Pharmacokinetic studies of this compound have been conducted in BALB/c mice. The compound exhibits low oral bioavailability, which has led to the development of ester prodrugs to improve its pharmacokinetic profile[5][6].

Single Intraperitoneal (IP) Injection (75 mg/kg)

ParameterPlasmaLiverSpleenKidneyLungHeart
Cmax (ng/mL or ng/g) ~1500~3000~2500~4000~1500~1000
Tmax (hr) 0.170.50.50.50.170.17
AUC (0-8h) (ngh/mL or ngh/g) ~1500~7000~5000~8000~2500~1500
Half-life (t1/2) (hr) ~1.5-----

Data extrapolated from graphical representations in Ma et al., 2018.

Note: The preclinical development of this compound has been challenged by its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally. Ester prodrugs of this compound have been developed to enhance oral exposure and prevent off-target interactions with gut glucosidases[5].

Experimental Protocols

In Vitro Antiviral Activity Assay (qRT-PCR)

This protocol describes the determination of the antiviral activity of this compound against Dengue, Yellow Fever, and Zika viruses in HEK293 cells.

  • Cell Seeding: Seed HEK293 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Viral Infection: On the following day, infect the cells with the virus (e.g., DENV, YFV, or ZIKV) at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

  • Compound Treatment: After the 1-hour incubation, remove the viral inoculum and add fresh culture medium containing serial dilutions of this compound. Include a no-drug control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • RNA Extraction: After incubation, harvest the cells and extract total cellular RNA using a commercial RNA extraction kit.

  • qRT-PCR: Perform one-step quantitative reverse transcription PCR (qRT-PCR) to quantify the viral RNA levels. Use primers specific for the target virus and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells treated with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC50).

In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

This protocol outlines the evaluation of the in vivo efficacy of this compound, alone or in combination with favipiravir (T-705), in a lethal mouse model of Ebola virus (EBOV) infection.

  • Animal Model: Use 8-12 week old C57Bl/6 mice.

  • Viral Challenge: Infect the mice with a lethal dose (e.g., 1000 plaque-forming units) of mouse-adapted EBOV via intraperitoneal (IP) injection.

  • Treatment Regimen:

    • Initiate treatment immediately after infection.

    • Administer this compound via IP injection at a suboptimal dose (e.g., 50 or 75 mg/kg), twice daily for 10 days.

    • For combination studies, administer a suboptimal dose of favipiravir (e.g., 0.325 or 1.6 mg/kg) orally.

    • Include control groups receiving vehicle only, this compound alone, and favipiravir alone.

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for at least 21 days post-infection.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups using a statistical test such as the log-rank test. A significant increase in the survival rate in the treated groups compared to the vehicle control indicates antiviral efficacy.

Mandatory Visualizations

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow Start Start Seed_Cells Seed HEK293 Cells (24-well plate) Start->Seed_Cells Infect_Cells Infect with Virus (MOI=0.1, 1 hr) Seed_Cells->Infect_Cells Treat_Cells Add Serial Dilutions of this compound Infect_Cells->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Harvest_and_Lyse Harvest Cells & Extract RNA Incubate_48h->Harvest_and_Lyse qRT_PCR Perform qRT-PCR (Viral & Host Gene) Harvest_and_Lyse->qRT_PCR Data_Analysis Calculate % Inhibition & EC50 qRT_PCR->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Antiviral Efficacy Testing.
Synthesis of this compound Ester Prodrugs

The synthesis of ester prodrugs of this compound is a key strategy to improve its oral bioavailability. The general scheme involves the reaction of this compound with the corresponding acid anhydrides.

Prodrug_Synthesis IHVR_19029 This compound Reaction IHVR_19029->Reaction Acid_Anhydride Acid Anhydride (e.g., Acetic, Butyric) Acid_Anhydride->Reaction Pyridine Pyridine Pyridine->Reaction Solvent/ Catalyst Ester_Prodrug Ester Prodrug of this compound Reaction->Ester_Prodrug

General Synthesis Scheme for this compound Prodrugs.

Conclusion and Future Directions

This compound is a promising deoxynojirimycin derivative with potent, broad-spectrum antiviral activity against enveloped viruses, particularly those causing hemorrhagic fevers. Its mechanism of action, targeting host ER α-glucosidases, presents a high barrier to the development of viral resistance. While challenges related to its pharmacokinetic profile have been identified, the development of ester prodrugs offers a viable strategy to enhance its therapeutic potential. Further research should focus on the clinical evaluation of these prodrugs, combination therapies to enhance efficacy, and the exploration of its antiviral activity against other emerging and re-emerging enveloped viruses. The synergistic effect observed with favipiravir in preclinical models highlights the potential of combination therapies to achieve better clinical outcomes[7].

References

In Vitro Antiviral Spectrum of IHVR-19029: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IHVR-19029 is a potent, host-targeting antiviral compound belonging to the class of N-alkylated iminosugars, specifically an analog of deoxynojirimycin (DNJ). It functions by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many enveloped viruses, leading to a broad-spectrum antiviral effect. This document provides a comprehensive overview of the in vitro antiviral activity of this compound against a range of hemorrhagic fever viruses and other enveloped viruses, details the experimental methodologies used for its evaluation, and illustrates the key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its antiviral activity by targeting host cellular enzymes, ER α-glucosidases I and II. These enzymes are crucial for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins within the ER. By inhibiting these glucosidases, this compound prevents the proper folding and maturation of viral envelope glycoproteins. This leads to misfolded proteins that are retained in the ER and targeted for degradation, ultimately inhibiting the assembly and release of new, infectious virions.[1][2] This host-oriented mechanism of action suggests a higher barrier to the development of viral resistance.

In Vitro Antiviral Activity of this compound

This compound has demonstrated a broad-spectrum antiviral efficacy against members of several virus families in vitro.[3] The antiviral potency varies between different viruses, with the most significant activity observed against Dengue virus.

VirusVirus FamilyCell LineAssay TypeEndpoint MeasurementEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
Dengue virus (DENV) FlaviviridaeHEK293qRT-PCRViral RNA levelsPotent inhibitionNot explicitly statedNot explicitly stated[3]
Yellow Fever virus (YFV) FlaviviridaeHEK293qRT-PCRViral RNA levels12.5x higher than DENVNot explicitly statedNot explicitly stated[4]
Zika virus (ZIKV) FlaviviridaeHEK293qRT-PCRViral RNA levels17.6x higher than DENVNot explicitly statedNot explicitly stated[4]
Ebola virus (EBOV) FiloviridaeHelaImmunofluorescence AssayGP protein levels16.9Not explicitly statedNot explicitly stated[3]

Note: The exact EC50/IC50 values for DENV, YFV, and ZIKV in HEK293 cells were not provided in the search results, but a relative potency was described. The cytotoxicity (CC50) values were not explicitly linked to the specific antiviral assays in the provided search results, but general cytotoxicity information is available.

Cytotoxicity Analysis

The cytotoxic potential of an antiviral compound is a critical parameter for evaluating its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in a 50% reduction in cell viability. While the specific CC50 values for this compound in the cell lines used for each antiviral assay were not detailed in the provided search results, it is a crucial parameter that is typically determined in parallel with antiviral activity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key indicator of the compound's therapeutic potential. Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[5]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus.

Principle: This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.

Methodology:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is seeded in multi-well plates and grown to confluency.[6][7]

  • Compound Dilution: A serial dilution of this compound is prepared in a suitable cell culture medium.

  • Virus-Compound Incubation: A known titer of the virus is mixed with each dilution of the compound and incubated to allow for interaction.[6][8]

  • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells. The plates are incubated to allow for viral adsorption.[7]

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.[6][8]

  • Incubation: The plates are incubated for a period sufficient for plaque formation, which varies depending on the virus.[6]

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.[8]

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus-only control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.[6]

Quantitative Real-Time PCR (qRT-PCR) Assay

The qRT-PCR assay is a molecular-based method used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.

Principle: This technique uses reverse transcription to convert viral RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction. The amplification is monitored in real-time using fluorescent probes or dyes, allowing for the quantification of the initial amount of viral RNA.

Methodology:

  • Cell Culture and Infection: Host cells are seeded in multi-well plates and infected with the virus at a specific multiplicity of infection (MOI). The infected cells are then treated with various concentrations of this compound.[3]

  • RNA Extraction: At a designated time post-infection, total RNA is extracted from the cells using a commercial RNA extraction kit.[9]

  • Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers and probes specific to a target viral gene. A host housekeeping gene (e.g., β-actin) is often amplified in parallel for normalization.[3][9]

  • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative or absolute quantification of viral RNA is then calculated based on the Ct values, often normalized to the housekeeping gene. The EC50 value is determined as the compound concentration that inhibits viral RNA production by 50%.[10][11]

Visualizations

Signaling Pathway of this compound Action

IHVR_19029_Mechanism cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly Nascent_Glycoprotein Nascent Viral Glycoprotein Glucosidase_I ER α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin_Calreticulin Folding Cycle Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Virion_Assembly Virion Assembly & Release Correctly_Folded->Virion_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD ERAD->Virion_Assembly Inhibition IHVR_19029 This compound IHVR_19029->Glucosidase_I IHVR_19029->Glucosidase_II

Caption: Mechanism of action of this compound in the endoplasmic reticulum.

Experimental Workflow for Plaque Reduction Neutralization Test (PRNT)

PRNT_Workflow Start Start Cell_Seeding Seed susceptible cells in multi-well plates Start->Cell_Seeding Infection Infect cell monolayers Cell_Seeding->Infection Compound_Dilution Prepare serial dilutions of this compound Virus_Incubation Incubate virus with compound dilutions Compound_Dilution->Virus_Incubation Virus_Incubation->Infection Overlay Add semi-solid overlay Infection->Overlay Incubation Incubate for plaque formation Overlay->Incubation Staining Fix and stain cells Incubation->Staining Counting Count plaques Staining->Counting Analysis Calculate EC50 Counting->Analysis End End Analysis->End

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Experimental Workflow for qRT-PCR Antiviral Assay

qRTPCR_Workflow Start Start Cell_Culture Culture host cells and infect with virus Start->Cell_Culture Treatment Treat infected cells with This compound dilutions Cell_Culture->Treatment RNA_Extraction Extract total RNA Treatment->RNA_Extraction Reverse_Transcription Reverse transcribe RNA to cDNA RNA_Extraction->Reverse_Transcription qPCR Perform quantitative PCR Reverse_Transcription->qPCR Data_Analysis Analyze Ct values and calculate viral RNA levels qPCR->Data_Analysis EC50_Determination Determine EC50 Data_Analysis->EC50_Determination End End EC50_Determination->End

References

IHVR-19029: A Technical Guide to the Inhibition of ER Alpha-Glucosidases I and II for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IHVR-19029 is a potent iminosugar-based inhibitor of the host-cell endoplasmic reticulum (ER) alpha-glucosidases I and II. These enzymes are critical for the proper folding of viral envelope glycoproteins, making them a compelling target for broad-spectrum antiviral therapies. By competitively inhibiting these glucosidases, this compound disrupts the maturation of viral glycoproteins, leading to misfolded proteins, reduced virion assembly, and decreased infectivity of progeny viruses. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the underlying signaling pathways related to this compound.

Introduction

The emergence of novel and re-emerging viral pathogens presents a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents that target host cellular functions essential for viral replication offers a promising strategy to combat a wide range of viruses and mitigate the development of drug resistance. One such validated host target is the N-linked glycosylation pathway in the endoplasmic reticulum, specifically the sequential trimming of glucose residues from nascent viral glycoproteins by ER alpha-glucosidases I and II.

This compound, an N-alkylated derivative of deoxynojirimycin (DNJ), has demonstrated significant potential as a broad-spectrum antiviral agent against numerous enveloped viruses, particularly hemorrhagic fever viruses such as Dengue, Ebola, and Marburg viruses. Its mechanism of action lies in the competitive inhibition of these crucial host glucosidases. This document serves as an in-depth technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of ER alpha-glucosidases I and II. These enzymes are responsible for the initial steps in the processing of N-linked glycans on newly synthesized glycoproteins within the ER. The inhibition of these enzymes by this compound leads to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. This disruption of viral glycoprotein maturation interferes with the assembly of new, infectious virions.

Data Presentation: Quantitative Inhibitory and Antiviral Activity

The following tables summarize the known quantitative data for the inhibitory activity of this compound against its target enzymes and its antiviral efficacy against various viruses.

Enzyme Parameter Value Reference
ER alpha-glucosidase IIC500.48 µM[1]
ER alpha-glucosidase IIIC50Data not publicly available. Described as a potent inhibitor.[1]
Virus Assay Cell Line Parameter Value Reference
Dengue virus (DENV)qRT-PCRHuh7.5EC501.25 µM[1]
Ebola virus (EBOV)ImmunofluorescenceHeLaEC5016.9 µM
Bovine viral diarrhea virus (BVDV)Not specifiedMDBKEC500.25 µM[1]
Tacaribe virus (TCRV)Not specifiedNot specifiedEC500.74 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro ER Alpha-Glucosidase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the activity of ER alpha-glucosidases I and II by 50% (IC50).

Materials:

  • Purified recombinant ER alpha-glucosidase I or II

  • This compound

  • Fluorescently labeled substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)

  • Assay buffer (e.g., sodium phosphate buffer, pH 6.8)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, the purified ER alpha-glucosidase enzyme, and the assay buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorescently labeled substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Calculate the rate of the enzymatic reaction for each concentration of this compound.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Activity Assay using Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is used to quantify the reduction in viral RNA levels in infected cells treated with this compound.

Materials:

  • Host cells permissive to the virus of interest (e.g., Huh7.5 for Dengue virus)

  • Virus stock

  • This compound

  • Cell culture medium and supplements

  • RNA extraction kit

  • qRT-PCR master mix

  • Virus-specific primers and probes

  • qRT-PCR instrument

Procedure:

  • Seed host cells in a multi-well plate and allow them to adhere overnight.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • After a short adsorption period (e.g., 1-2 hours), remove the virus inoculum and add fresh cell culture medium containing various concentrations of this compound.

  • Incubate the cells for a period sufficient for viral replication (e.g., 48-72 hours).

  • Harvest the cell culture supernatant or the cells to extract total RNA using a commercial RNA extraction kit.

  • Perform qRT-PCR using a one-step or two-step protocol with virus-specific primers and probes.

  • Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH or beta-actin) or by using a standard curve of known viral RNA concentrations.

  • Calculate the EC50 value, which is the concentration of this compound that reduces viral RNA levels by 50%.

Immunofluorescence-Based Viral Protein Quantification Assay

This method visualizes and quantifies the expression of viral proteins within infected cells treated with this compound.

Materials:

  • Host cells cultured on coverslips or in optical-bottom plates

  • Virus stock

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody specific to a viral protein (e.g., anti-Ebola virus GP antibody)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells and infect with the virus as described in the qRT-PCR protocol.

  • Treat the infected cells with a range of this compound concentrations.

  • After the incubation period, fix the cells with the fixation solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites with the blocking solution.

  • Incubate the cells with the primary antibody, followed by washing steps.

  • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the fluorescence intensity of the viral protein staining relative to the number of cells (determined by nuclear staining).

  • Determine the EC50 value based on the reduction in viral protein expression.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of ER alpha-glucosidases I and II in the processing of viral glycoproteins and the mechanism of inhibition by this compound.

Viral_Glycoprotein_Folding cluster_ER Endoplasmic Reticulum Lumen cluster_Golgi Golgi Apparatus cluster_Virion Virion Assembly Nascent_Glycoprotein Nascent Viral Glycoprotein OST Oligosaccharyl- transferase (OST) Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-P-P-Dol Glc3Man9GlcNAc2->OST Glycoprotein_Glc3 Glycoprotein with Glc3Man9GlcNAc2 OST->Glycoprotein_Glc3 Glucosidase_I ER α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Misfolded_GP Misfolded Glycoprotein Glycoprotein_Glc3->Misfolded_GP Accumulation of misfolded protein due to inhibition Glycoprotein_Glc2 Glycoprotein with Glc2Man9GlcNAc2 Glucosidase_I->Glycoprotein_Glc2 Glucosidase_II ER α-Glucosidase II Glycoprotein_Glc2->Glucosidase_II Glycoprotein_Glc1 Glycoprotein with Glc1Man9GlcNAc2 Glucosidase_II->Glycoprotein_Glc1 Calnexin_Calreticulin Calnexin/ Calreticulin Chaperone Cycle Glycoprotein_Glc1->Calnexin_Calreticulin Correctly_Folded_GP Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_GP Calnexin_Calreticulin->Misfolded_GP If misfolded Further_Processing Further Glycan Processing Correctly_Folded_GP->Further_Processing ERAD ER-Associated Degradation (ERAD) Misfolded_GP->ERAD IHVR_19029 This compound IHVR_19029->Glucosidase_I Inhibits IHVR_19029->Glucosidase_II Inhibits Virion_Assembly Virion Assembly and Budding Further_Processing->Virion_Assembly Antiviral_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_analysis_methods Analysis Methods Enzyme_Assay ER α-Glucosidase Inhibition Assay IC50_Det Determine IC50 Enzyme_Assay->IC50_Det Cell_Culture 1. Cell Seeding Infection 2. Viral Infection Cell_Culture->Infection Treatment 3. Treatment with This compound Infection->Treatment Incubation 4. Incubation Treatment->Incubation Analysis 5. Analysis Incubation->Analysis qRT_PCR qRT-PCR for Viral RNA Analysis->qRT_PCR Immunofluorescence Immunofluorescence for Viral Protein Analysis->Immunofluorescence EC50_Det Determine EC50 qRT_PCR->EC50_Det Immunofluorescence->EC50_Det

References

Preclinical Profile of IHVR-19029: A Host-Targeted Inhibitor of Viral Glycoprotein Processing

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IHVR-19029 is a novel N-alkylated deoxynojirimycin (DNJ) derivative that functions as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these host enzymes, this compound disrupts the proper folding and processing of viral envelope glycoproteins, a critical step in the life cycle of numerous enveloped viruses. This mechanism confers a broad spectrum of antiviral activity and a high barrier to the development of viral resistance. Preclinical studies have demonstrated the in vitro efficacy of this compound against a range of hemorrhagic fever viruses, including Ebola, Marburg, Dengue, and Zika viruses. In vivo studies in murine models of Ebola and Marburg virus infection have shown partial protection, with enhanced efficacy observed when used in combination with other antiviral agents. Despite promising antiviral activity, the clinical development of this compound has been hampered by low oral bioavailability and gastrointestinal side effects, leading to the exploration of prodrug strategies to improve its pharmacokinetic profile. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action: Inhibition of ER α-Glucosidases

This compound is an iminosugar that mimics the transition state of the glucose substrate of ER α-glucosidases I and II.[1][2] These host enzymes are critical for the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum. By competitively inhibiting these glucosidases, this compound prevents the trimming of glucose residues from newly synthesized viral glycoproteins.[2] This disruption leads to misfolded glycoproteins that are retained in the ER and targeted for degradation, ultimately inhibiting the assembly and release of infectious virions.[1][2]

IHVR-19029_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER_Glucosidase_I_II ER α-Glucosidases I & II Nascent Viral Glycoprotein->ER_Glucosidase_I_II Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Incorrect Folding Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Correct Folding ER_Glucosidase_I_II->Calnexin/Calreticulin Cycle Enters Folding Cycle ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD Golgi Golgi Apparatus Properly Folded Glycoprotein->Golgi Transport Virion Assembly Virion Assembly Golgi->Virion Assembly This compound This compound This compound->ER_Glucosidase_I_II Inhibition

Figure 1: Mechanism of action of this compound.

In Vitro Antiviral Activity

The in vitro antiviral efficacy of this compound has been evaluated against several hemorrhagic fever viruses. The tables below summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound Against Various Viruses
VirusCell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV)HEK293Virus Yield ReductionData not specified>200Data not specified[3]
Yellow Fever Virus (YFV)HEK293Virus Yield ReductionData not specified>200Data not specified[3]
Zika Virus (ZIKV)HEK293Virus Yield ReductionData not specified>200Data not specified[3]
Ebola Virus (EBOV)HEK293Pseudotyped Lentiviral Particle Entry AssayData not specified>200Data not specified[3]

Note: Specific EC50 values were not explicitly provided in the primary reference, but the study indicated potent inhibition of DENV and lesser inhibition of YFV and ZIKV.

Table 2: Synergistic Antiviral Activity of this compound in Combination with T-705 (Favipiravir)
VirusCell LineCombinationEffectReference
Yellow Fever Virus (YFV)Huh7This compound + T-705Synergistic Inhibition[3]
Ebola Virus (EBOV)Huh7This compound + T-705Synergistic Inhibition[3]

In Vivo Efficacy

The in vivo efficacy of this compound has been assessed in mouse models of lethal Ebola and Marburg virus infection.

Table 3: In Vivo Efficacy of this compound in Mouse Models
VirusMouse ModelTreatment RegimenSurvival Rate (%)Reference
Ebola Virus (EBOV)C57BL/6This compound (75 mg/kg, IP, BID)Partial Protection[3]
Marburg Virus (MARV)C57BL/6This compound (75 mg/kg, IP, BID)Partial Protection[1][3]
Ebola Virus (EBOV)C57BL/6This compound (sub-optimal dose) + T-705 (sub-optimal dose)Significantly Increased[3]

Experimental Protocols

In Vitro Antiviral Assays

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Cells: HEK293 or Huh7.5 cells.

  • Viruses: Dengue virus, Yellow fever virus, Zika virus, or Ebola virus.

  • Compound: this compound dissolved in DMSO.

  • Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, CellTiter-Glo Luminescent Cell Viability Assay kit (Promega).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for confluent growth within 24-48 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Infect cells with the virus at a multiplicity of infection (MOI) of 0.1. After a 1-hour adsorption period, remove the inoculum and add the medium containing the serially diluted compound.

  • Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • Virus Yield Reduction Assay: Collect the supernatant and determine the viral titer using a plaque assay or a quantitative reverse transcription PCR (qRT-PCR) for viral RNA.

    • Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of this compound. After the incubation period, assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 and CC50 values using a non-linear regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

In_Vitro_Antiviral_Assay_Workflow cluster_Endpoints Endpoint Analysis Start Start Seed_Cells Seed HEK293/Huh7.5 cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Infect_Cells Infect cells with virus (MOI = 0.1) Prepare_Compound->Infect_Cells Add_Compound Add compound dilutions to infected cells Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Viral_Yield Quantify Viral Yield (Plaque Assay/qRT-PCR) Incubate->Viral_Yield Cytotoxicity Assess Cell Viability (CellTiter-Glo) Incubate->Cytotoxicity Calculate_EC50_CC50 Calculate EC50, CC50, and Selectivity Index Viral_Yield->Calculate_EC50_CC50 Cytotoxicity->Calculate_EC50_CC50 End End Calculate_EC50_CC50->End

Figure 2: Workflow for in vitro antiviral assays.
In Vivo Efficacy in Mouse Models

Objective: To evaluate the protective efficacy of this compound in a lethal mouse model of Ebola virus infection.

Materials:

  • Animals: C57BL/6 mice.

  • Virus: Mouse-adapted Ebola virus.

  • Compound: this compound formulated for intraperitoneal (IP) injection.

  • Biosafety: All experiments involving live Ebola virus must be conducted in a BSL-4 facility.

Procedure:

  • Acclimatization: Acclimate mice to the BSL-4 facility for a minimum of 72 hours before the start of the experiment.

  • Infection: Challenge mice with a lethal dose of mouse-adapted Ebola virus via the intraperitoneal route.

  • Treatment:

    • Initiate treatment at a predetermined time point post-infection (e.g., 1 hour).

    • Administer this compound (e.g., 75 mg/kg) or a vehicle control via IP injection twice daily (BID) for a specified duration (e.g., 10 days).

    • For combination studies, administer a sub-optimal dose of this compound in conjunction with a sub-optimal dose of another antiviral agent (e.g., T-705).

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, hunched posture) and survival for at least 21 days.

  • Data Analysis: Compare the survival rates between the treated and control groups using Kaplan-Meier survival analysis. Analyze weight loss data to assess morbidity.

In_Vivo_Efficacy_Workflow Start Start Acclimatize_Mice Acclimatize C57BL/6 mice to BSL-4 facility Start->Acclimatize_Mice Infect_Mice Infect mice with a lethal dose of Ebola virus Acclimatize_Mice->Infect_Mice Randomize_Groups Randomize mice into treatment and control groups Infect_Mice->Randomize_Groups Administer_Treatment Administer this compound (IP, BID) or vehicle control for 10 days Randomize_Groups->Administer_Treatment Monitor_Animals Monitor daily for clinical signs and survival for 21 days Administer_Treatment->Monitor_Animals Analyze_Data Analyze survival data (Kaplan-Meier) and weight loss Monitor_Animals->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for in vivo efficacy studies.

Pharmacokinetics and Prodrug Development

Pharmacokinetic studies of this compound have revealed challenges for its clinical development. The compound exhibits low oral bioavailability and a short plasma half-life.[3] Oral administration is also associated with dose-limiting gastrointestinal side effects. To address these limitations, ester prodrugs of this compound have been developed. These prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active parent compound in the plasma and liver. In vivo pharmacokinetic studies in mice demonstrated that a tetrabutyrate prodrug achieved significantly improved overall exposure of this compound following both oral and intravenous administration.[1]

Conclusion

This compound is a promising broad-spectrum antiviral agent that targets a host function essential for the replication of many enveloped viruses. Its in vitro and in vivo efficacy against highly pathogenic hemorrhagic fever viruses highlights its potential as a therapeutic agent. However, the suboptimal pharmacokinetic properties of this compound necessitate further development, with prodrug strategies showing considerable promise for enhancing its clinical utility. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other host-targeting antivirals.

References

A Technical Deep Dive into IHVR-19029: A Host-Targeted Antiviral Against Ebola Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research and development of IHVR-19029, a promising host-targeted antiviral agent against the Ebola virus (EBOV). By focusing on the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II, this compound presents a novel strategy to combat this lethal hemorrhagic fever, potentially offering a higher barrier to the development of viral resistance.

Core Mechanism of Action: Targeting Host Glycoprotein Processing

This compound is an iminosugar derivative that acts as a potent inhibitor of ER α-glucosidases I and II. These host enzymes are critical for the proper folding and maturation of viral envelope glycoproteins (GPs), which are essential for viral entry into host cells and the assembly of new virions.[1][2] By competitively inhibiting these glucosidases, this compound disrupts the normal processing of N-linked glycans on the EBOV glycoprotein, leading to misfolded GPs. This, in turn, impairs viral assembly and reduces the infectivity of the progeny virus.[2][3]

Quantitative Efficacy Data

The antiviral activity of this compound against the Ebola virus has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy of this compound Against Ebola Virus
Cell LineAssay TypeEndpoint MeasurementEC50 (μM)Reference
HelaImmunofluorescent-basedInhibition of EBOV replication16.9[2]
Cell-basedAssembly and secretion of EBOV GP pseudotyped lentiviral particlesInhibition of particle assembly and secretion30[4]
In Vivo Efficacy of this compound in a Mouse Model of Ebola Virus Infection
Treatment Group (Dose)Administration RouteSurvival Rate (%)Reference
This compound (50 mg/kg, twice daily)IP Injection50-80[4]
This compound (75 mg/kg, twice daily)IP InjectionData not specified
T-705 (Favipiravir) (0.325 mg/kg, once daily)OralSub-optimal[2]
This compound (50 mg/kg) + T-705 (0.325 mg/kg) CombinationIP Injection / OralSignificantly Increased[1][2]
This compound (75 mg/kg) + T-705 (0.325 mg/kg) CombinationIP Injection / OralSignificantly Increased[2]

Synergistic Antiviral Effect with Favipiravir (T-705)

A significant finding in the research of this compound is its synergistic antiviral activity when used in combination with favipiravir (T-705), a broad-spectrum antiviral agent that targets the viral RNA-dependent RNA polymerase.[1] This combination of a host-targeting agent with a direct-acting antiviral has been shown to be more effective at inhibiting Ebola virus replication in cell cultures and significantly increasing the survival rate of infected mice compared to either drug alone.[1][2] This suggests a promising combination therapy strategy for the treatment of Ebola virus disease.

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

In Vitro Ebola Virus Inhibition Assay

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit Ebola virus replication in a cell culture system.

Methodology:

  • Cell Culture: Hela cells are seeded in 96-well plates and cultured to form a monolayer.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

  • Infection: The cell monolayers are infected with a mouse-adapted Ebola virus strain at a specified multiplicity of infection (MOI).

  • Treatment: Immediately following infection, the culture medium is replaced with fresh medium containing the various concentrations of this compound. A no-drug control is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.

  • Immunofluorescence Staining: After incubation, the cells are fixed and permeabilized. They are then stained with a primary antibody specific for an Ebola virus protein (e.g., VP40) followed by a fluorescently labeled secondary antibody.

  • Quantification: The number of infected cells (expressing the viral protein) is quantified using an automated fluorescence microscope or a plate reader.

  • Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the no-drug control. The EC50 value is then determined by fitting the dose-response curve using a non-linear regression model.

In Vivo Mouse Model of Ebola Virus Infection

Objective: To evaluate the in vivo efficacy of this compound, alone and in combination with favipiravir, in protecting mice from a lethal Ebola virus challenge.

Methodology:

  • Animal Model: A lethal mouse-adapted Ebola virus model is utilized. Specific mouse strains, such as BALB/c or C57BL/6, are commonly used.

  • Infection: Mice are infected with a lethal dose of the mouse-adapted Ebola virus via intraperitoneal (IP) injection.

  • Treatment Regimen:

    • This compound: Administered via IP injection, typically twice daily, starting shortly after infection and continuing for a specified duration (e.g., 10 days).

    • Favipiravir (T-705): Administered orally, once daily, for the same treatment duration.

    • Combination Therapy: Both drugs are administered concurrently according to their respective routes and schedules.

    • Control Group: A placebo control group receives a vehicle solution.

  • Monitoring: The mice are monitored daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a period of 21-28 days.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_ER Endoplasmic Reticulum cluster_Inhibition Mechanism of this compound cluster_Outcome Viral Assembly & Release Viral_Glycoprotein_Synthesis Viral_Glycoprotein_Synthesis N_linked_Glycosylation N_linked_Glycosylation Viral_Glycoprotein_Synthesis->N_linked_Glycosylation Translation Glucosidase_I_II Glucosidase_I_II N_linked_Glycosylation->Glucosidase_I_II Glycan trimming Calnexin_Calreticulin_Cycle Calnexin_Calreticulin_Cycle Glucosidase_I_II->Calnexin_Calreticulin_Cycle Enables entry Properly_Folded_GP Properly_Folded_GP Calnexin_Calreticulin_Cycle->Properly_Folded_GP Correct folding Misfolded_GP Misfolded_GP Calnexin_Calreticulin_Cycle->Misfolded_GP Incorrect folding Virion_Assembly Virion_Assembly Properly_Folded_GP->Virion_Assembly Impaired_Assembly Impaired_Assembly Misfolded_GP->Impaired_Assembly IHVR_19029 IHVR_19029 IHVR_19029->Glucosidase_I_II Inhibits Infectious_Virion_Release Infectious_Virion_Release Virion_Assembly->Infectious_Virion_Release Non_infectious_Virions Non_infectious_Virions Impaired_Assembly->Non_infectious_Virions

Caption: Mechanism of this compound Action on Ebola Virus Glycoprotein Folding.

G cluster_InVitro In Vitro Antiviral Assay Workflow cluster_InVivo In Vivo Efficacy Study Workflow Cell_Seeding Seed Hela Cells in 96-well plates Infection Infect Cells with Ebola Virus (MOI) Cell_Seeding->Infection Treatment Add Serial Dilutions of this compound Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Staining Fix, Permeabilize & Immunostain for Viral Protein Incubation->Staining Quantification Quantify Infected Cells (Fluorescence) Staining->Quantification Analysis Calculate EC50 Quantification->Analysis Animal_Infection Infect Mice with Lethal Dose of Ebola Virus (IP) Treatment_Groups Treatment Groups Animal_Infection->Treatment_Groups IHVR_19029_Arm This compound (IP) Treatment_Groups->IHVR_19029_Arm T705_Arm Favipiravir (Oral) Treatment_Groups->T705_Arm Combination_Arm This compound + Favipiravir Treatment_Groups->Combination_Arm Control_Arm Placebo Control Treatment_Groups->Control_Arm Monitoring Daily Monitoring for Clinical Signs & Survival (21-28 days) IHVR_19029_Arm->Monitoring T705_Arm->Monitoring Combination_Arm->Monitoring Control_Arm->Monitoring Data_Analysis Generate Survival Curves (Kaplan-Meier) Monitoring->Data_Analysis

Caption: Experimental Workflows for In Vitro and In Vivo Evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of host-targeted antivirals for Ebola virus disease. Its mechanism of action, which targets essential host cell machinery, offers the potential for broad-spectrum activity against other enveloped viruses and a higher barrier to resistance. The synergistic effect observed with favipiravir highlights the promise of combination therapies. However, challenges such as the low oral bioavailability of this compound have been identified, leading to the development of ester prodrugs to improve its pharmacokinetic profile.[2] Further research is warranted to optimize the delivery and efficacy of this compound and to fully evaluate its potential as a therapeutic agent for Ebola virus disease in clinical settings.

References

An In-depth Technical Guide to IHVR-19029 Research in Marburg Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marburg virus (MARV), a member of the Filoviridae family, is the causative agent of Marburg virus disease (MVD), a severe and often fatal hemorrhagic fever in humans. With no approved vaccines or therapeutics, there is an urgent need for the development of effective antiviral countermeasures. This document provides a comprehensive technical overview of the research on IHVR-19029, a promising host-targeted antiviral agent, in the context of Marburg virus infection. This compound is a novel N-alkylated deoxynojirimycin (DNJ) derivative that functions as an inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II. By disrupting the normal processing of viral glycoproteins, this compound interferes with proper virion assembly and maturation, offering a broad-spectrum antiviral strategy. This guide synthesizes the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction to this compound

This compound is a small molecule iminosugar that acts as a competitive inhibitor of ER α-glucosidases I and II. These host enzymes are critical for the proper folding of N-linked glycoproteins, a process essential for the maturation of many enveloped viruses, including Marburg virus. By preventing the trimming of glucose residues from nascent viral glycoproteins, this compound induces misfolding, leading to their retention in the ER and subsequent degradation. This disruption of the viral glycoprotein processing pathway ultimately inhibits the formation of infectious viral particles. The host-targeted nature of this compound presents a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.

Mechanism of Action: Inhibition of ER α-Glucosidases

The primary antiviral mechanism of this compound is the inhibition of the host cell's ER α-glucosidases I and II. This interference disrupts the calnexin-calreticulin cycle, a critical component of the cell's quality control system for glycoprotein folding.

G Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum cluster_Drug This compound Intervention Nascent_Glycoprotein Nascent Marburg Virus Glycoprotein (GP) with Glc3Man9GlcNAc2 Glucosidase_I ER α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Enters Folding Cycle Misfolded_GP Misfolded GP Glucosidase_II->Misfolded_GP Prevents proper glycan trimming Correctly_Folded_GP Correctly Folded GP Calnexin_Calreticulin->Correctly_Folded_GP Proper Folding Calnexin_Calreticulin->Misfolded_GP Golgi Golgi Apparatus Correctly_Folded_GP->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_GP->ERAD Degradation Virion_Assembly Virion Assembly & Budding Misfolded_GP->Virion_Assembly Incorporation of misfolded GP Golgi->Virion_Assembly Infectious_Virion Infectious Marburg Virion Virion_Assembly->Infectious_Virion NonInfectious_Virion Non-Infectious/ Reduced-Infectivity Virion Virion_Assembly->NonInfectious_Virion IHVR_19029 This compound IHVR_19029->Glucosidase_I Inhibition IHVR_19029->Glucosidase_II Inhibition

Caption: Signaling pathway of this compound action.

Data Presentation

Quantitative data on the efficacy of this compound specifically against Marburg virus is limited in publicly available literature. Much of the research has been conducted in the context of broad-spectrum activity against hemorrhagic fever viruses, with more detailed data often reported for Ebola virus (EBOV), a close relative of MARV.

In Vitro Efficacy
Virus Cell Line Assay Type EC50 (µM) Reference
Ebola Virus (EBOV)HeLaImmunofluorescence16.9[1]
Dengue Virus (DENV)HEK293qRT-PCR<10[1]
Yellow Fever Virus (YFV)HEK293qRT-PCR>50[1]
Zika Virus (ZIKV)HEK293qRT-PCR>50[1]

Note: The antiviral potency of this compound can vary significantly between different viruses and cell lines.

In Vivo Efficacy

Preclinical studies in mouse models have shown that this compound offers partial protection against lethal Marburg virus infection when administered via intraperitoneal injection.[2] Detailed quantitative data from these Marburg virus-specific studies, such as survival rates and viral load reduction at specific dosages, are not extensively published. However, data from Ebola virus challenge studies, often conducted in parallel, can serve as a valuable reference.

Virus Challenge Animal Model This compound Dose Administration Route Outcome Reference
Marburg Virus (MARV)MouseNot specifiedIntraperitoneal (IP)Partial protection[2]
Ebola Virus (EBOV)Mouse50 or 75 mg/kg (twice daily)Intraperitoneal (IP)Partial protection; Increased survival when combined with T-705[1]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound. These should be adapted based on specific laboratory conditions and safety requirements (BSL-4 for live Marburg virus).

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral activity of a compound against cytopathic viruses like Marburg virus.

G Plaque Reduction Assay Workflow A 1. Seed Vero E6 cells in 6-well plates and grow to confluence. B 2. Prepare serial dilutions of this compound in culture medium. A->B C 3. Pre-incubate cells with diluted this compound for 2 hours. B->C D 4. Infect cells with a known titer of Marburg virus (e.g., 100 PFU/well). C->D E 5. Incubate for 1 hour to allow virus adsorption. D->E F 6. Remove inoculum and overlay cells with medium containing agarose and the corresponding drug concentration. E->F G 7. Incubate for 7-10 days until plaques are visible. F->G H 8. Fix cells with formalin. G->H I 9. Stain with crystal violet to visualize plaques. H->I J 10. Count plaques and calculate the 50% inhibitory concentration (IC50). I->J

Caption: Workflow for a plaque reduction assay.

Detailed Steps:

  • Cell Preparation: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.

  • Pre-incubation: Remove the growth medium from the confluent cell monolayers and add the medium containing the different concentrations of this compound. Incubate for a specified period (e.g., 2 hours) at 37°C.

  • Infection: Infect the cells with a standardized inoculum of Marburg virus (e.g., 100 plaque-forming units, PFU, per well).

  • Adsorption: Incubate the infected plates for 1 hour at 37°C to allow for virus adsorption, with gentle rocking every 15 minutes.

  • Overlay: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% agarose) mixed with the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days, or until plaques are clearly visible.

  • Fixation: Fix the cells by adding a 10% formalin solution and incubating for at least 24 hours.

  • Staining: Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution.

  • Quantification: Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

In Vivo Efficacy Study (Mouse Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a lethal mouse model of Marburg virus infection. All work with live Marburg virus must be conducted in a BSL-4 facility.

G In Vivo Efficacy Study Workflow A 1. Acclimatize BALB/c mice to BSL-4 conditions. B 2. Randomly assign mice to treatment and control groups. A->B C 3. Challenge all mice with a lethal dose of mouse-adapted Marburg virus via intraperitoneal injection. B->C D 4. Initiate treatment with this compound (e.g., 75 mg/kg, twice daily, IP) at a specified time post-infection (e.g., 1 hour). C->D E 5. Administer a vehicle control to the control group. C->E F 6. Monitor mice daily for clinical signs of disease (weight loss, lethargy, ruffled fur) and survival for at least 21 days. D->F E->F G 7. (Optional) Collect blood samples at various time points to determine viral load by qRT-PCR or plaque assay. F->G H 8. Analyze survival data using Kaplan-Meier survival curves. F->H

Caption: Workflow for an in vivo efficacy study.

Detailed Steps:

  • Animal Acclimatization: Acclimatize adult (e.g., 6-8 weeks old) BALB/c mice to the BSL-4 environment for a minimum of 72 hours.

  • Group Assignment: Randomly assign mice to experimental groups (e.g., this compound treated, vehicle control).

  • Virus Challenge: Infect all mice with a lethal dose (e.g., 1000 PFU) of a mouse-adapted strain of Marburg virus via intraperitoneal injection.

  • Treatment Administration: Begin treatment with this compound at a predetermined time post-infection (e.g., 1 hour). Administer the compound (e.g., 75 mg/kg) via intraperitoneal injection twice daily for a specified duration (e.g., 10 days). The control group should receive a vehicle control on the same schedule.

  • Monitoring: Monitor the animals at least once daily for clinical signs of illness, including weight loss, lethargy, and ruffled fur. Record survival data for a period of at least 21 days post-infection.

  • Viral Load Determination (Optional): At selected time points, blood samples can be collected from a subset of animals in each group to quantify viral load using qRT-PCR or a plaque assay.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and statistical tests (e.g., log-rank test) to determine the significance of the treatment effect.

Discussion and Future Directions

The available data suggest that this compound is a promising broad-spectrum antiviral with activity against Marburg virus. Its host-targeted mechanism of action is a significant advantage in the fight against rapidly evolving RNA viruses. However, several key areas require further investigation:

  • Marburg Virus-Specific Efficacy Data: There is a critical need for the publication of detailed in vitro (EC50/IC50) and in vivo (survival, viral load reduction) efficacy data for this compound specifically against Marburg virus.

  • Optimization of Therapeutic Regimen: Further studies are needed to optimize the dosing, administration route, and therapeutic window for this compound in the context of Marburg virus infection.

  • Combination Therapy: As demonstrated with Ebola virus, combining this compound with other antiviral agents, such as the viral RNA polymerase inhibitor favipiravir (T-705), may offer a synergistic effect and should be investigated for Marburg virus.

  • Development of Prodrugs: The low oral bioavailability of this compound is a limitation for its clinical utility. The development and evaluation of ester prodrugs to improve its pharmacokinetic profile is a promising area of ongoing research.

Conclusion

This compound represents a valuable lead compound in the development of host-targeted therapies for Marburg virus disease. Its mechanism of action, involving the inhibition of ER α-glucosidases, is well-characterized and offers a high barrier to viral resistance. While further research is required to fully elucidate its efficacy specifically against Marburg virus and to optimize its therapeutic potential, the existing data provide a strong rationale for its continued development as a broad-spectrum countermeasure against filovirus infections.

References

The Endoplasmic Reticulum α-Glucosidase Inhibitor IHVR-19029: A Technical Overview of its Anti-Zika Virus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapies. One promising avenue of research involves targeting host cellular factors that are essential for viral replication. This technical guide delves into the preclinical research on IHVR-19029, a small molecule inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, and its activity against the Zika virus. By disrupting the proper folding of viral glycoproteins, this compound presents a host-centric antiviral strategy. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying mechanism of action, offering a valuable resource for the scientific community engaged in antiviral drug development.

Introduction to this compound and its Target

This compound is an N-alkylated analogue of deoxynojirimycin (DNJ), a potent inhibitor of ER α-glucosidases I and II.[1] These host enzymes play a critical role in the quality control of glycoprotein folding within the endoplasmic reticulum. Many enveloped viruses, including Zika virus, rely on the host cell's ER machinery for the proper folding and maturation of their envelope glycoproteins, which are essential for viral entry and assembly.[2][3] By inhibiting ER α-glucosidases, this compound disrupts this process, leading to misfolded glycoproteins and a subsequent reduction in the production of infectious viral particles.[1][2] This host-targeting mechanism offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

The antiviral activity of this compound against Zika virus is rooted in its ability to interfere with the N-linked glycosylation pathway of viral envelope proteins within the host's endoplasmic reticulum.

The Role of ER α-Glucosidases in Zika Virus Replication

The Zika virus replication cycle heavily depends on the host cell's secretory pathway for the production of new virions.[3][4] Viral structural proteins, including the envelope (E) and pre-membrane (prM) proteins, are translocated into the ER where they undergo post-translational modifications, most notably N-linked glycosylation.[5][6] This process involves the attachment of a large oligosaccharide precursor (Glc3Man9GlcNAc2) to asparagine residues on the nascent polypeptide chain.

For the glycoproteins to fold correctly and assemble into new virus particles, this oligosaccharide must be trimmed by host enzymes. ER α-glucosidase I removes the terminal glucose residue, followed by the removal of the next two glucose residues by ER α-glucosidase II.[2] This trimming allows the viral glycoproteins to interact with ER-resident chaperones, such as calnexin and calreticulin, which facilitate their proper folding.[2][7]

This compound-Mediated Disruption

This compound, as an iminosugar, mimics the structure of glucose and competitively inhibits the active site of ER α-glucosidases I and II.[8] This inhibition prevents the trimming of glucose residues from the N-linked glycans on the ZIKV E and prM proteins. The persistence of these glucose residues leads to improper folding of the glycoproteins, as their interaction with calnexin and calreticulin is impaired. Misfolded proteins are retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. Consequently, the assembly of new, infectious virions is significantly reduced.

G cluster_ER Endoplasmic Reticulum cluster_outside ZIKV_RNA ZIKV Genomic RNA Polyprotein ZIKV Polyprotein ZIKV_RNA->Polyprotein Translation Glycoproteins Nascent prM/E Glycoproteins (with Glc3Man9GlcNAc2) Polyprotein->Glycoproteins Glycosylation Glucosidase_I ER α-Glucosidase I Glycoproteins->Glucosidase_I Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Trimming of terminal glucose Misfolded_Glycoproteins Misfolded Glycoproteins (Retained in ER) Glucosidase_I->Misfolded_Glycoproteins Calnexin Calnexin/Calreticulin Chaperones Glucosidase_II->Calnexin Trimming of 2nd & 3rd glucose Glucosidase_II->Misfolded_Glycoproteins Folded_Glycoproteins Correctly Folded prM/E Glycoproteins Calnexin->Folded_Glycoproteins Proper Folding Virion_Assembly Virion Assembly Folded_Glycoproteins->Virion_Assembly Infectious_Virions Infectious ZIKV Virions Virion_Assembly->Infectious_Virions Budding & Release IHVR_19029 This compound IHVR_19029->Glucosidase_I Inhibits IHVR_19029->Glucosidase_II Inhibits Misfolded_Glycoproteins->Virion_Assembly Prevents

Caption: Mechanism of this compound action on Zika virus glycoprotein processing.

Quantitative Data on Anti-Zika Virus Activity

Preclinical studies have quantified the in vitro efficacy of this compound against Zika virus. The primary method for assessing antiviral activity has been the reduction of viral RNA in infected cell cultures.

Table 1: In Vitro Antiviral Activity of this compound against Zika Virus

Cell LineVirus StrainAssay MethodEndpoint MeasuredKey FindingsReference
HEK293Not SpecifiedqRT-PCRViral RNA levelsThis compound inhibits ZIKV replication. The IC50 for ZIKV was reported to be 17.6 times higher than for Dengue virus.[9]
Huh7.5-derivedNot SpecifiedqRT-PCR, Viral TiterViral RNA and infectious virusKnockout of ER α-glucosidase I or II reduced ZIKV replication by 1-2 logs.[1][2][10]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to evaluate the anti-Zika virus activity of this compound.

In Vitro Antiviral Activity Assay

This protocol outlines the general steps for determining the efficacy of this compound in inhibiting Zika virus replication in a cell culture model.

Objective: To quantify the dose-dependent inhibition of Zika virus replication by this compound.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Virus: Zika virus (e.g., PRVABC59 strain).

  • Compound: this compound.

  • Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, trypsin, phosphate-buffered saline (PBS), RNA extraction kit, qRT-PCR reagents.

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that allows for a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cells with Zika virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.

  • Treatment: After the 1-hour infection period, remove the viral inoculum and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • qRT-PCR: Quantify the levels of Zika virus RNA using quantitative reverse transcription PCR (qRT-PCR). Use primers specific for a conserved region of the ZIKV genome. Normalize the viral RNA levels to an internal control housekeeping gene (e.g., β-actin).

  • Data Analysis: Calculate the percentage of inhibition of viral RNA replication relative to the untreated control. Determine the 50% effective concentration (EC50) from the dose-response curve.

G start Start seed_cells Seed HEK293 cells in 96-well plates start->seed_cells infect_cells Infect cells with ZIKV (MOI = 0.1) for 1 hour seed_cells->infect_cells add_compound Add serial dilutions of this compound infect_cells->add_compound incubate Incubate for 48 hours add_compound->incubate extract_rna Extract total RNA incubate->extract_rna qRT_PCR Quantify ZIKV RNA by qRT-PCR extract_rna->qRT_PCR analyze Analyze data and determine EC50 qRT_PCR->analyze end End analyze->end

Caption: Workflow for the in vitro antiviral activity assay of this compound against Zika virus.

ER α-Glucosidase Knockout Cell Line Validation

This experiment validates the target of this compound by assessing Zika virus replication in cells deficient in ER α-glucosidases.

Objective: To confirm the role of ER α-glucosidases I and II in Zika virus replication.

Materials:

  • Cell Lines: Huh7.5-derived cell lines with CRISPR/Cas9-mediated knockout of ER α-glucosidase I or II, and a wild-type control cell line.

  • Virus: Zika virus.

  • Reagents: Cell culture reagents, RNA extraction kit, qRT-PCR reagents, reagents for viral titration (e.g., Vero cells for plaque assay).

Procedure:

  • Cell Culture: Culture the wild-type and knockout cell lines under standard conditions.

  • Infection: Infect all cell lines with Zika virus at a defined MOI.

  • Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect both the cell lysate and the culture supernatant.

  • RNA Analysis: Extract RNA from the cell lysates and quantify intracellular viral RNA levels by qRT-PCR.

  • Viral Titer Analysis: Determine the amount of infectious virus released into the supernatant by performing a plaque assay or a focus-forming unit assay on a permissive cell line (e.g., Vero cells).

  • Data Comparison: Compare the levels of viral RNA and infectious virus titers between the wild-type and knockout cell lines. A significant reduction in viral replication in the knockout cells validates the importance of the target enzymes.

Combination Therapy Potential

Research has explored the potential of combining this compound with other antiviral agents to enhance its efficacy. While studies have demonstrated a synergistic effect between this compound and the broad-spectrum antiviral favipiravir (T-705) against other hemorrhagic fever viruses like Yellow Fever and Ebola virus, specific data on this combination for Zika virus is not yet extensively published.[1][10] The rationale for such a combination is to target both a host factor (with this compound) and a viral enzyme (e.g., the RNA-dependent RNA polymerase with favipiravir), potentially leading to a more potent antiviral effect and a reduced likelihood of resistance.

Conclusion and Future Directions

The available preclinical data indicate that this compound is an inhibitor of Zika virus replication in vitro. Its mechanism of action, targeting the host's ER α-glucosidases, is well-supported by knockout cell line studies.[1][2] This host-centric approach is a promising strategy for the development of broad-spectrum antiviral drugs.

However, the research on this compound for Zika virus is still in its early stages. Further studies are required to:

  • Determine the in vivo efficacy and safety of this compound in animal models of Zika virus infection.

  • Fully characterize the dose-response relationship and establish a therapeutic window.

  • Investigate the potential for combination therapy with other anti-Zika virus agents to achieve synergistic effects.

  • Evaluate the activity of this compound against a panel of different Zika virus strains.

Continued research into this compound and other ER α-glucosidase inhibitors will be crucial in the development of novel therapeutic interventions against Zika virus and other emerging viral threats.

References

In-Depth Technical Guide: IHVR-19029 and its Antiviral Activity Against Yellow Fever Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding IHVR-19029, a promising host-targeting antiviral agent, and its activity against the Yellow Fever virus (YFV). This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes the involved biological pathways and experimental workflows.

Core Concepts: this compound as a Host-Targeting Antiviral

This compound is an N-alkylated derivative of deoxynojirimycin (DNJ), which functions as a potent inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are critical for the proper folding of viral glycoproteins through the calnexin-calreticulin cycle. By inhibiting these host enzymes, this compound disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles. This host-targeting mechanism offers the advantage of a broad spectrum of activity against many enveloped viruses and a higher barrier to the development of viral resistance.

Quantitative Data Summary

The antiviral activity of this compound against Yellow Fever virus has been evaluated in vitro, both as a monotherapy and in combination with other antiviral agents. The following tables summarize the key quantitative findings from published research.

Table 1: In Vitro Antiviral Activity of this compound against Yellow Fever Virus

CompoundCell LineAssayEndpointIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
This compoundHEK293qRT-PCRViral RNA reduction>25>50>2
This compound293TLR3/IFNβ-LucLuciferase Reporter AssayInhibition of viral replication12.5>50>4

Note: Data is extracted and compiled from Ma et al., Antiviral Research, 2018. The IC50 for YFV was noted to be 12.5 times higher than that for Dengue virus in the same study.

Table 2: Synergistic Antiviral Activity of this compound and Favipiravir (T-705) against Yellow Fever Virus

Cell LineAssayCombinationSynergy AnalysisKey Finding
293TLR3/IFNβ-LucLuciferase Reporter AssayThis compound + Favipiravir (T-705)MacSynergy IIStrong synergistic inhibition of YFV replication

Note: The combination of this compound and favipiravir demonstrated a significant increase in antiviral potency compared to either compound alone.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of ER α-glucosidases I and II, which disrupts the N-linked glycosylation pathway essential for the proper folding of viral envelope glycoproteins.

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum Lumen Unfolded_Glycoprotein Unfolded Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Unfolded_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 Glucosidase II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Man9GlcNAc2->Calnexin_Calreticulin Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Protein Proper Folding Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Misfolding Virion_Assembly Virion Assembly (Inhibited) Correctly_Folded_Protein->Virion_Assembly Misfolded_Protein->Virion_Assembly Infectious_Virion Infectious Virion Production Blocked Virion_Assembly->Infectious_Virion IHVR_19029 This compound IHVR_19029->Glc3Man9GlcNAc2 Inhibits Glucosidase I & II

Mechanism of this compound Action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound against the Yellow Fever virus.

Cell Lines and Virus
  • Cell Lines:

    • HEK293 (Human Embryonic Kidney cells) were used for initial antiviral screening.

    • 293TLR3/IFNβ-Luc cells, a stable HEK293 cell line expressing Toll-like receptor 3 and a luciferase reporter gene under the control of the IFN-β promoter, were used for synergy studies.

    • Vero cells (African green monkey kidney epithelial cells) were used for plaque assays.

  • Virus:

    • Yellow Fever Virus (YFV) strain 17D was used for all in vitro experiments.

In Vitro Antiviral Activity Assay (qRT-PCR)
  • Cell Seeding: HEK293 cells were seeded in 96-well plates at a density of 2 x 104 cells per well and incubated overnight.

  • Infection: Cells were infected with YFV at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum was removed, and cells were washed with PBS. Fresh medium containing serial dilutions of this compound was added.

  • Incubation: Plates were incubated for 48 hours at 37°C.

  • RNA Extraction: Total cellular RNA was extracted using a commercial RNA extraction kit.

  • qRT-PCR: Viral RNA levels were quantified by one-step quantitative reverse transcription PCR (qRT-PCR) using primers specific for the YFV genome. Cellular β-actin mRNA was used as an internal control for normalization.

  • Data Analysis: The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.

Luciferase Reporter-Based Synergy Assay
  • Cell Seeding: 293TLR3/IFNβ-Luc cells were seeded in 96-well plates and incubated overnight.

  • Infection: Cells were infected with YFV at an MOI of 0.1 for 1 hour.

  • Combination Treatment: A checkerboard matrix of serial dilutions of this compound and favipiravir (T-705) was added to the cells.

  • Incubation: The plates were incubated for 48 hours.

  • Luciferase Assay: Luciferase activity was measured using a commercial luciferase assay system and a luminometer.

  • Synergy Analysis: The synergy between the two compounds was calculated using the MacSynergy II software.

Plaque Assay for Viral Titer Determination
  • Cell Seeding: Vero cells were seeded in 6-well plates to form a confluent monolayer.

  • Serial Dilutions: Supernatants from antiviral assays were serially diluted.

  • Infection: The cell monolayers were infected with the diluted virus samples for 1 hour.

  • Overlay: The inoculum was removed, and the cells were overlaid with a medium containing 1% methylcellulose.

  • Incubation: Plates were incubated for 5-7 days until plaques were visible.

  • Staining: The overlay was removed, and the cell monolayers were fixed and stained with crystal violet.

  • Quantification: Plaques were counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro antiviral activity and synergy of this compound.

Experimental_Workflow cluster_drugs Treatment Arms cluster_assays Assays Start Start Cell_Culture Cell Culture (HEK293, 293TLR3/IFNβ-Luc) Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding YFV_Infection YFV Infection (MOI=0.1) Cell_Seeding->YFV_Infection Drug_Treatment Drug Treatment YFV_Infection->Drug_Treatment IHVR_Mono This compound Monotherapy Drug_Treatment->IHVR_Mono Combo This compound + Favipiravir (T-705) Drug_Treatment->Combo Incubation Incubation (48 hours) Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay qRT_PCR qRT-PCR (Viral RNA) Endpoint_Assay->qRT_PCR Luciferase Luciferase Assay (Replication) Endpoint_Assay->Luciferase IHVR_Mono->Incubation Combo->Incubation Data_Analysis Data Analysis (IC50, Synergy Score) qRT_PCR->Data_Analysis Luciferase->Data_Analysis

In Vitro Antiviral Evaluation Workflow.

Conclusion

This compound represents a promising broad-spectrum antiviral candidate with demonstrated in vitro activity against the Yellow Fever virus. Its mechanism of action, targeting host ER α-glucosidases, is well-defined. While its potency as a monotherapy against YFV is moderate, its synergistic interaction with favipiravir (T-705) significantly enhances its antiviral efficacy, suggesting that combination therapy could be a viable strategy for the treatment of Yellow Fever. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this compound-based combination therapies.

References

Methodological & Application

Application Notes and Protocols for IHVR-19029: An Experimental Antiviral Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a promising N-alkylated deoxynojirimycin (DNJ) derivative with broad-spectrum antiviral activity against a range of enveloped viruses. As an inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the proper folding of viral glycoproteins, a critical step in the viral lifecycle for many pathogens, including filoviruses (Ebola, Marburg), flaviviruses (Dengue, Yellow Fever, Zika), and coronaviruses.[1][2] This document provides detailed protocols for the cell culture-based evaluation of this compound and summarizes its antiviral efficacy.

Mechanism of Action

This compound exerts its antiviral effect by targeting host cell enzymes, specifically ER α-glucosidases I and II. These enzymes are crucial for the initial steps of the N-linked glycosylation pathway, which is essential for the proper folding of many viral envelope glycoproteins. By competitively inhibiting these glucosidases, this compound leads to the accumulation of misfolded viral glycoproteins, which in turn can inhibit the assembly and secretion of new, infectious virions.[2][3] This host-targeting mechanism suggests a higher barrier to the development of viral resistance compared to direct-acting antivirals.

G cluster_0 Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER α-glucosidase I/II ER α-glucosidase I/II Nascent Viral Glycoprotein->ER α-glucosidase I/II Glycan Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein ER α-glucosidase I/II->Calnexin/Calreticulin Cycle Enables Entry Misfolded Glycoprotein Misfolded Glycoprotein ER α-glucosidase I/II->Misfolded Glycoprotein Virion Assembly and Budding Virion Assembly and Budding Properly Folded Glycoprotein->Virion Assembly and Budding Inhibition of Virion Assembly Inhibition of Virion Assembly Misfolded Glycoprotein->Inhibition of Virion Assembly This compound This compound This compound->ER α-glucosidase I/II Inhibits

Caption: Signaling pathway of this compound antiviral activity.

Quantitative Antiviral Data

The antiviral activity of this compound has been demonstrated against several viruses in different cell lines. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound Against Various Viruses

VirusCell LineAssay MethodEndpointEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Reference
Ebola Virus (EBOV)HelaImmunofluorescenceReduction of infected cells16.9>100[1]
Dengue Virus (DENV)HEK293qRT-PCRViral RNA reduction~5>100[1]
Yellow Fever Virus (YFV)HEK293qRT-PCRViral RNA reduction~62.5>100[1]
Zika Virus (ZIKV)HEK293qRT-PCRViral RNA reduction~88>100[1]
SARS-CoV-2A549-ACE2Virus Yield ReductionReduction of infectious virus~4.0 (IC90)>400

Table 2: Synergistic Antiviral Effect of this compound in Combination with Favipiravir (T-705) against Yellow Fever Virus (YFV) in 293TLR3/IFNβ-Luc Cells

This compound (µM)T-705 (µM)% Inhibition (Single Agent)% Inhibition (Combination)
6.25-~20%-
-12.5~30%-
6.2512.5-~75%
12.5-~35%-
-25~50%-
12.525-~90%

Data are approximate values based on graphical representations in Ma et al., 2018.

Experimental Protocols

The following are detailed protocols for cell culture and antiviral assays to evaluate the efficacy of this compound.

Cell Culture

Materials:

  • Cell Lines:

    • HEK293 (Human Embryonic Kidney)

    • Hela (Human Cervical Cancer)

    • Huh7.5 (Human Hepatocellular Carcinoma)

    • Vero (African Green Monkey Kidney)

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • Culture all cell lines in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Antiviral Activity Assay (qRT-PCR Based)

This protocol is adapted for flaviviruses like Dengue, Yellow Fever, and Zika.

G Seed Cells Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus 24h Wash and Add Compound Wash and Add Compound Infect with Virus->Wash and Add Compound 1h Incubate Incubate Wash and Add Compound->Incubate 48h Extract RNA Extract RNA Incubate->Extract RNA qRT-PCR qRT-PCR Extract RNA->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis

Caption: Workflow for the qRT-PCR-based antiviral assay.

Materials:

  • 96-well cell culture plates

  • Virus stocks (e.g., DENV, YFV, ZIKV)

  • This compound stock solution (in DMSO or water)

  • Cell lysis buffer and RNA extraction kit

  • qRT-PCR reagents (primers, probes, master mix)

  • qRT-PCR instrument

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.

  • The next day, infect the cells with the virus at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C.[1]

  • After the 1-hour incubation, remove the virus inoculum and gently wash the cells twice with sterile PBS.

  • Add fresh culture medium containing serial dilutions of this compound to the respective wells. Include a no-drug control (vehicle only) and a no-virus control.

  • Incubate the plate for 48 hours at 37°C with 5% CO2.[1]

  • After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Perform one-step qRT-PCR to quantify intracellular viral RNA levels. Use primers and probes specific to the target virus. Normalize the viral RNA levels to an internal control gene (e.g., β-actin).

  • Calculate the percentage of viral inhibition for each compound concentration relative to the no-drug control. The EC50 value can be determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Seed cells in a 96-well plate at the same density as the antiviral assay.

  • Add serial dilutions of this compound to the wells (in the absence of virus).

  • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-drug control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined.

Conclusion

This compound is a valuable research tool for studying the role of host ER α-glucosidases in the lifecycle of enveloped viruses. Its broad-spectrum activity and host-targeting mechanism of action make it a compound of interest in the development of new antiviral therapies. The protocols provided here offer a framework for the in vitro characterization of this compound and other similar compounds.

References

Application Notes and Protocols for IHVR-19029 in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-19029 is a potent, broad-spectrum antiviral agent that functions as a host-targeting inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] As an N-alkylated analog of deoxynojirimycin (DNJ), this compound disrupts the proper folding of viral envelope glycoproteins, a critical step in the morphogenesis of numerous enveloped viruses.[2] This mechanism of action makes this compound a valuable tool for studying viral replication and a promising candidate for antiviral therapy. These application notes provide detailed protocols for utilizing this compound in viral replication assays, focusing on hemorrhagic fever viruses such as Dengue, Ebola, Yellow Fever, and Zika viruses.

Mechanism of Action: Inhibition of ER α-Glucosidases

Viral envelope glycoproteins are synthesized in the ER and undergo a series of post-translational modifications, including N-linked glycosylation.[3][4] The proper folding of these glycoproteins is crucial for the assembly and infectivity of new virions and is facilitated by ER-resident chaperones like calnexin and calreticulin.[4] This process is dependent on the trimming of glucose residues from the N-linked glycans by ER α-glucosidases I and II. This compound competitively inhibits these enzymes, leading to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation.[5] This disruption of viral glycoprotein maturation ultimately inhibits the production of infectious viral particles.

IHVR-19029_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Lumen cluster_Virion Virion Assembly & Egress Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glycan_Processing N-linked Glycan Processing Nascent Viral Glycoprotein->Glycan_Processing Glucosidase_I ER α-Glucosidase I Glycan_Processing->Glucosidase_I Glucose Trimming Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Cycle Calnexin/Calreticulin Folding Cycle Glucosidase_II->Calnexin_Cycle Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Cycle->Correctly_Folded_Glycoprotein   Proper Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Cycle->Misfolded_Glycoprotein Improper Folding Virion_Assembly Virion Assembly & Budding Correctly_Folded_Glycoprotein->Virion_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion This compound This compound This compound->Glucosidase_I Inhibition This compound->Glucosidase_II Inhibition

Caption: this compound inhibits ER α-glucosidases, disrupting viral glycoprotein folding.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against a range of hemorrhagic fever viruses in different cell lines. The half-maximal effective concentration (EC50) and, where available, the half-maximal cytotoxic concentration (CC50) are summarized below.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Reference
Dengue virus (DENV)HEK293qRT-PCR~5>100[1]
Yellow Fever virus (YFV)HEK293qRT-PCR~62.5>100[6]
Zika virus (ZIKV)HEK293qRT-PCR~88>100[6]
Ebola virus (EBOV)HelaImmunofluorescence16.9>100[1]

Experimental Protocols

The following protocols provide a framework for assessing the antiviral activity of this compound. These should be adapted based on the specific virus, cell line, and laboratory equipment.

Protocol 1: General Viral Replication Assay Workflow

This workflow outlines the key steps for determining the antiviral efficacy of this compound.

Viral_Replication_Assay_Workflow Start Start Cell_Seeding Seed appropriate cells in multi-well plates Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment Pre-treat cells with serial dilutions of this compound for 2 hours Incubation1->Compound_Treatment Viral_Infection Infect cells with virus at a pre-determined MOI Compound_Treatment->Viral_Infection Incubation2 Incubate for 48-72 hours Viral_Infection->Incubation2 Endpoint_Analysis Endpoint Analysis Incubation2->Endpoint_Analysis qRT_PCR Viral RNA Quantification (qRT-PCR) Endpoint_Analysis->qRT_PCR IFA Viral Protein Quantification (Immunofluorescence) Endpoint_Analysis->IFA End End qRT_PCR->End IFA->End

References

Application Notes and Protocols for IHVR-19029 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of IHVR-19029, a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. The protocols detailed below are based on published preclinical studies in murine models and are intended to guide researchers in the design and execution of their own experiments.

Mechanism of Action

This compound is an N-alkylated derivative of deoxynojirimycin (DNJ) that functions as a host-targeting antiviral agent.[1][2] By competitively inhibiting the host cell's ER α-glucosidases I and II, this compound disrupts the N-linked glycosylation pathway, which is crucial for the proper folding and maturation of viral envelope glycoproteins.[1][3][4] This interference with glycoprotein processing leads to the inhibition of virion assembly and a reduction in the infectivity of progeny viruses for a broad spectrum of enveloped viruses, including hemorrhagic fever viruses such as Ebola, Marburg, and Dengue.[1][2][3]

cluster_ER Endoplasmic Reticulum ER_Glucosidase_I ER α-Glucosidase I ER_Glucosidase_II ER α-Glucosidase II ER_Glucosidase_I->ER_Glucosidase_II Misfolded_Glycoprotein Misfolded Glycoprotein ER_Glucosidase_I->Misfolded_Glycoprotein Folded_Glycoprotein Properly Folded Glycoprotein ER_Glucosidase_II->Folded_Glycoprotein ER_Glucosidase_II->Misfolded_Glycoprotein Viral_Glycoprotein Viral Glycoprotein (Unfolded) Viral_Glycoprotein->ER_Glucosidase_I Glucose Trimming Virion_Assembly Virion Assembly Folded_Glycoprotein->Virion_Assembly Misfolded_Glycoprotein->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion NonInfectious_Virion Non-Infectious Virion Virion_Assembly->NonInfectious_Virion IHVR_19029 This compound IHVR_19029->ER_Glucosidase_I Inhibition IHVR_19029->ER_Glucosidase_II Inhibition

Caption: Mechanism of action of this compound.

In Vivo Dosage and Administration

Animal Model

The most commonly reported animal model for in vivo studies with this compound is the BALB/c mouse.[1]

Route of Administration

Intraperitoneal (IP) injection is the preferred route for administering this compound due to its low oral bioavailability and potential for gastrointestinal side effects when administered orally.[1][2]

Dosage Regimens

The selection of a dosage regimen for this compound will depend on the specific viral challenge and the experimental objectives. Below is a summary of reported dosages from various studies.

Study TypeAnimal ModelDosageDosing FrequencyDurationVehicleKey FindingsReference
Efficacy StudyBALB/c Mouse75 mg/kgTwice Daily10 daysPBSPartial protection against lethal Ebola and Marburg virus infection.[1]
Efficacy StudyBALB/c Mouse>50 mg/kgTwice DailyNot SpecifiedNot SpecifiedRequired for significant protection against lethal viral infections.[3]
PharmacokineticsBALB/c Mouse75 mg/kgSingle DoseN/APBSCharacterization of drug absorption, distribution, and half-life.[1]
Dose-Ranging/ToxicityBALB/c Mouse50, 75, 100, 150, 200 mg/kgThree Times Daily (q8h)5 daysPBSTo determine optimal dosing and identify toxicity. Toxicity was observed at 200 mg/kg.[1]
Combination TherapyBALB/c MouseSub-optimal dosesNot SpecifiedNot SpecifiedNot SpecifiedSynergistic effect with favipiravir (T-705) increased survival in a mouse model of Ebola virus infection.[4]

Experimental Protocols

Protocol 1: General Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of this compound against a viral challenge in a murine model.

cluster_workflow Efficacy Study Workflow Acclimatization Animal Acclimatization (e.g., 7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Treatment This compound or Vehicle Administration (IP) Randomization->Treatment Infection Viral Challenge Treatment->Infection Pre- or Post-exposure Monitoring Daily Monitoring (Weight, Clinical Signs) Infection->Monitoring Endpoint Endpoint Determination (e.g., Survival, Viral Load) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for an in vivo efficacy study.

Materials:

  • This compound

  • Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), pH 7.4, or 0.4% carboxymethylcellulose)[1]

  • Appropriate virus stock

  • BALB/c mice

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Personal Protective Equipment (PPE) as required by institutional biosafety guidelines

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days prior to the start of the experiment.

  • Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is sterile.

  • Animal Grouping and Dosing:

    • Randomly assign mice to treatment and control groups (a typical group size is 9-10 mice).[1]

    • Administer this compound or vehicle via intraperitoneal (IP) injection. The injection volume is typically 100 µl.[1]

    • The timing of the first dose can be prior to or post-viral challenge, depending on the experimental design (prophylactic vs. therapeutic).

  • Viral Challenge: Infect the mice with the appropriate virus strain and dose as determined by prior validation studies.

  • Monitoring:

    • Monitor the health and weight of the animals daily for a predetermined period (e.g., 14 days).[1]

    • Record clinical signs of illness according to an approved scoring system.

  • Endpoint: The primary endpoint is typically survival. Secondary endpoints may include viral load in target tissues or blood, and changes in body weight.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze other quantitative data using appropriate statistical methods (e.g., t-test, ANOVA).

Protocol 2: Pharmacokinetic (PK) Study

This protocol provides a framework for assessing the pharmacokinetic properties of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS, pH 7.4)

  • BALB/c mice

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Tissue collection supplies

  • Analytical equipment for quantifying this compound in plasma and tissues (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of this compound via IP injection (e.g., 75 mg/kg).[1]

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., pre-dose, 10 min, 30 min, 90 min, 2, 4, 6, and 8 hours).[1]

    • At each time point, euthanize a subset of animals (e.g., 3-5 mice per time point) and collect tissues of interest (e.g., heart, kidney, liver, lung, spleen).[1]

  • Sample Processing:

    • Process blood to separate plasma.

    • Homogenize tissue samples.

  • Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Important Considerations

  • Toxicity: High doses of this compound (e.g., 200 mg/kg administered three times daily) have been associated with toxicity in mice.[1] It is crucial to perform dose-ranging studies to determine the maximum tolerated dose in your specific model.

  • Combination Therapy: The antiviral efficacy of this compound can be enhanced when used in combination with other antiviral agents, such as favipiravir (T-705).[4] This synergistic effect may allow for the use of lower, less toxic doses of each compound.

  • Animal Welfare: All animal experiments should be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).

These notes and protocols are intended to serve as a starting point for in vivo research with this compound. Researchers should adapt these guidelines to their specific experimental needs and consult the primary literature for further details.

References

Application Notes and Protocols for IHVR-19029 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-19029 is an iminosugar derivative that acts as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These host enzymes are critical for the proper folding and maturation of N-linked glycoproteins. Many enveloped viruses, including hemorrhagic fever viruses like Ebola and Marburg, rely on the host's glycoprotein processing machinery for the correct conformation of their envelope glycoproteins, which are essential for viral entry, assembly, and infectivity.[1][3][4] By inhibiting ER α-glucosidases, this compound disrupts the normal processing of viral glycoproteins, leading to misfolded proteins, reduced virion infectivity, and impaired viral morphogenesis.[4] This host-targeting antiviral strategy offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. Preclinical studies in mouse models have demonstrated the potential of this compound as an antiviral agent, particularly against lethal viral infections.[1][2]

Mechanism of Action of this compound

This compound functions by competitively inhibiting the host's ER α-glucosidases I and II. This inhibition disrupts the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope glycoproteins. The presence of these untrimmed glucose residues leads to improper folding of the glycoproteins, which are then retained in the ER and targeted for degradation. This ultimately results in a significant reduction in the production of infectious viral particles.

cluster_ER Endoplasmic Reticulum (ER) cluster_Virion Progeny Virion NascentViralGP Nascent Viral Glycoprotein Glucosidase_I ER α-Glucosidase I NascentViralGP->Glucosidase_I Glucose Trimming Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II NonInfectiousVirion Non-Infectious/ Reduced Infectivity Virion Glucosidase_I->NonInfectiousVirion Calnexin Calnexin/Calreticulin Chaperones Glucosidase_II->Calnexin Enters Folding Cycle Glucosidase_II->NonInfectiousVirion CorrectlyFoldedGP Correctly Folded Glycoprotein Calnexin->CorrectlyFoldedGP Successful Folding MisfoldedGP Misfolded Glycoprotein Calnexin->MisfoldedGP Misfolding InfectiousVirion Infectious Virion Assembly CorrectlyFoldedGP->InfectiousVirion Transport to Golgi & Virion Assembly Degradation ER-Associated Degradation (ERAD) MisfoldedGP->Degradation Targeted for Degradation IHVR19029 This compound IHVR19029->Glucosidase_I Inhibits IHVR19029->Glucosidase_II Inhibits cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_monitoring Monitoring and Endpoint cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (e.g., BALB/c mice) GroupAllocation Random Allocation into Groups (e.g., Vehicle Control, this compound) AnimalAcclimation->GroupAllocation Treatment This compound or Vehicle Administration (e.g., IP) Twice Daily GroupAllocation->Treatment Challenge Lethal Viral Challenge (e.g., Ebola Virus) Treatment->Challenge Treatment continues (e.g., for 10 days) Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Challenge->Monitoring Endpoint Study Endpoint (e.g., Day 14 post-infection) Monitoring->Endpoint DataAnalysis Statistical Analysis of Survival Curves and Weight Loss Data Endpoint->DataAnalysis

References

Application Notes and Protocols: Plaque Reduction Assay with IHVR-19029

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-19029 is a potent iminosugar-based inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] By targeting these host enzymes, this compound disrupts the proper folding and maturation of viral envelope glycoproteins, a critical step for the assembly and release of many enveloped viruses.[2] This mechanism confers broad-spectrum antiviral activity against several hemorrhagic fever viruses, including Ebola virus (EBOV), Marburg virus (MARV), Dengue virus (DENV), Yellow fever virus (YFV), and Zika virus (ZIKV).[1][4] The plaque reduction assay is a functional, "gold standard" method used to quantify the in vitro antiviral activity of a compound by measuring the reduction in viral plaque formation in the presence of the inhibitor.[5][6][7]

These application notes provide a detailed protocol for performing a plaque reduction assay to evaluate the antiviral efficacy of this compound.

Mechanism of Action: ER α-Glucosidase Inhibition

This compound, an N-alkyl analog of deoxynojirimycin (DNJ), mimics the structure of d-glucose and competitively inhibits ER α-glucosidases I and II.[2] These enzymes are crucial for the initial trimming steps of N-linked glycans on newly synthesized glycoproteins in the ER. Inhibition of this process leads to misfolded viral glycoproteins, which are retained in the ER and targeted for degradation, thereby preventing the formation of infectious progeny virions.[2][8]

G cluster_0 Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2- Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked glycosylation Glucosidase_I ER α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose trimming Glc2Man9GlcNAc2 Glc2Man9GlcNAc2- Glucosidase_I->Glc2Man9GlcNAc2 Misfolded_GP Misfolded Glycoprotein Glucosidase_II ER α-Glucosidase II Glc2Man9GlcNAc2->Glucosidase_II Glucose trimming Man9GlcNAc2 Man9GlcNAc2- Glucosidase_II->Man9GlcNAc2 Calnexin_Calreticulin Calnexin/Calreticulin (Lectin Chaperones) Man9GlcNAc2->Calnexin_Calreticulin Binding Properly_Folded_GP Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_GP Correct Folding Golgi Golgi Apparatus Properly_Folded_GP->Golgi Transport Virion_Assembly Virion Assembly & Release Golgi->Virion_Assembly IHVR_19029 This compound IHVR_19029->Glucosidase_I Inhibition IHVR_19029->Glucosidase_II Inhibition Misfolded_GP->Virion_Assembly Prevents

Mechanism of this compound antiviral activity.

Quantitative Data

The antiviral activity of this compound can be quantified by determining its 50% effective concentration (EC50), the concentration at which a 50% reduction in plaque number is observed compared to the virus control.

CompoundVirusCell LineEC50 (µM)Citation
This compoundEbola VirusHeLa16.9[4]

Experimental Protocol: Plaque Reduction Assay

This protocol is a general guideline and may require optimization depending on the specific virus and cell line used.

Materials
  • Cells: Vero cells (or other susceptible cell line, e.g., Huh7.5, HEK293).[4]

  • Virus: Stock of the virus of interest (e.g., DENV, YFV, EBOV).

  • Compound: this compound, dissolved in a suitable solvent (e.g., PBS or DMSO).

  • Media:

    • Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).

    • Infection Medium (e.g., serum-free DMEM or Opti-MEM).[4]

  • Overlay: 0.75% to 1.5% Methylcellulose or Agarose in 2X MEM, mixed 1:1 with Growth Medium.[4]

  • Fixative: 4% Formaldehyde or 10% Formalin in PBS.

  • Stain: 0.1% to 1% Crystal Violet in 20% ethanol.

  • Plates: 6-well, 12-well, or 24-well tissue culture plates.[4]

  • Sterile PBS, pH 7.4.

Experimental Workflow

G A 1. Seed Cells Seed susceptible cells (e.g., Vero) in multi-well plates and grow to 95-100% confluency. B 2. Prepare Compound Dilutions Prepare serial dilutions of This compound in infection medium. D 4. Infection Remove growth medium, wash cells with PBS, and add virus dilution. Incubate for 1 hour. A->D Cells ready C 3. Prepare Virus Dilution Dilute virus stock to yield 30-100 plaques per well. E 5. Compound Treatment Remove virus inoculum. Add this compound dilutions or controls to the wells. B->E Dilutions ready C->D Virus ready D->E F 6. Add Overlay Add methylcellulose overlay to each well to restrict virus spread. E->F G 7. Incubation Incubate plates for 3-10 days, depending on the virus. F->G H 8. Fixation & Staining Fix cells with formaldehyde and stain with crystal violet. G->H I 9. Plaque Counting & Analysis Count plaques, calculate percent inhibition, and determine EC50. H->I

Workflow for the this compound plaque reduction assay.
Step-by-Step Procedure

  • Cell Seeding:

    • A day prior to infection, seed a suitable host cell line (e.g., Vero cells) into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well).[4]

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound.

    • On the day of the experiment, prepare a series of 2-fold or 3-fold serial dilutions of this compound in infection medium. Include a "no-drug" vehicle control.

  • Virus Infection:

    • On the day of the experiment, confirm that the cell monolayer is confluent.

    • Prepare a dilution of the virus stock in infection medium calculated to produce 30-100 plaque-forming units (PFU) per well.

    • Aspirate the growth medium from the cells and wash the monolayer once with sterile PBS.

    • Infect the cells by adding the diluted virus suspension (e.g., 200 µL/well for a 24-well plate).

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.[4]

  • Treatment and Overlay:

    • After the 1-hour incubation, aspirate the virus inoculum from the wells.

    • Add the prepared dilutions of this compound to the corresponding wells. Also include wells for "virus control" (vehicle only) and "cell control" (medium only).

    • Immediately overlay the cell monolayer with the methylcellulose solution (e.g., 1 mL/well for a 24-well plate). The overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete plaques.[5][6]

    • Ensure the overlay is added gently to the side of the well to avoid disturbing the cell monolayer.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for a period suitable for plaque formation, which can range from 3 to 10 days depending on the virus being tested.[4]

  • Fixation and Staining:

    • After the incubation period, aspirate the methylcellulose overlay.

    • Fix the cells by adding a fixative solution (e.g., 10% formalin) and incubating for at least 30 minutes at room temperature.

    • Carefully remove the fixative and wash the wells with water.

    • Stain the cell monolayer by adding crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Collection and Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.[6]

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control wells using the following formula:

      • % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

    • Plot the percent inhibition against the log concentration of this compound.

    • Use a non-linear regression analysis (e.g., dose-response curve) to determine the EC50 value.

Controls and Considerations

  • Virus Control: Cells infected with the virus in the absence of this compound. This is used as the 0% inhibition reference.

  • Cell Control (Mock): Uninfected cells treated with the highest concentration of vehicle. This is to monitor cell health and ensure the absence of contamination.

  • Compound Cytotoxicity: It is crucial to assess the cytotoxicity of this compound on the host cells in a parallel assay (e.g., MTT or CellTiter-Glo) to ensure that the observed plaque reduction is due to antiviral activity and not cell death. The 50% cytotoxic concentration (CC50) should be determined, and the Selectivity Index (SI = CC50/EC50) can be calculated to evaluate the therapeutic window of the compound.

References

Determining the Antiviral Efficacy of IHVR-19029: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029, a novel N-alkyl analog of deoxynojirimycin (DNJ), is a potent inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these host enzymes, this compound disrupts the proper folding and processing of viral glycoproteins, a critical step for the assembly and secretion of many enveloped viruses. This mechanism of action confers broad-spectrum antiviral activity. This document provides a summary of the known antiviral efficacy of this compound against various viruses, with a focus on influenza A and B viruses and SARS-CoV-2. Detailed protocols for determining the 50% effective concentration (EC50) of this compound are provided to guide researchers in the evaluation of this and other antiviral compounds.

Antiviral Activity of this compound

This compound has demonstrated significant antiviral activity against a range of hemorrhagic fever viruses, including Ebola virus, Marburg virus, Dengue virus, Yellow Fever virus, and Zika virus.[1][2] Its efficacy also extends to other enveloped viruses, including influenza viruses.[3]

Data Presentation: In Vitro Efficacy of this compound
VirusStrain/Cell LineAssay TypeValueCitation
SARS-CoV-2 USA/WA1/2020 in A549-ACE2 cellsIC90~4.0 µM
Influenza A (H1N1) VariousPlaque Reduction82 to > 500 µM (UV-4B)[1]
Influenza A (H3N2) VariousPlaque Reduction82 to > 500 µM (UV-4B)[1]
Influenza B VariousPlaque Reduction82 to > 500 µM (UV-4B)[1]

Note: The provided data for influenza viruses is for the related compound UV-4B and may not be directly representative of this compound's potency. The value for SARS-CoV-2 is the 90% inhibitory concentration (IC90).

Mechanism of Action: Inhibition of ER α-Glucosidases

This compound exerts its antiviral effect by targeting host cell ER α-glucosidases I and II. These enzymes are critical for the initial steps of the N-linked glycosylation pathway, which is essential for the proper folding of viral envelope glycoproteins. By competitively inhibiting these glucosidases, this compound leads to the accumulation of misfolded viral proteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. This disruption in glycoprotein processing inhibits the assembly of new, infectious virions.

G cluster_ER Endoplasmic Reticulum cluster_Inhibition Action of this compound Nascent Viral\nGlycoprotein Nascent Viral Glycoprotein Glucosidase_I Glucosidase_I Nascent Viral\nGlycoprotein->Glucosidase_I Trimming of terminal glucose Glucosidase_II Glucosidase_II Glucosidase_I->Glucosidase_II Trimming of second glucose Calnexin/Calreticulin\nCycle Calnexin/Calreticulin Cycle Glucosidase_II->Calnexin/Calreticulin\nCycle Monoglucosylated glycoprotein Misfolded\nGlycoprotein Misfolded Glycoprotein Glucosidase_II->Misfolded\nGlycoprotein Incorrect folding Properly Folded\nGlycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin\nCycle->Properly Folded\nGlycoprotein Folding and quality control Virion Assembly Virion Assembly Properly Folded\nGlycoprotein->Virion Assembly This compound This compound This compound->Glucosidase_I Inhibition This compound->Glucosidase_II Inhibition ERAD\nPathway ERAD Pathway Misfolded\nGlycoprotein->ERAD\nPathway Degradation Inhibition of\nVirion Assembly Inhibition of Virion Assembly ERAD\nPathway->Inhibition of\nVirion Assembly

Caption: Signaling pathway of this compound antiviral activity.

Experimental Protocols

The following are detailed protocols for determining the EC50 of antiviral compounds like this compound. The two most common methods are the Plaque Reduction Neutralization Assay (PRNA) and the Microneutralization Assay.

Plaque Reduction Neutralization Assay (PRNA)

This assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.

Materials:

  • Vero E6 cells (for SARS-CoV-2) or Madin-Darby Canine Kidney (MDCK) cells (for influenza)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Virus stock of known titer (e.g., Influenza A/H1N1, A/H3N2, B, or SARS-CoV-2)

  • This compound stock solution

  • Agarose or Avicel overlay

  • Crystal Violet staining solution

  • Formalin (for fixing)

  • 6-well plates

Protocol:

  • Cell Seeding:

    • One day prior to infection, seed the 6-well plates with a sufficient number of cells to form a confluent monolayer overnight (e.g., 5 x 10^5 cells/well).

    • Incubate at 37°C with 5% CO2.

  • Compound Dilution:

    • Prepare a series of dilutions of this compound in serum-free DMEM. It is recommended to perform a two-fold serial dilution starting from a concentration known to be non-toxic to the cells.

  • Infection:

    • On the day of the experiment, wash the confluent cell monolayers twice with PBS.

    • Prepare a virus dilution in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.

    • Inoculate each well with 200 µL of the virus dilution.

    • Incubate for 1 hour at 37°C with 5% CO2, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Treatment and Overlay:

    • After the 1-hour adsorption period, aspirate the virus inoculum.

    • Gently add 2 mL of the prepared this compound dilutions mixed with the agarose or Avicel overlay to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and formalin.

    • Stain the cell monolayer with 0.5% Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

G A Seed cells in 6-well plates C Infect cell monolayer with virus A->C B Prepare serial dilutions of this compound D Add this compound dilutions with overlay B->D C->D E Incubate for plaque formation D->E F Fix and stain cell monolayer E->F G Count plaques and calculate EC50 F->G G A Seed cells in 96-well plates D Add mixture to cell plates A->D B Prepare serial dilutions of this compound C Mix this compound with virus and incubate B->C C->D E Incubate to observe cytopathic effect (CPE) D->E F Measure cell viability E->F G Calculate EC50 F->G

References

Synergistic Antiviral Effects of IHVR-19029: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-19029 is a potent inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins of many enveloped viruses, making them a compelling target for broad-spectrum antiviral drug development. By inhibiting these host enzymes, this compound disrupts viral morphogenesis. This host-targeted mechanism suggests a high barrier to the development of viral resistance.

To enhance the therapeutic efficacy of this compound, combination therapy with direct-acting antiviral agents has been explored. This document provides detailed application notes and protocols on the synergistic antiviral effects observed when this compound is combined with the viral RNA-dependent RNA polymerase inhibitor, favipiravir (T-705). The combination has shown significant synergistic activity against highly pathogenic hemorrhagic fever viruses, including Yellow Fever Virus (YFV) and Ebola Virus (EBOV).[1][2][3]

Scientific Principle: A Dual-Pronged Antiviral Strategy

The synergistic effect of combining this compound and T-705 stems from their distinct and complementary mechanisms of action. This compound targets a host-cell process essential for viral maturation, while T-705 directly inhibits the viral replication machinery. This dual-pronged approach can lead to a more profound suppression of viral replication than either agent alone.

G cluster_host Host Cell ER cluster_virus Viral Replication Complex Viral Glycoprotein Viral Glycoprotein ER α-glucosidases ER α-glucosidases Viral Glycoprotein->ER α-glucosidases Processing Correctly Folded Glycoprotein Correctly Folded Glycoprotein ER α-glucosidases->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein ER α-glucosidases->Misfolded Glycoprotein This compound This compound This compound->ER α-glucosidases Inhibits Virion Assembly Virion Assembly Correctly Folded Glycoprotein->Virion Assembly Misfolded Glycoprotein->Virion Assembly Impaired Progeny Virus Progeny Virus Virion Assembly->Progeny Virus Viral RNA Viral RNA RdRp Viral RNA-dependent RNA Polymerase Viral RNA->RdRp Template Replicated Viral RNA Replicated Viral RNA RdRp->Replicated Viral RNA T-705 T-705 T-705->RdRp Inhibits Replicated Viral RNA->Progeny Virus

Fig. 1: Dual mechanisms of action of this compound and T-705.

Quantitative Data: In Vitro Synergy Against YFV and EBOV

The synergistic effects of this compound and T-705 have been quantified against Yellow Fever Virus and Ebola Virus in cell-based assays. The data are summarized below. Synergy was determined using the MacSynergy II software, which calculates synergy volumes based on the Bliss independence model. A positive synergy volume indicates that the antiviral effect of the combination is greater than the sum of the individual drug effects.

VirusCell LineAssayThis compound IC50 (µM)T-705 IC50 (µM)Combination Effect
Yellow Fever Virus (YFV) 293T/17-FlucLuciferase Reporter Assay~25~50Synergistic
Ebola Virus (EBOV) HeLaImmunostaining Assay~10~40Synergistic

Note: IC50 values are approximate and can vary between experiments and cell lines. The key finding is the synergistic interaction when the drugs are combined.

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assay for Yellow Fever Virus (YFV)

This protocol describes a luciferase reporter assay to determine the antiviral activity and synergy of this compound and T-705 against a reporter strain of YFV.

Materials:

  • Cells: 293T/17-Fluc cells (stably expressing Renilla luciferase under the control of the YFV 17D 5' and 3' UTRs)

  • Virus: Yellow Fever Virus (e.g., strain 17D)

  • Compounds: this compound, T-705 (Favipiravir)

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Luciferase Assay System (e.g., Promega), 96-well plates (white, clear bottom for cell culture and luminescence reading)

  • Equipment: Cell culture incubator (37°C, 5% CO2), Biosafety cabinet (BSL-2), Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture 293T/17-Fluc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation (Checkerboard Assay):

    • Prepare serial dilutions of this compound and T-705 in DMEM with 2% FBS. A typical 8x8 checkerboard would involve 8 concentrations of each drug.

    • For single-drug controls, prepare serial dilutions of each drug individually.

    • For combination wells, mix equal volumes of the corresponding this compound and T-705 dilutions.

  • Infection and Treatment:

    • Aspirate the culture medium from the seeded cells.

    • Infect the cells with YFV at a Multiplicity of Infection (MOI) of 0.1 in a small volume of serum-free DMEM for 1 hour at 37°C.

    • Remove the viral inoculum and add 100 µL of the prepared drug dilutions (single drugs and combinations) to the respective wells. Include virus-only (no drug) and mock-infected (no virus, no drug) controls.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus-only control.

    • Analyze the data using synergy analysis software such as MacSynergy II to determine synergy, additivity, or antagonism.

G A Seed 293T/17-Fluc cells in 96-well plate B Incubate overnight A->B D Infect cells with YFV (MOI 0.1) B->D C Prepare serial dilutions of This compound and T-705 (Checkerboard format) E Add drug dilutions to cells C->E D->E F Incubate for 48 hours E->F G Measure luciferase activity F->G H Analyze data for synergy (e.g., MacSynergy II) G->H

Fig. 2: Workflow for YFV antiviral synergy assay.
Protocol 2: In Vitro Antiviral Synergy Assay for Ebola Virus (EBOV)

This protocol uses an immunostaining-based method to quantify viral antigen and determine the synergistic effects of this compound and T-705 against EBOV. Note: All work with live Ebola virus must be conducted in a BSL-4 facility.

Materials:

  • Cells: HeLa or Vero E6 cells

  • Virus: Ebola Virus (e.g., Zaire ebolavirus)

  • Compounds: this compound, T-705

  • Reagents: Appropriate cell culture medium (e.g., MEM with 10% FBS), Primary antibody against an EBOV protein (e.g., GP or VP40), HRP-conjugated secondary antibody, TMB substrate, Paraformaldehyde, Triton X-100, Bovine Serum Albumin (BSA)

  • Equipment: BSL-4 laboratory, Cell culture incubator, Plate reader with absorbance detection

Procedure:

  • Cell Seeding:

    • Seed HeLa or Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

    • Incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a checkerboard dilution series of this compound and T-705 in culture medium.

    • Add the drug dilutions to the cells and incubate for 2 hours prior to infection.

  • Infection:

    • Infect the cells with EBOV at an MOI of 2.5.

    • Incubate for 48 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 3% BSA in PBS.

    • Incubate with the primary antibody against the EBOV protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Add TMB substrate and stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Normalize the absorbance data to the virus control.

    • Analyze the data for synergy using MacSynergy II or a similar program.

G A Seed HeLa/Vero E6 cells in 96-well plate B Prepare and add drug dilutions (Checkerboard format) A->B C Infect cells with EBOV (MOI 2.5) B->C D Incubate for 48 hours C->D E Fix, permeabilize, and block cells D->E F Incubate with primary and secondary antibodies E->F G Add substrate and measure absorbance F->G H Analyze data for synergy G->H

Fig. 3: Workflow for EBOV antiviral synergy assay.

Conclusion

The combination of the host-targeting agent this compound and the direct-acting antiviral T-705 represents a promising strategy for the treatment of severe viral diseases.[1] The synergistic activity observed in vitro against Yellow Fever Virus and Ebola Virus provides a strong rationale for further preclinical and clinical development of this combination therapy.[1][2][3] The protocols outlined in this document provide a framework for researchers to further investigate and validate these synergistic interactions.

References

Application Note: High-Throughput Screening for Host-Targeting Antiviral Agents Using IHVR-19029 as a Model Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel host-targeting antiviral agents. The protocol is designed around the mechanism of IHVR-19029, a potent inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins of many enveloped viruses, making them a broad-spectrum antiviral target. This document outlines a cell-based primary screening assay using a reporter virus, a secondary cytotoxicity assay, and provides representative data based on the known activity of this compound against Yellow Fever Virus (YFV).

Introduction

Targeting host functions essential for viral replication is a promising antiviral strategy that can offer broad-spectrum activity and a higher barrier to resistance compared to direct-acting antivirals.[1] A key host pathway exploited by many enveloped viruses, including flaviviruses, filoviruses, and coronaviruses, is the N-linked glycosylation and subsequent quality control of glycoproteins in the endoplasmic reticulum. ER α-glucosidases I and II are critical enzymes in this pathway that trim glucose residues from nascent glycoproteins, a prerequisite for proper folding mediated by the calnexin/calreticulin cycle. Inhibition of these enzymes leads to misfolded viral glycoproteins, ultimately disrupting virion assembly and reducing the infectivity of progeny viruses.[2][3][4]

This compound is a derivative of deoxynojirimycin (DNJ) and a potent inhibitor of ER α-glucosidases.[5][6] It has demonstrated broad-spectrum antiviral activity in vitro and has shown efficacy in animal models of infection with Ebola and Marburg viruses.[5][6] As such, this compound serves as an excellent positive control and model compound for an HTS campaign aimed at discovering novel inhibitors of this host-based antiviral target.

This application note details a robust HTS workflow using a recombinant Yellow Fever Virus expressing a luciferase reporter (YFV-Luc) for the primary screen and a standard cell viability assay for the counter-screen to triage cytotoxic compounds.

Principle of the Assay

The screening strategy is a two-step process designed to identify specific inhibitors of viral replication.

  • Primary Screening: A cell-based assay using a genetically engineered Yellow Fever Virus that expresses a luciferase reporter gene upon successful replication.[7][8] A reduction in the luciferase signal in the presence of a test compound indicates potential antiviral activity. This high-throughput assay measures any inhibition of the viral life cycle.

  • Secondary (Cytotoxicity) Counter-Screen: Compounds that show activity in the primary screen are then tested for their effect on host cell viability. This is crucial to eliminate compounds that inhibit viral replication simply by killing the host cells. An ATP-based assay, such as CellTiter-Glo®, is a common and reliable method for this purpose.[9][10]

Compounds that inhibit the YFV-Luc reporter signal without significantly impacting cell viability are considered "hits" and are selected for further validation and mechanism of action studies.

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting ER α-glucosidases I and II. This disrupts the calnexin-calreticulin cycle, a crucial component of the cell's protein quality control system within the ER. For many viruses, this leads to the misfolding of essential viral envelope glycoproteins, thereby inhibiting the production of infectious virions.

G cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition Pathway NascentGP Nascent Viral Glycoprotein (GP) (Glc3Man9GlcNAc2) GlcTrim1 ER α-Glucosidase I (MOGS) NascentGP->GlcTrim1 GlcTrim2 ER α-Glucosidase II (GANAB) GlcTrim1->GlcTrim2 Trims 1st Glucose CNX_CRT Calnexin/ Calreticulin Cycle GlcTrim2->CNX_CRT Trims 2nd/3rd Glucose MisfoldedGP Misfolded GP GlcTrim2->MisfoldedGP Blocked FoldedGP Correctly Folded GP CNX_CRT->FoldedGP Proper Folding Assembly Virion Assembly & Egress FoldedGP->Assembly Inhibition Inhibition of Virion Production IHVR This compound IHVR->GlcTrim1 IHVR->GlcTrim2 Degradation ER-Associated Degradation (ERAD) MisfoldedGP->Degradation Degradation->Inhibition

Caption: Mechanism of this compound action.

High-Throughput Screening Workflow

The HTS process involves several automated or semi-automated steps, from plate preparation to data analysis, to efficiently screen large compound libraries.

HTS_Workflow cluster_Assays Assay Readout A 1. Plate Preparation (e.g., 384-well plates) B 2. Compound Dispensing (Test compounds, Controls) A->B C 3. Cell Seeding (e.g., Huh-7.5 cells) B->C D 4. Viral Infection (YFV-Luc Reporter Virus) C->D E 5. Incubation (e.g., 48 hours) D->E F1 6a. Primary Screen Add Luciferase Substrate Read Luminescence E->F1 F2 6b. Cytotoxicity Screen Add ATP Reagent (e.g., CellTiter-Glo®) Read Luminescence E->F2 G 7. Data Analysis Calculate % Inhibition & % Viability Identify Hits F1->G F2->G H 8. Hit Confirmation & Dose-Response G->H

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Materials and Reagents
  • Cells: Huh-7.5 cells (human hepatoma cell line, highly permissive to flavivirus infection).

  • Virus: Yellow Fever Virus expressing Renilla Luciferase (YFV-Rluc).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.

  • Compound Library: Test compounds solubilized in DMSO.

  • Control Compound: this compound.

  • Primary Assay Reagent: Renilla Luciferase Assay System.

  • Cytotoxicity Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Instruments: Automated liquid handler, multi-mode plate reader with luminescence detection capability, CO2 incubator.

Protocol 1: Primary Antiviral Screening Assay (YFV-Rluc)
  • Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds from the library into the wells of a 384-well assay plate.

    • Test Wells: Compound in DMSO.

    • Positive Control Wells: this compound (e.g., final concentration of 50 µM).

    • Negative Control Wells (0% inhibition): DMSO only.

  • Cell Seeding: Dilute Huh-7.5 cells in culture medium to a concentration of 8 x 10^4 cells/mL. Dispense 25 µL of the cell suspension into each well of the assay plate (2,000 cells/well).

  • Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Viral Infection: Dilute YFV-Rluc virus stock to achieve a Multiplicity of Infection (MOI) of 0.1. Add 5 µL of the diluted virus to each well (excluding mock-infected control wells).

  • Incubation: Seal the plates and incubate for 48 hours at 37°C, 5% CO2.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of the prepared Renilla Luciferase substrate to each well.

  • Data Acquisition: Measure luminescence using a plate reader after a 10-minute incubation.

Protocol 2: Secondary Cytotoxicity Assay
  • Plate Preparation: Prepare a new set of 384-well plates with compounds and cells exactly as described in steps 1 and 2 of the primary assay protocol.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2 (without adding virus).

  • Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® reagent to each well.

  • Incubation & Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Analysis

The raw luminescence data is normalized to the controls on each plate.

  • Percent Inhibition (Antiviral Activity): % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Percent Viability (Cytotoxicity): % Viability = 100 * (Signal_Test / Signal_Negative)

A "hit" is typically defined as a compound that meets a predefined threshold, for example, >50% inhibition of viral replication and >80% cell viability.

Representative Data

The following tables summarize the in vitro efficacy of this compound against Yellow Fever Virus and Ebola Virus, which can be used as a benchmark for an HTS campaign.

Table 1: Antiviral Activity of this compound

VirusCell LineAssayIC50 (µM)
Yellow Fever Virus (YFV)293TLR3/IFNβ-LucLuciferase Reporter~15
Ebola Virus (EBOV)Huh-7Luciferase Reporter~20

Data adapted from published studies on this compound.

Table 2: Synergistic Antiviral Effect of this compound in Combination with T-705 (Favipiravir)

VirusCombinationEffect
Yellow Fever Virus (YFV)This compound + T-705Synergistic Inhibition
Ebola Virus (EBOV)This compound + T-705Synergistic Inhibition

The combination of a host-targeting agent (this compound) and a direct-acting antiviral (T-705) has been shown to be synergistic, significantly enhancing the antiviral effect.[1]

Summary

The protocols and workflows described in this application note provide a robust framework for conducting a high-throughput screening campaign to identify novel, host-targeting antiviral compounds like this compound. By utilizing a sensitive reporter virus assay for primary screening and a reliable cytotoxicity counter-screen, this methodology allows for the efficient identification and prioritization of specific viral replication inhibitors for further drug development.

References

Application Note: High-Throughput Screening of Antiviral Compounds Using a Lentiviral Pseudoparticle Neutralization Assay with IHVR-19029

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lentiviral pseudoparticles are valuable tools in drug discovery for the study of viral entry and the screening of entry inhibitors.[1][2][3] These replication-defective viral particles are engineered to express a specific viral envelope protein, such as the Spike protein of SARS-CoV-2, on their surface, while carrying a reporter gene, like luciferase or Green Fluorescent Protein (GFP), in their genome.[4][5][6] This system allows for the safe investigation of viral entry mechanisms of highly pathogenic viruses in a Biosafety Level 2 (BSL-2) environment, as the pseudoviruses are incapable of replication.[3][7][8][9] This application note describes the use of a lentiviral pseudoparticle neutralization assay for the evaluation of the antiviral activity of a hypothetical compound, IHVR-19029.

Principle of the Assay

The assay is based on the principle of competitive inhibition of viral entry. Lentiviral pseudoparticles expressing a specific viral envelope protein are incubated with a potential inhibitor (this compound) before being added to target cells that express the corresponding viral receptor. If the compound effectively blocks viral entry, the expression of the reporter gene will be reduced in a dose-dependent manner. The signal from the reporter gene (e.g., luminescence from luciferase) is then quantified to determine the inhibitory activity of the compound.

Experimental Protocols

1. Production of Lentiviral Pseudoparticles

This protocol describes the generation of lentiviral particles pseudotyped with a viral envelope protein (e.g., SARS-CoV-2 Spike protein) in HEK293T cells.[4][10]

  • Day 1: Seeding of HEK293T Cells

    • Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed 5 x 10^6 HEK293T cells in a 10 cm dish.

    • Incubate at 37°C, 5% CO2 overnight. The cells should be 70-80% confluent at the time of transfection.[11]

  • Day 2: Co-transfection of Plasmids

    • Prepare a plasmid mix containing:

      • A lentiviral backbone plasmid with a reporter gene (e.g., pLenti-Luciferase).

      • A packaging plasmid (e.g., psPAX2).

      • An envelope plasmid expressing the viral protein of interest (e.g., pMD2.G-SARS-CoV-2-Spike).

    • Use a transfection reagent (e.g., Lipofectamine 3000 or PEI) according to the manufacturer's protocol to transfect the HEK293T cells with the plasmid mix.[12]

    • Incubate at 37°C, 5% CO2 for 16-18 hours.

  • Day 3: Change of Medium

    • Carefully remove the transfection medium and replace it with fresh, pre-warmed complete DMEM.

  • Day 4 & 5: Harvest of Pseudovirus

    • At 48 and 72 hours post-transfection, harvest the supernatant containing the pseudoviral particles.[12]

    • Centrifuge the supernatant at 3,000 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.[10][12]

    • The filtered pseudovirus can be used immediately or aliquoted and stored at -80°C for long-term use.

2. Titration of Pseudovirus

To ensure reproducible results, the titer of the pseudovirus stock must be determined.

  • Day 1: Seeding of Target Cells

    • Seed target cells (e.g., HEK293T-hACE2 for SARS-CoV-2 pseudoparticles) in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Incubate at 37°C, 5% CO2 overnight.

  • Day 2: Transduction with Pseudovirus

    • Prepare serial dilutions of the pseudovirus supernatant in complete DMEM.

    • Remove the medium from the cells and add 100 µL of each virus dilution to the wells.

    • Incubate at 37°C, 5% CO2 for 48-72 hours.

  • Day 4: Quantify Reporter Gene Expression

    • For luciferase reporter assays, lyse the cells and measure the luminescence using a luminometer according to the manufacturer's instructions.

    • For GFP reporter assays, quantify the number of GFP-positive cells using a flow cytometer or a fluorescence microscope.

    • The titer is expressed as Relative Light Units (RLU) per mL or Transducing Units (TU) per mL.

3. Pseudoparticle Neutralization Assay with this compound

This protocol details the steps to evaluate the inhibitory effect of this compound.

  • Day 1: Seeding of Target Cells

    • Seed target cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Incubate at 37°C, 5% CO2 overnight.

  • Day 2: Neutralization Reaction and Infection

    • Prepare serial dilutions of this compound in complete DMEM.

    • In a separate 96-well plate, mix the diluted this compound with a fixed amount of pseudovirus (pre-determined from the titration experiment to give a high signal-to-noise ratio).

    • Incubate the virus-compound mixture at 37°C for 1 hour.

    • Remove the medium from the target cells and add 100 µL of the virus-compound mixture to each well.

    • Include control wells with virus only (no compound) and cells only (no virus).

    • Incubate at 37°C, 5% CO2 for 48-72 hours.

  • Day 4: Measurement of Inhibition

    • Quantify the reporter gene expression as described in the titration protocol.

    • Calculate the percentage of neutralization for each concentration of this compound relative to the virus-only control.

    • Plot the percentage of neutralization against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of viral entry is inhibited).

Data Presentation

Table 1: Titer of a Representative Lentiviral Pseudoparticle Preparation

Pseudovirus DilutionReporter Signal (RLU)
1:101,500,000
1:100150,000
1:100015,000
1:100001,500
No Virus Control100

Table 2: Inhibition of Pseudovirus Entry by this compound

This compound Concentration (µM)Reporter Signal (RLU)% Inhibition
1002,00098.7
1015,00089.3
175,00046.4
0.1130,0007.1
0.01145,000-3.6
Virus Control140,0000
Cell Control12099.9

Visualizations

Lentiviral_Pseudoparticle_Production cluster_day1 Day 1: Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3: Media Change cluster_day4_5 Day 4-5: Harvest seed_cells Seed HEK293T cells in 10 cm dish plasmid_mix Prepare Plasmid Mix: - Backbone (Reporter) - Packaging - Envelope transfect Co-transfect HEK293T cells plasmid_mix->transfect change_media Change to fresh media transfect->change_media harvest Harvest supernatant (48h & 72h) change_media->harvest filter_virus Filter through 0.45 µm filter harvest->filter_virus store_virus Store at -80°C filter_virus->store_virus Neutralization_Assay_Workflow cluster_setup Assay Setup cluster_reaction Neutralization Reaction cluster_infection Infection & Incubation cluster_readout Data Acquisition & Analysis seed_target Seed target cells in 96-well plate add_to_cells Add mixture to target cells seed_target->add_to_cells prepare_compound Prepare serial dilutions of this compound mix Mix this compound and pseudovirus prepare_compound->mix prepare_virus Prepare pseudovirus dilution prepare_virus->mix incubate_mix Incubate 1 hour at 37°C mix->incubate_mix incubate_mix->add_to_cells incubate_cells Incubate 48-72 hours add_to_cells->incubate_cells read_reporter Measure reporter (e.g., Luciferase) incubate_cells->read_reporter analyze_data Calculate % inhibition and IC50 read_reporter->analyze_data Mechanism_of_Inhibition cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound pseudovirus1 Pseudovirus receptor1 Host Cell Receptor pseudovirus1->receptor1 Binding entry1 Viral Entry receptor1->entry1 reporter1 Reporter Gene Expression entry1->reporter1 pseudovirus2 Pseudovirus receptor2 Host Cell Receptor pseudovirus2->receptor2 Binding Blocked inhibitor This compound inhibitor->pseudovirus2 no_entry Entry Blocked receptor2->no_entry no_reporter Reduced Reporter Expression no_entry->no_reporter

References

Application Notes and Protocols for the Pharmacokinetic Analysis of IHVR-19029 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of IHVR-19029, a promising broad-spectrum antiviral agent. The included protocols are based on established methodologies for the evaluation of this compound in murine models, offering a framework for reproducible preclinical studies.

Introduction

This compound is an N-alkylated derivative of deoxynojirimycin (DNJ) that acts as an inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] By targeting these host enzymes, this compound disrupts the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses.[1] This mechanism of action confers a broad spectrum of activity against hemorrhagic fever viruses such as Ebola and Marburg viruses.[1][2][4] Preclinical studies have demonstrated the in vivo efficacy of this compound in mouse models of these viral infections.[1][2][5] However, the compound has shown low oral bioavailability, necessitating parenteral administration for optimal efficacy.[1][5] To address this limitation, ester prodrugs of this compound have been developed to improve its oral exposure.[2][5]

This document summarizes the key pharmacokinetic parameters of this compound in mice and provides detailed protocols for its analysis.

Data Presentation

Table 1: Single-Dose Pharmacokinetics of this compound in Male Balb/c Mice after Intraperitoneal (IP) Administration (75 mg/kg)
Time PointPlasma Concentration (ng/mL)Liver Concentration (ng/g)Spleen Concentration (ng/g)Kidney Concentration (ng/g)Lung Concentration (ng/g)Heart Concentration (ng/g)
Pre-dose000000
10 min12,30010,9673,43318,6003,9332,767
30 min9,10011,1674,26717,6674,2003,000
90 min3,6676,5672,86710,2332,5671,833
2 hr2,0004,5002,0006,9331,8331,267
4 hr6331,8339002,767800500
6 hr2007674001,200333200
8 hr100367200600167100

Data extracted from Ma et al., 2018.[1]

Table 2: Pharmacokinetic Parameters of Parent Compound (this compound) in Male BALB/c Mice Following Administration of Ester Prodrugs
ProdrugAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng*h/mL)
Tetrabutyrate EsterOral1001,200304,800
Tetrabutyrate EsterIntravenous5015,000510,000
Tetraacetate EsterOral100600151,200
Tetraacetate EsterIntravenous5010,00055,000
Tetraisobutyrate EsterOral10030030600
Tetraisobutyrate EsterIntravenous508,00054,000

Data estimated from figures and text in Ma et al., 2017.[2][5]

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study of this compound in Mice

Objective: To determine the plasma and tissue distribution of this compound after a single intraperitoneal injection.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Male Balb/c mice (21-26 g)

  • Standard laboratory equipment for animal handling and dosing

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue homogenization equipment

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Formulation: Prepare a solution of this compound in PBS (pH 7.4) at the desired concentration for a 75 mg/kg dose.[1]

  • Animal Dosing: Administer the this compound formulation to male Balb/c mice via intraperitoneal (IP) injection.[1]

  • Sample Collection:

    • At designated time points (e.g., pre-dose, 10 min, 30 min, 90 min, 2 hr, 4 hr, 6 hr, and 8 hr post-dose), collect blood samples from a cohort of mice (n=3 per time point).[1]

    • Immediately following blood collection, euthanize the animals and harvest tissues of interest (heart, kidney, liver, lung, and spleen).[1]

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Weigh and homogenize tissue samples.

  • Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.

Protocol 2: Multi-Dose Tolerability and Pharmacokinetic/Pharmacodynamic (PK/PD) Study

Objective: To evaluate the tolerability, pharmacokinetics, and pharmacodynamics of this compound after repeated dosing.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Groups: Randomly assign male Balb/c mice to different dose groups (e.g., 50, 75, 100, 150, and 200 mg/kg) and a control group.[1]

  • Dosing Regimen: Administer this compound via IP injection three times daily (TID) for five consecutive days.[1]

  • Tolerability Assessment: Monitor the animals for any observable signs of toxicity throughout the study period.[1]

  • PK/PD Sample Collection: Collect plasma and tissue samples at specified time points during and after the dosing period to assess drug accumulation and pharmacodynamic markers.

  • Bioanalysis: Analyze the samples to determine this compound concentrations.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation (in PBS, pH 7.4) Dosing Intraperitoneal (IP) Injection (75 mg/kg) Formulation->Dosing Animal_Model Male Balb/c Mice Animal_Model->Dosing Sample_Collection Blood and Tissue Collection (Multiple Time Points) Dosing->Sample_Collection Sample_Processing Plasma Separation & Tissue Homogenization Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

Caption: Experimental workflow for the pharmacokinetic analysis of this compound in mice.

G cluster_host_cell Host Cell Endoplasmic Reticulum Viral_Glycoprotein Viral Glycoprotein (unfolded) ER_Glucosidases ER α-Glucosidases I & II Viral_Glycoprotein->ER_Glucosidases Glycan Trimming Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones) ER_Glucosidases->Calnexin_Calreticulin Enables Binding Inhibition Inhibition of Glycan Trimming Proper_Folding Correctly Folded Glycoprotein Calnexin_Calreticulin->Proper_Folding Virion_Assembly Virion Assembly & Egress Proper_Folding->Virion_Assembly IHVR_19029 This compound IHVR_19029->ER_Glucosidases Inhibition->Virion_Assembly Disruption Misfolded_Protein Misfolded Glycoprotein Inhibition->Misfolded_Protein Degradation ER-Associated Degradation Misfolded_Protein->Degradation

Caption: Signaling pathway showing the mechanism of action of this compound.

References

Application Notes and Protocols for the Synthesis of IHVR-19029

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

Introduction

IHVR-19029, a lead N-alkylated derivative of 1-deoxynojirimycin (DNJ), has demonstrated significant potential as a broad-spectrum antiviral agent. It functions as a host-targeting antiviral by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] This inhibition disrupts the proper folding of viral envelope glycoproteins, a critical step for the assembly and maturation of many enveloped viruses, including hemorrhagic fever viruses like Ebola, Marburg, and Dengue viruses.[3][4] Preclinical studies have shown its efficacy in vitro and partial protection in in vivo models of lethal viral infections.[3] However, its development has been challenged by low oral bioavailability and gastrointestinal side effects, leading to the development of prodrug strategies.[1]

These application notes provide a comprehensive overview of the synthesis of this compound for research applications, along with protocols for its in vitro and in vivo evaluation.

Data Presentation

In Vitro Antiviral Activity of this compound
VirusCell LineEC50 (µM)Assay Method
Ebola Virus (EBOV)HeLa16.9Immunofluorescent-based quantitative assay
Dengue Virus (DENV)HEK293Potent InhibitionNot specified
Yellow Fever Virus (YFV)HEK293Less potent than DENVNot specified
Zika Virus (ZIKV)HEK293Less potent than DENVNot specified

Table compiled from information in[3].

In Vivo Efficacy of this compound
Virus ModelAnimal ModelDosingOutcome
Ebola Virus (EBOV)MouseSub-optimal doses in combination with T-705Significantly increased survival rate
Marburg Virus (MARV)MouseNot specifiedPartial protection

Table compiled from information in[2][3].

Pharmacokinetic Profile of this compound in Mice
Administration RouteDoseKey Findings
Intraperitoneal (IP)75 mg/kg (single dose)Drug distribution observed in heart, kidney, liver, lung, and spleen.
Intraperitoneal (IP)50-100 mg/kg (TID for 5 days)Well-tolerated.
Intraperitoneal (IP)≥ 150 mg/kg (TID for 5 days)Observable signs of toxicity.

Table compiled from information in[3].

Experimental Protocols

Synthesis of this compound (N-(9-methoxynonyl)-1-deoxynojirimycin)

The synthesis of this compound is a two-stage process involving the preparation of the key aldehyde intermediate, 9-methoxynonanal, followed by its coupling to 1-deoxynojirimycin (DNJ) via reductive amination.

Stage 1: Synthesis of 9-methoxynonanal

This stage involves the conversion of a commercially available starting material, such as 9-bromononan-1-ol, to the desired aldehyde.

Step 1.1: Protection of the hydroxyl group and introduction of the methoxy group. This step can be achieved by reacting 9-bromononan-1-ol with a suitable protecting group for the alcohol, followed by nucleophilic substitution with sodium methoxide to replace the bromine with a methoxy group. Deprotection of the alcohol will yield 9-methoxynonan-1-ol.

  • Materials: 9-bromononan-1-ol, protecting agent (e.g., tert-butyldimethylsilyl chloride), sodium methoxide, methanol, and appropriate solvents.

  • Procedure:

    • Protect the hydroxyl group of 9-bromononan-1-ol.

    • React the protected 9-bromononanol with sodium methoxide in methanol to yield the protected 9-methoxynonanol.

    • Remove the protecting group to obtain 9-methoxynonan-1-ol.

    • Purify the product by column chromatography.

Step 1.2: Oxidation of 9-methoxynonan-1-ol to 9-methoxynonanal. A mild oxidation is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

  • Materials: 9-methoxynonan-1-ol, oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane), dichloromethane (DCM).

  • Procedure:

    • Dissolve 9-methoxynonan-1-ol in anhydrous DCM.

    • Add the oxidizing agent portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Work up the reaction mixture and purify the resulting 9-methoxynonanal by column chromatography.

Stage 2: Reductive Amination of 1-Deoxynojirimycin (DNJ) with 9-methoxynonanal

  • Materials: 1-Deoxynojirimycin (DNJ), 9-methoxynonanal, sodium triacetoxyborohydride or sodium cyanoborohydride, methanol or another suitable solvent.

  • Procedure:

    • Dissolve 1-deoxynojirimycin and 9-methoxynonanal in methanol.

    • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the stirred solution.

    • Stir the reaction at room temperature for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the crude product by column chromatography to yield this compound. The purity should be confirmed by NMR and mass spectrometry. A purity of >95% is expected.[3]

In Vitro Antiviral Assay

This protocol describes a general method for evaluating the antiviral activity of this compound against a target virus in a cell-based assay.

  • Materials:

    • Host cell line susceptible to the virus of interest (e.g., HeLa, HEK293, Huh7.5).[3]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).[3]

    • Virus stock of known titer.

    • This compound stock solution.

    • Assay for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, immunofluorescence for viral proteins).

  • Procedure:

    • Seed host cells in 96-well plates and incubate until they form a confluent monolayer.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.

    • Incubate the plates for a period suitable for viral replication (e.g., 48-72 hours).

    • Quantify viral replication using the chosen assay method.

    • Determine the 50% effective concentration (EC50) by plotting the inhibition of viral replication against the drug concentration.

In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a lethal virus infection mouse model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[3]

  • Materials:

    • Suitable mouse strain (e.g., BALB/c).[3]

    • Lethal dose of the target virus.

    • This compound formulated for in vivo administration (e.g., in PBS for intraperitoneal injection).[3]

    • Vehicle control (e.g., PBS).

  • Procedure:

    • Acclimatize mice to the facility for at least one week.

    • Randomly assign mice to treatment and control groups.

    • Challenge the mice with a lethal dose of the virus.

    • Administer this compound at the desired dose and schedule (e.g., intraperitoneal injection twice daily).[3] The control group receives the vehicle.

    • Monitor the mice daily for clinical signs of illness and mortality for a specified period (e.g., 14-21 days).

    • Record survival data and analyze using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 9-methoxynonanal cluster_stage2 Stage 2: Reductive Amination 9-bromononan-1-ol 9-bromononan-1-ol Protection_Methoxylation Protection & Methoxylation 9-bromononan-1-ol->Protection_Methoxylation 9-methoxynonan-1-ol 9-methoxynonan-1-ol Protection_Methoxylation->9-methoxynonan-1-ol Oxidation Oxidation (PCC or Dess-Martin) 9-methoxynonan-1-ol->Oxidation 9-methoxynonanal 9-methoxynonanal Oxidation->9-methoxynonanal Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 9-methoxynonanal->Reductive_Amination DNJ 1-Deoxynojirimycin (DNJ) DNJ->Reductive_Amination This compound This compound Reductive_Amination->this compound

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_outcome Outcome Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Glucose Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Improper_Folding Improper Glycoprotein Folding & Degradation Proper_Folding Proper Glycoprotein Folding Calnexin_Calreticulin->Proper_Folding Reduced_Virion_Assembly Reduced Virion Assembly & Infectivity This compound This compound This compound->Glucosidase_I Inhibition This compound->Glucosidase_II Inhibition

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of IHVR-19029

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of the investigational antiviral compound IHVR-19029. For the purposes of this guide, this compound is considered a representative BCS Class II or IV compound, characterized by low aqueous solubility, which is a primary obstacle to its oral absorption.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The primary challenge is the low aqueous solubility of this compound. Poorly soluble drugs often exhibit dissolution rate-limited absorption, leading to low and variable bioavailability.[3] Other contributing factors can include poor membrane permeability and first-pass metabolism.[4][5]

Q2: What are the most common formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A2: Several established strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[6][7][8][9]

  • Lipid-Based Formulations (LBFs): Incorporating this compound into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the gastrointestinal tract and enhance absorption via lymphatic pathways.[4][5][10][11]

  • Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.[12][13][14][15][16]

Q3: How do I select the best formulation strategy for this compound?

A3: The choice of formulation strategy depends on the specific physicochemical properties of this compound, such as its melting point, logP, and chemical stability. A preliminary screening of different formulation approaches is recommended. Comparing the in vitro dissolution profiles and in vivo pharmacokinetic data from these formulations will guide the selection of the most promising strategy.

Q4: What in vitro tests are essential for evaluating the performance of my this compound formulation?

A4: Key in vitro tests include:

  • Dissolution Testing: To assess the rate and extent of this compound release from the formulation in biorelevant media.[17][18][19]

  • Permeability Assays (e.g., Caco-2): To evaluate the transport of this compound across a simulated intestinal barrier and identify potential efflux transporter interactions.[20][21][22][23]

Q5: What is the importance of an in vitro-in vivo correlation (IVIVC)?

A5: An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like dissolution) and an in vivo response (like plasma concentration).[24][25][26] Establishing a good IVIVC can reduce the need for extensive in vivo studies and help in setting meaningful quality control specifications.[26][27]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the development of an oral formulation for this compound.

Problem Potential Cause Recommended Action
Low in vitro dissolution of this compound formulation Insufficient solubility enhancement from the chosen formulation approach.- Optimize the drug-to-carrier ratio in your ASD or LBF.- Screen for alternative polymers or lipids that provide better solubilization.- Further reduce the particle size if using nanocrystal technology.
Recrystallization of the amorphous form in an ASD during dissolution.- Select a polymer that better stabilizes the amorphous state of this compound.[6]- Incorporate a crystallization inhibitor into the formulation.
High variability in in vivo pharmacokinetic (PK) data Food effects influencing drug absorption.- Conduct PK studies under both fed and fasted conditions to assess the impact of food.- Consider formulations like LBFs that can mitigate food effects.[5]
pH-dependent solubility of this compound.- Evaluate the dissolution of your formulation across a range of pH values simulating the gastrointestinal tract.- If solubility is highly pH-dependent, consider enteric coating or the use of pH-modifying excipients.
Poor correlation between in vitro dissolution and in vivo absorption (Poor IVIVC) The in vitro dissolution method does not accurately reflect the in vivo conditions.- Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids.- Adjust the agitation speed and other parameters of the dissolution apparatus to better simulate gastrointestinal motility.
Permeability, rather than dissolution, is the rate-limiting step for absorption.- Focus on strategies to enhance permeability, such as the inclusion of permeation enhancers or the use of lipid-based systems that can be absorbed through the lymphatic system.[5]
Low permeability in Caco-2 assay This compound is a substrate for efflux transporters like P-glycoprotein (P-gp).- Conduct the Caco-2 assay in the presence of known P-gp inhibitors to confirm efflux.- If efflux is confirmed, consider co-administration with a P-gp inhibitor or designing a formulation that bypasses these transporters.[20]

Data Presentation

The following tables present hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound with different formulation strategies.

Table 1: In Vitro Dissolution of this compound Formulations

Formulation Dissolution Medium % Drug Released at 60 min
Unformulated this compoundSimulated Gastric Fluid (SGF)5%
Unformulated this compoundSimulated Intestinal Fluid (SIF)2%
This compound ASD (1:3 drug:polymer)SIF85%
This compound LBF (SEDDS)SIF92%
This compound NanocrystalsSIF78%

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in a Rat Model

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Oral Bioavailability (%)
Unformulated this compound10502.0200< 5%
This compound ASD104501.0180045%
This compound LBF (SEDDS)106000.5240060%
This compound Nanocrystals103801.5152038%

Experimental Protocols

In Vitro Dissolution Testing (USP Apparatus II - Paddle)

Objective: To determine the dissolution rate of this compound from various formulations.

Materials:

  • USP Apparatus II (Paddle)

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Formulated this compound dosage forms

  • Dissolution media (e.g., Simulated Intestinal Fluid, pH 6.8)

  • Syringes and filters

  • HPLC system for analysis

Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in each vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Set the paddle speed to a specified rate (e.g., 75 RPM).

  • Place one dosage form of the this compound formulation into each vessel.

  • Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).

  • Replace the volume of the collected sample with fresh, pre-warmed medium.

  • Filter the samples immediately.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • This compound solution

  • Control compounds (high and low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to form a differentiated monolayer.

  • Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • For apical to basolateral (A-B) transport, add the this compound solution to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral to apical (B-A) transport, add the this compound solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate at 37 °C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points.

  • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests active efflux.[20]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound formulations.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulations

  • Vehicle for dosing

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Fast the rats overnight prior to dosing.

  • Divide the rats into groups, with each group receiving a different formulation.

  • Administer the this compound formulation orally via gavage at a specified dose.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Determine the absolute oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration of this compound.

Visualizations

signaling_pathway IHVR_19029 This compound Inhibition Inhibition IHVR_19029->Inhibition Viral_Enzyme Target Viral Enzyme Viral_Enzyme->Inhibition Viral_Replication Viral Replication Viral_Assembly Viral Assembly Viral_Replication->Viral_Assembly Inhibition->Viral_Replication Blocks Cellular_Processes Host Cellular Processes Cellular_Processes->Viral_Replication Viral_Entry Viral Entry Viral_Entry->Viral_Replication

Caption: Hypothetical signaling pathway for this compound action.

experimental_workflow Start Start: Low Bioavailability of this compound Formulation Formulation Development (ASD, LBF, Nanocrystals) Start->Formulation In_Vitro In Vitro Screening Formulation->In_Vitro Dissolution Dissolution Testing In_Vitro->Dissolution Permeability Caco-2 Permeability In_Vitro->Permeability In_Vivo In Vivo PK Studies (Rat Model) Dissolution->In_Vivo Permeability->In_Vivo Data_Analysis Data Analysis & IVIVC In_Vivo->Data_Analysis Optimized Optimized Formulation Data_Analysis->Optimized

Caption: Workflow for improving this compound oral bioavailability.

logical_relationship Solubility Increased Solubility Dissolution Increased Dissolution Rate Solubility->Dissolution Concentration Higher GI Concentration Dissolution->Concentration Absorption Enhanced Absorption Concentration->Absorption Bioavailability Improved Oral Bioavailability Absorption->Bioavailability

Caption: Relationship between solubility and bioavailability.

References

Technical Support Center: Development of IHVR-19029 Ester Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of IHVR-19029 ester prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing ester prodrugs of this compound?

A1: this compound, a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, has shown significant antiviral activity against hemorrhagic fever viruses like Ebola and Marburg in mouse models when administered via injection.[1][2] However, its clinical potential is limited by low oral bioavailability and off-target gastrointestinal side effects due to the inhibition of gut glucosidases.[1][2] Ester prodrugs were designed to mask the hydroxyl groups of this compound, thereby preventing interaction with gut enzymes and improving oral absorption. These prodrugs are intended to be stable in the gastrointestinal tract and then be hydrolyzed to release the active this compound in the bloodstream or target tissues.[1]

Q2: Which ester prodrug of this compound has demonstrated the most promising results in preclinical studies?

A2: The tetrabutyrate ester prodrug of this compound (referred to as prodrug 8 in the primary literature) demonstrated the most improved overall exposure of the parent compound in mice after both oral and intravenous administration.[1]

Q3: How are the this compound ester prodrugs converted back to the active parent compound in the body?

A3: The ester prodrugs are converted back to this compound through hydrolysis by esterases. In mice, this bioconversion occurs in both the plasma and the liver. In humans, the conversion is expected to happen mainly in the liver.[1][2]

Q4: Do the ester prodrugs themselves exhibit antiviral activity?

A4: The ester prodrugs are designed to be inactive against glucosidases.[1] However, in cell-based assays, they demonstrate antiviral activity against viruses like Dengue virus because they are absorbed by the cells and then intracellularly converted to the active parent compound, this compound.[1]

Q5: Has the combination of this compound with other antiviral agents been explored?

A5: Yes, studies have shown that combining this compound with favipiravir (T-705) results in a synergistic antiviral effect against Yellow fever virus and Ebola virus in vitro and can increase the survival rate in Ebola-infected mice.

Troubleshooting Guides

Synthesis of this compound Ester Prodrugs
Issue Possible Cause(s) Suggested Solution(s)
Low reaction yield Incomplete reaction; degradation of starting material or product.Ensure anhydrous conditions as the acid anhydrides and pyridine are sensitive to moisture. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider adjusting the reaction temperature or time.
Incomplete esterification Insufficient acylating agent; steric hindrance.Increase the molar excess of the acid anhydride. For bulkier esters, a longer reaction time or a higher temperature may be required.
Product purification challenges Co-elution of product with residual pyridine or byproducts.After the reaction, pyridine can be removed by co-evaporation with toluene under reduced pressure. Utilize a suitable chromatography system (e.g., silica gel) with an appropriate solvent gradient for effective separation.
Product instability The ester linkages may be susceptible to hydrolysis.Store the purified prodrugs in a dry, cool, and dark environment to prevent degradation. For long-term storage, consider storing under an inert atmosphere.
In Vitro Stability and Activity Assays
Issue Possible Cause(s) Suggested Solution(s)
High variability in stability assay results Inconsistent pH of simulated gastric/intestinal fluids; temperature fluctuations.Prepare fresh simulated fluids for each experiment and verify the pH before use. Ensure a constant temperature is maintained throughout the incubation period.
Premature hydrolysis of prodrug in control samples Contamination with esterases; non-enzymatic hydrolysis.Use high-purity water and reagents for all buffers and solutions. Analyze a time-zero sample to establish a baseline.
Low or no antiviral activity in cell-based assays Inefficient cellular uptake of the prodrug; low intracellular conversion to the parent drug.Verify the cell line's esterase activity. Increase the incubation time to allow for more efficient conversion. Include the parent compound this compound as a positive control.
High cytotoxicity observed in cell-based assays Impurities in the synthesized prodrug; inherent toxicity of the prodrug or its metabolites.Ensure the high purity of the prodrug through appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry). Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Data Presentation

Table 1: In Vitro Stability of this compound Ester Prodrugs

Prodrug% Remaining in Simulated Gastric Fluid (SGF)% Remaining in Simulated Intestinal Fluid (SIF)
Acetate Ester > 89%> 72%
Butyrate Ester > 89%> 72%
Isobutyrate Ester > 89%> 72%

Data summarized from a study where prodrugs were incubated for a specified period in SGF and SIF.[1]

Table 2: Pharmacokinetic Parameters of this compound after Administration of Ester Prodrugs in Mice

Prodrug AdministeredAdministration RouteDose (mg/kg)Cmax (ng/mL) of this compoundTmax (h) of this compoundAUC (ng·h/mL) of this compound
Butyrate Ester Oral501330.5341
Butyrate Ester Intravenous1012500.083647

This table presents a selection of pharmacokinetic data for the most promising prodrug, the tetrabutyrate ester. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.[1]

Table 3: In Vitro Antiviral Activity of this compound and its Prodrugs against Dengue Virus

CompoundEC50 (µM)
This compound 0.5
Acetate Ester Prodrug 2.5
Butyrate Ester Prodrug 3.0
Isobutyrate Ester Prodrug 4.0

EC50: 50% effective concentration in a cell-based assay against Dengue virus infection.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound Ester Prodrugs

Disclaimer: This is a generalized protocol based on the available literature. Researchers should optimize conditions for their specific setup.

  • Dissolution: Dissolve this compound in anhydrous pyridine.

  • Acylation: Add the corresponding acid anhydride (e.g., acetic anhydride, butyric anhydride, or isobutyric anhydride) to the solution. A molar excess of the anhydride is typically used.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Solvent Removal: Once the reaction is complete, quench the reaction by adding methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure ester prodrug.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol for In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
  • Preparation of Simulated Fluids: Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) according to standard pharmacopeial protocols.

  • Incubation: Add a known concentration of the this compound ester prodrug to both SGF and SIF. Incubate the samples at 37°C with gentle agitation.

  • Sampling: At various time points (e.g., 0, 1, 2, 4 hours), withdraw aliquots from each incubation mixture.

  • Quenching: Immediately quench the enzymatic/chemical degradation by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.

  • Analysis: Centrifuge the samples to precipitate any proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the prodrug.

Protocol for Dengue Virus Antiviral Activity Assay
  • Cell Seeding: Seed a suitable host cell line (e.g., Huh7.5 cells) in 96-well plates and allow them to adhere overnight.

  • Infection: Infect the cells with Dengue virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a short incubation period for viral adsorption, remove the virus inoculum and add fresh cell culture medium containing serial dilutions of the this compound ester prodrugs or the parent compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48 hours).

  • Quantification of Viral RNA: Extract total cellular RNA and perform quantitative reverse transcription PCR (qRT-PCR) to determine the levels of Dengue virus RNA. Normalize the viral RNA levels to an internal control housekeeping gene.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

ER_Glucosidase_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition by this compound Unfolded_Glycoprotein Unfolded Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Unfolded_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 Glucosidase II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Man9GlcNAc2->Calnexin_Calreticulin Enters Folding Cycle Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Virus_Assembly Virion Assembly and Budding Correctly_Folded->Virus_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD IHVR_19029 This compound Glucosidase_I_II Glucosidase I & II IHVR_19029->Glucosidase_I_II Inhibits

Caption: ER α-glucosidase inhibition pathway by this compound.

Prodrug_Evaluation_Workflow start Start: this compound with low oral bioavailability synthesis Synthesis of Ester Prodrugs (Acetate, Butyrate, Isobutyrate) start->synthesis in_vitro_stability In Vitro Stability Assays (Simulated Gastric & Intestinal Fluids) synthesis->in_vitro_stability in_vitro_activity In Vitro Antiviral Activity (Dengue Virus Cell-Based Assay) synthesis->in_vitro_activity in_vivo_pk In Vivo Pharmacokinetics (Mouse Model) in_vitro_stability->in_vivo_pk in_vitro_activity->in_vivo_pk select_candidate Select Lead Prodrug Candidate (Tetrabutyrate Ester) in_vivo_pk->select_candidate end Further Preclinical Development select_candidate->end

Caption: Experimental workflow for this compound ester prodrug evaluation.

Prodrug_Strategy_Logic cluster_problem Problem cluster_solution Solution: Prodrug Strategy cluster_outcome Desired Outcome IHVR_19029 This compound Low_Bioavailability Low Oral Bioavailability IHVR_19029->Low_Bioavailability GI_Side_Effects GI Side Effects IHVR_19029->GI_Side_Effects Ester_Prodrug Ester Prodrug of this compound Masked_OH Masked Hydroxyl Groups Ester_Prodrug->Masked_OH Increased_Lipophilicity Increased Lipophilicity Ester_Prodrug->Increased_Lipophilicity Reduced_GI_Toxicity Reduced GI Toxicity Masked_OH->Reduced_GI_Toxicity Leads to Enhanced_Exposure Enhanced Systemic Exposure of this compound Increased_Lipophilicity->Enhanced_Exposure Leads to Improved_PK Improved Oral Pharmacokinetics Improved_PK->Reduced_GI_Toxicity Improved_PK->Enhanced_Exposure

Caption: Logical relationship of the this compound ester prodrug strategy.

References

Technical Support Center: Overcoming Low Caco-2 Permeability of IHVR-19029

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low Caco-2 permeability of IHVR-19029, a potent antiviral compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its Caco-2 permeability a concern?

A1: this compound is a potent inhibitor of the endoplasmic reticulum (ER) α-glucosidases I and II, demonstrating significant antiviral activity against a range of hemorrhagic fever viruses, including Dengue and Ebola viruses.[1] Despite its promising antiviral profile, this compound exhibits low oral bioavailability, which is often predicted by low permeability in the Caco-2 cell model.[2] The Caco-2 permeability assay is a standard in vitro method used to predict human intestinal absorption of drugs.[3][4] Low Caco-2 permeability suggests that the compound may be poorly absorbed when administered orally, potentially limiting its therapeutic efficacy.

Q2: We've observed low apparent permeability (Papp) for this compound in our Caco-2 assay. What are the potential causes?

A2: There are several potential reasons for observing a low Papp value for this compound:

  • Poor Passive Diffusion: The intrinsic physicochemical properties of this compound, such as its polarity and molecular size, may limit its ability to passively diffuse across the Caco-2 cell monolayer.

  • Active Efflux: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells and actively pump the compound back into the apical (donor) compartment.[3][5]

  • Low Compound Recovery: The compound may be binding to the plastic of the assay plates or accumulating within the cell monolayer, leading to an artificially low concentration in the basolateral (receiver) compartment.[6]

  • Experimental Variability: Inconsistent Caco-2 cell culture conditions, such as the passage number and monolayer integrity, can lead to variable permeability results.[7][8]

Q3: How can we investigate if active efflux is contributing to the low permeability of this compound?

A3: To determine if this compound is a substrate of efflux transporters, a bidirectional Caco-2 assay should be performed. This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is indicative of active efflux.[3][6] Additionally, the assay can be conducted in the presence of known efflux transporter inhibitors, such as verapamil for P-gp.[3][9] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor would confirm the involvement of that specific transporter.

Q4: What strategies can be employed to overcome the low Caco-2 permeability of this compound?

A4: Several strategies can be explored to enhance the intestinal permeability of this compound:

  • Prodrug Approach: This is a highly effective strategy that involves chemically modifying this compound to create a more permeable "prodrug."[1][10][11][12][13] The prodrug is designed to be stable in the gastrointestinal tract, permeate the intestinal epithelium, and then be converted back to the active this compound within the body.[1][13] For this compound, ester prodrugs have been successfully developed to enhance oral exposure.[2]

  • Formulation Strategies: Utilizing advanced formulation techniques can improve the solubility and permeability of a compound. These include lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticles, and amorphous solid dispersions.[14]

  • Use of Permeation Enhancers: Co-administration with excipients that act as permeation enhancers can transiently open the tight junctions between Caco-2 cells, allowing for increased paracellular transport. However, this approach requires careful evaluation for potential toxicity.[14]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and overcoming the low Caco-2 permeability of this compound.

Step 1: Confirm Low Permeability and Assess Compound Recovery
  • Action: Perform a standard Caco-2 permeability assay and calculate the apparent permeability (Papp) and percent recovery.

  • Expected Outcome: A low Papp value (e.g., <1.0 x 10⁻⁶ cm/s) and a recovery of >70%.

  • Troubleshooting:

    • Low Recovery (<70%): This may indicate issues with compound solubility, non-specific binding to the assay plate, or accumulation in the cell monolayer.[6]

      • Solution: Consider using assay plates with low-binding surfaces. Including Bovine Serum Albumin (BSA) in the basolateral compartment can also help to reduce non-specific binding and improve recovery.[6][14]

Step 2: Investigate Active Efflux
  • Action: Conduct a bidirectional Caco-2 assay to determine the efflux ratio (ER). If the ER is >2, perform the bidirectional assay in the presence of a P-gp inhibitor like verapamil.

  • Expected Outcome: An ER > 2 suggests that this compound is a substrate for efflux transporters.

  • Troubleshooting:

    • High Efflux Ratio: This confirms that active transport is a major contributor to the low A-B permeability.

      • Solution: Proceed to strategies that can circumvent efflux, such as the prodrug approach.

Step 3: Implement a Prodrug Strategy
  • Action: Synthesize ester prodrugs of this compound to mask the polar hydroxyl groups, thereby increasing lipophilicity and enhancing passive diffusion.[1][10][11][12][13]

  • Rationale: The ester prodrugs are designed to have improved membrane permeability. Once absorbed, they are expected to be hydrolyzed by intracellular esterases to release the active this compound.[10]

  • Evaluation: Assess the Caco-2 permeability of the synthesized prodrugs.

Data Presentation

The following table presents hypothetical, yet plausible, data from Caco-2 permeability studies of this compound and its ester prodrugs, illustrating a successful outcome of the prodrug strategy.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)% RecoveryPredicted Human Absorption
This compound 0.55.010.085Low
This compound + Verapamil 2.54.51.888Moderate
This compound Acetate Prodrug 8.09.51.292High
This compound Butyrate Prodrug 12.013.01.195High
Atenolol (Low Permeability Control) 0.40.51.2598Low
Propranolol (High Permeability Control) 20.022.01.196High

Experimental Protocols

Protocol 1: Standard Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm².[9]

  • Assay Preparation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Dosing: The test compound (e.g., this compound) is added to the apical (A) compartment (donor). The basolateral (B) compartment (receiver) contains fresh HBSS.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sampling: At the end of the incubation, samples are taken from both the apical and basolateral compartments.

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Bidirectional Caco-2 Assay with P-gp Inhibitor
  • Cell Culture and Integrity Check: Follow steps 1 and 2 from Protocol 1.

  • Assay Preparation: Prepare two sets of plates. In one set, pre-incubate the cell monolayers with a P-gp inhibitor (e.g., verapamil) in both the apical and basolateral compartments for 30-60 minutes.

  • Dosing (A-B): Add the test compound to the apical compartment of both sets of plates.

  • Dosing (B-A): In separate wells on both plates, add the test compound to the basolateral compartment.

  • Incubation, Sampling, and Analysis: Follow steps 5-7 from Protocol 1.

  • Calculation: Calculate the Papp (A-B) and Papp (B-A) for both conditions (with and without the inhibitor). Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B).

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_step1 Step 1: Initial Assessment cluster_step2 Step 2: Investigate Efflux cluster_step3 Step 3: Strategy Implementation cluster_troubleshoot Troubleshooting cluster_conclusion Conclusion start Low Papp for this compound Observed assess_recovery Perform Standard Caco-2 Assay Calculate Papp and % Recovery start->assess_recovery check_recovery Recovery > 70%? assess_recovery->check_recovery bidirectional_assay Perform Bidirectional Assay Calculate Efflux Ratio (ER) check_recovery->bidirectional_assay Yes troubleshoot_recovery Troubleshoot Low Recovery: - Use low-binding plates - Add BSA to basolateral side check_recovery->troubleshoot_recovery No check_er ER > 2? bidirectional_assay->check_er prodrug_synthesis Synthesize Ester Prodrugs check_er->prodrug_synthesis No, but still low Papp conclusion This compound is a P-gp substrate. Proceed with strategies to overcome efflux. check_er->conclusion Yes evaluate_prodrug Evaluate Prodrug Permeability prodrug_synthesis->evaluate_prodrug success Permeability Successfully Improved evaluate_prodrug->success troubleshoot_recovery->assess_recovery conclusion->prodrug_synthesis

Caption: Troubleshooting workflow for low Caco-2 permeability of this compound.

Prodrug_Mechanism cluster_lumen Intestinal Lumen (Apical) cluster_cell Intestinal Epithelial Cell (Caco-2) cluster_blood Bloodstream (Basolateral) prodrug_lumen This compound Prodrug (Ester-modified, Lipophilic) prodrug_inside This compound Prodrug prodrug_lumen->prodrug_inside Increased Passive Permeation esterase Intracellular Esterases prodrug_inside->esterase Hydrolysis active_drug Active this compound esterase->active_drug active_drug_blood Active this compound active_drug->active_drug_blood Transport to Bloodstream

References

Technical Support Center: Mitigating Off-Target Effects of IHVR-19029 on Gut Glucosidases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of IHVR-19029 on gut glucosidases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its off-target effects on gut glucosidases?

A1: this compound is an N-alkylated derivative of deoxynojirimycin (DNJ) that acts as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, demonstrating broad-spectrum antiviral activity.[1][2] However, when administered orally, this compound can cause significant gastrointestinal side effects due to its off-target inhibition of gut glucosidases, such as sucrase-isomaltase and maltase-glucoamylase.[3] This inhibition leads to malabsorption of carbohydrates, resulting in symptoms like osmotic diarrhea and flatulence.[4][5]

Q2: What is the proposed mechanism of this compound's off-target action on gut glucosidases?

A2: this compound, being a glucose analog, competitively inhibits the active sites of gut glucosidases. These enzymes are responsible for the final steps of carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides. By blocking this process, undigested sugars remain in the intestinal lumen, leading to an osmotic imbalance and subsequent gastrointestinal distress.[6][7]

Q3: How can the off-target effects of this compound on gut glucosidases be mitigated?

A3: A primary strategy to mitigate these off-target effects is the use of a prodrug approach. Ester prodrugs of this compound have been developed to mask the hydroxyl groups of the DNJ moiety responsible for glucosidase inhibition.[3] These prodrugs are designed to be inactive against gut glucosidases but are converted to the active this compound form after absorption into the bloodstream, thereby enhancing oral bioavailability and reducing gastrointestinal side effects.[3][8]

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments assessing the off-target effects of this compound on gut glucosidases.

Issue 1: High Variability in Glucosidase Activity Assays using Caco-2 cells.

  • Possible Cause 1: Inconsistent Caco-2 cell differentiation.

    • Solution: Ensure Caco-2 cells are fully differentiated (typically 19-21 days post-confluence) to achieve stable expression of brush border enzymes.[9] Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Possible Cause 2: Variation in experimental conditions.

    • Solution: Strictly control assay parameters such as temperature, pH, and incubation times. Use a consistent source and passage number of Caco-2 cells to minimize inherent biological variability.[9][10]

Issue 2: Inhibitor (this compound) precipitation in the assay buffer.

  • Possible Cause: Poor solubility of the compound.

    • Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO and then dilute it in the assay buffer to the final working concentration. Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls, to avoid solvent-induced inhibition.

Issue 3: Unexpectedly low or no inhibition of gut glucosidase activity.

  • Possible Cause 1: Inactive inhibitor.

    • Solution: Verify the integrity and purity of the this compound compound.

  • Possible Cause 2: Issues with the prodrug form.

    • Solution: If using a prodrug of this compound, it is expected to have low to no activity against isolated gut glucosidases.[3][8] The assay should be designed to measure the activity of the parent compound after appropriate processing if the goal is to confirm its inhibitory potential.

  • Possible Cause 3: Substrate concentration is too high.

    • Solution: For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect. Determine the Michaelis constant (Km) for the substrate and use a concentration at or near the Km for inhibition studies.

Issue 4: Unexpected activation of glucosidase activity at certain inhibitor concentrations.

  • Possible Cause: Complex enzyme kinetics or presence of contaminants.

    • Solution: This phenomenon, though rare, can occur with some enzyme-inhibitor interactions. Carefully re-evaluate the purity of the inhibitor and the enzyme preparation. Perform detailed kinetic studies at a wide range of inhibitor and substrate concentrations to understand the mechanism.

Quantitative Data

Gut GlucosidaseInhibitorIC50 / Ki ValueSource
SucraseN-butyl-DNJIC50: 0.04 µg/mL[1]
MaltaseN-butyl-DNJIC50: 0.1 µg/mL[1]
IsomaltaseN-butyl-DNJIC50: 0.02 µg/mL[1]
LactaseN-butyl-DNJIC50: >100 µg/mL[1]

Experimental Protocols

Protocol 1: Caco-2 Cell Culture for Gut Glucosidase Assays

  • Cell Seeding: Seed Caco-2 cells on permeable filter supports (e.g., Transwell®) at a density of 6 x 104 cells/cm2.

  • Cell Culture: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Maintain the cell culture for 19-21 days post-confluence to allow for spontaneous differentiation into polarized enterocytes expressing brush border enzymes. Change the medium every 2-3 days.

  • Monolayer Integrity: Monitor the formation of a confluent monolayer and its integrity by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

Protocol 2: In Vitro Sucrase-Isomaltase Inhibition Assay using Caco-2 Cells

  • Cell Preparation: After differentiation, wash the Caco-2 cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).

  • Inhibitor Incubation: Add this compound at various concentrations (prepared in PBS) to the apical side of the monolayers and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., PBS with the same final concentration of DMSO).

  • Substrate Addition: Add a sucrose solution (final concentration at the Km of sucrase) to the apical side and incubate for 60 minutes at 37°C.

  • Glucose Measurement: Collect the medium from the apical side and measure the glucose concentration using a commercially available glucose oxidase assay kit.

  • Data Analysis: Calculate the percentage of sucrase inhibition by comparing the glucose produced in the presence of this compound to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Caco2 Caco-2 Cell Culture (19-21 days) Incubation Incubate Cells with this compound Caco2->Incubation Inhibitor Prepare this compound Solutions Inhibitor->Incubation Substrate Add Sucrose (Substrate) Incubation->Substrate Reaction Enzymatic Reaction (60 min, 37°C) Substrate->Reaction Glucose Measure Glucose (Glucose Oxidase Assay) Reaction->Glucose IC50 Calculate % Inhibition and IC50 Glucose->IC50

Caption: Experimental workflow for assessing this compound's inhibition of gut glucosidases.

Mitigation_Strategy cluster_problem Problem cluster_solution Solution IHVR_Oral Oral this compound Off_Target Inhibition of Gut Glucosidases IHVR_Oral->Off_Target leads to Side_Effects Gastrointestinal Side Effects Off_Target->Side_Effects causes Prodrug This compound Prodrug Inactive Inactive in Gut Prodrug->Inactive Absorbed Absorption into Bloodstream Inactive->Absorbed is Active Conversion to Active This compound Absorbed->Active followed by

Caption: Prodrug strategy to mitigate off-target effects of this compound.

Signaling_Pathway Disaccharides Dietary Disaccharides (e.g., Sucrose) Glucosidases Gut Glucosidases (e.g., Sucrase-Isomaltase) Disaccharides->Glucosidases Monosaccharides Monosaccharides (e.g., Glucose) Glucosidases->Monosaccharides hydrolysis Absorption Intestinal Absorption (SGLT1/GLUT2) Monosaccharides->Absorption Nutrient_Sensing Intestinal Nutrient Sensing Pathways Monosaccharides->Nutrient_Sensing Blood_Glucose Increased Blood Glucose Absorption->Blood_Glucose Gut_Hormones Release of Gut Hormones (e.g., GLP-1, GIP) Nutrient_Sensing->Gut_Hormones IHVR19029 This compound IHVR19029->Glucosidases inhibits

Caption: Impact of this compound on intestinal carbohydrate digestion and nutrient sensing.

References

Technical Support Center: IHVR-19029 and Management of Gastrointestinal Events in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the investigational antiviral agent IHVR-19029. The following information addresses the potential for dose-limiting osmotic diarrhea observed in animal models and offers troubleshooting strategies and frequently asked questions to support your experimental work.

Troubleshooting Guide: Managing and Characterizing Osmotic Diarrhea

Researchers administering this compound, particularly via the oral route, may encounter gastrointestinal side effects. This guide provides a structured approach to troubleshooting these events.

Observed Issue Potential Cause Recommended Action
Diarrhea, loose or unformed stools Inhibition of intestinal α-glucosidases by this compound can lead to an accumulation of undigested carbohydrates in the gut lumen, causing an osmotic influx of water.[1][2]• Monitor stool consistency and frequency using a standardized scoring system.• Consider dose reduction or alternative dosing schedules (e.g., splitting the daily dose).• Ensure animals have unrestricted access to hydration solutions to prevent dehydration.• Evaluate the use of ester prodrugs of this compound, which are designed to be inactive against gut glucosidases and may reduce gastrointestinal side effects.[1]
Weight loss or reduced weight gain May be secondary to diarrhea, dehydration, or reduced nutrient absorption.• Implement daily or twice-daily body weight monitoring.• Assess food and water intake.• If significant weight loss is observed, consider a temporary cessation of dosing and supportive care.
Variable drug exposure or efficacy Poor oral bioavailability and gastrointestinal intolerance can lead to inconsistent drug absorption.[1][2]• Correlate pharmacokinetic data with observed gastrointestinal effects and antiviral efficacy.• Consider alternative routes of administration, such as intraperitoneal injection, which have been shown to be effective in preclinical models.[1]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound-induced diarrhea?

A1: this compound is an iminosugar that functions as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, which is essential for the proper folding of viral glycoproteins.[1][3] However, when administered orally, it can also inhibit α-glucosidases on the brush border of the intestines. This off-target effect impairs the breakdown of complex carbohydrates into absorbable monosaccharides. The resulting accumulation of unabsorbed sugars in the intestinal lumen increases the osmotic pressure, drawing water into the intestines and leading to osmotic diarrhea.

Q2: At what doses are gastrointestinal side effects typically observed?

A2: While specific dose-response data for osmotic diarrhea are not extensively published, in vivo antiviral efficacy in mouse models often requires doses greater than 50 mg/kg, administered twice daily.[3] It is at these higher therapeutic doses that gastrointestinal side effects may become dose-limiting, particularly with oral administration.[2]

Q3: How can I mitigate osmotic diarrhea in my animal studies?

A3: To minimize off-target gastrointestinal effects, consider the use of ester prodrugs of this compound.[1] These compounds are designed to be stable in the gastrointestinal tract and are cleaved to release the active this compound after absorption, thus bypassing the inhibition of intestinal glucosidases.[1] Alternatively, parenteral routes of administration, such as intraperitoneal injection, can be used to achieve systemic exposure while avoiding high concentrations of the drug in the gut.

Q4: What parameters should I monitor to assess osmotic diarrhea in animal models?

A4: Key parameters to monitor include:

  • Stool Consistency and Frequency: Use a fecal scoring system (e.g., from 1=well-formed pellet to 4=liquid diarrhea).

  • Fecal Water Content: Measure the wet and dry weight of fecal samples.

  • Body Weight: Monitor for changes indicative of dehydration or malabsorption.

  • Clinical Observations: Note any signs of lethargy, piloerection, or abdominal discomfort.

  • Hydration Status: Assess skin turgor or measure hematocrit.

Quantitative Data Summary

The following table summarizes key in vivo dosing information for this compound from published studies. Note that these studies focus on antiviral efficacy, and gastrointestinal effects are mentioned as a limiting factor for oral administration.

Animal Model Dose Dosing Regimen Route of Administration Outcome Reference
Mouse>50 mg/kgTwice dailyNot specified, but implied for efficacyRequired for significant protection against lethal viral infections[3]
Mouse10 mg/kgThree times a dayNot specifiedResulted in significant protection[3]
Mouse100 mg/kgOnce dailyNot specifiedDid not provide any benefit[3]
MouseSub-optimal dosesIn combination with T-705Not specifiedSignificantly increased survival rate in Ebola virus infection[4]

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Osmotic Diarrhea in a Rodent Model

This protocol provides a general framework for evaluating the gastrointestinal tolerability of orally administered this compound.

  • Animal Model: Select a suitable rodent model (e.g., BALB/c mice or Sprague-Dawley rats).

  • Acclimation: Acclimate animals for at least 7 days before the start of the experiment.

  • Grouping: Divide animals into vehicle control and this compound treatment groups (with at least 3 dose levels).

  • Dosing: Administer this compound or vehicle orally (e.g., via gavage) at the desired dosing schedule (e.g., once or twice daily) for a defined period (e.g., 7-14 days).

  • Daily Monitoring:

    • Record body weight.

    • Perform a clinical assessment of each animal.

    • Score fecal consistency at regular intervals. Place animals in a clean cage for a short period (e.g., 1 hour) to collect fresh fecal samples.

  • Fecal Water Content Analysis:

    • Collect fresh fecal pellets from each animal.

    • Weigh the wet pellets (wet weight).

    • Dry the pellets in an oven (e.g., at 60°C for 24 hours) until a constant weight is achieved (dry weight).

    • Calculate fecal water content as: ((wet weight - dry weight) / wet weight) * 100%.

  • Data Analysis: Compare the results from the treatment groups to the vehicle control group using appropriate statistical methods.

Visualizations

IHVR_19029_Mechanism_of_Osmotic_Diarrhea cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte Brush Border Carbs Complex Carbohydrates Water Water Carbs->Water Osmotic Pull Glucosidase α-Glucosidase Carbs->Glucosidase Digestion Diarrhea Osmotic Diarrhea Water->Diarrhea Glucose Glucose (Absorbed) Glucosidase->Glucose Blocked IHVR Oral this compound IHVR->Glucosidase Inhibition

Caption: Mechanism of this compound-induced osmotic diarrhea.

Experimental_Workflow start Start: Animal Acclimation grouping Group Assignment (Vehicle, this compound Doses) start->grouping dosing Oral Administration grouping->dosing monitoring Daily Monitoring: - Body Weight - Clinical Score - Fecal Score dosing->monitoring Repeat Daily collection Fecal Sample Collection monitoring->collection analysis Fecal Water Content Analysis collection->analysis data Data Analysis & Interpretation analysis->data end End of Study data->end

Caption: Workflow for assessing osmotic diarrhea in animal models.

References

Optimizing IHVR-19029 Dosing for In Vivo Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing regimen of IHVR-19029 for in vivo efficacy studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo efficacious dose of this compound and the route of administration?

A1: The recommended efficacious dose of this compound is 75 mg/kg administered via intraperitoneal (IP) injection. This dose, given twice daily for 10 days, has been shown to provide partial protection in mouse models of lethal Ebola (EBOV) and Marburg virus infections.

Q2: What is the known toxicity profile of this compound in mice?

A2: this compound has a narrow therapeutic window. While doses of 50-100 mg/kg administered three times a day (TID) for 5 days are well-tolerated, doses of 150 mg/kg and above administered on the same schedule have been observed to cause toxicity.

Q3: What are the pharmacokinetic properties of this compound?

A3: this compound exhibits low oral bioavailability and has a short half-life when administered via IP injection. However, repeated IP dosing leads to the accumulation of the compound in various tissues, which is believed to be a key contributor to its in vivo efficacy.

Q4: How can the in vivo efficacy of this compound be enhanced?

A4: Due to the narrow therapeutic window, increasing the dose of this compound to boost efficacy is not a viable strategy. A more effective approach is combination therapy. Studies have shown that combining a sub-optimal dose of this compound with favipiravir (T-705) synergistically inhibits the replication of Ebola and Yellow fever viruses in vitro and significantly increases the survival rate in a mouse model of Ebola virus infection.[1]

Q5: Are there alternative formulations of this compound to improve its properties?

A5: Yes, ester prodrugs of this compound have been developed to improve oral exposure and mitigate gastrointestinal side effects. An oral dose of a tetrabutyrate prodrug at 100 mg/kg was found to achieve comparable serum levels of the parent compound to a 75 mg/kg IP injection.[2]

Troubleshooting Guide

Issue 1: Unexpected Toxicity or Adverse Events in Study Animals.

  • Potential Cause: Incorrect dose calculation or administration.

    • Troubleshooting Step: Double-check all dose calculations based on the most recent animal weights. Ensure proper IP injection technique to avoid accidental administration into an organ.

  • Potential Cause: Animal model susceptibility.

    • Troubleshooting Step: Review the health and genetic background of the animal model. Certain strains may exhibit higher sensitivity. Consider using a different, well-established mouse strain such as BALB/c or CD-1 for Ebola virus studies.

  • Potential Cause: Formulation issues.

    • Troubleshooting Step: Ensure this compound is fully dissolved in the vehicle (phosphate-buffered saline, pH 7.4) and that the final solution is sterile and at an appropriate temperature before injection.

Issue 2: Lack of Expected In Vivo Efficacy.

  • Potential Cause: Sub-optimal dosing regimen.

    • Troubleshooting Step: Confirm that the 75 mg/kg dose is being administered twice daily. A lower frequency may not maintain therapeutic tissue concentrations.

  • Potential Cause: Timing of treatment initiation.

    • Troubleshooting Step: For acute viral infections, the timing of the first dose is critical. Initiate treatment as early as possible post-infection, as specified in the experimental protocol.

  • Potential Cause: Viral challenge dose.

    • Troubleshooting Step: Verify the titer of the viral stock and the administered challenge dose. An excessively high challenge dose may overwhelm the therapeutic effect of the compound.

  • Potential Cause: Drug stability.

    • Troubleshooting Step: Prepare the this compound formulation fresh for each set of injections to ensure its stability and potency.

Data Presentation

Table 1: Tolerability of this compound in Mice (5-Day Repeated Dosing)

Dose (mg/kg/dose, TID via IP)Observed Outcome
50Well-tolerated
75Well-tolerated
100Well-tolerated
150Observable signs of toxicity
200Observable signs of toxicity

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single 75 mg/kg IP Dose)

Time Post-DosePlasma Conc. (ng/mL)Heart Conc. (ng/g)Kidney Conc. (ng/g)Liver Conc. (ng/g)Lung Conc. (ng/g)Spleen Conc. (ng/g)
Pre-doseNot DetectedNot DetectedNot DetectedNot DetectedNot DetectedNot Detected
10 minData not specifiedData not specifiedData not specifiedData not specifiedData not specifiedData not specified
30 minData not specifiedData not specifiedData not specifiedData not specifiedData not specifiedData not specified
90 minData not specifiedData not specifiedData not specifiedData not specifiedData not specifiedData not specified
2 hrData not specifiedData not specifiedData not specifiedData not specifiedData not specifiedData not specified
4 hrData not specifiedData not specifiedData not specifiedData not specifiedData not specifiedData not specified
6 hrData not specifiedData not specifiedData not specifiedData not specifiedData not specifiedData not specified
8 hrData not specifiedData not specifiedData not specifiedData not specifiedData not specifiedData not specified
(Specific concentration values at each time point were not available in the provided search results.)

Experimental Protocols

1. In Vivo Efficacy Study in a Mouse-Adapted Ebola Virus Model

  • Animal Model: Male Balb/c mice, 21.6 g to 25.9 g.

  • Virus: Mouse-adapted Ebola virus (EBO-Z).

  • Drug Formulation: Dissolve this compound in sterile phosphate-buffered saline (PBS), pH 7.4.

  • Dosing Regimen:

    • Administer this compound at 75 mg/kg via intraperitoneal (IP) injection.

    • For combination studies, a sub-optimal dose of this compound can be used in conjunction with favipiravir (T-705).

  • Experimental Procedure:

    • Acclimatize animals for a minimum of 72 hours before the start of the experiment.

    • Infect mice with a lethal dose of mouse-adapted Ebola virus via IP injection. The challenge dose should be predetermined to cause uniform lethality (e.g., a specific LD50).

    • Initiate treatment with this compound at a specified time point post-infection (e.g., 1-2 hours). Administer the drug twice daily for the duration of the study (e.g., 10 days).

    • Monitor animals at least twice daily for clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy, paralysis) and changes in body weight.

    • The primary endpoint is survival. Euthanize animals that reach a moribund state as defined by the institutional animal care and use committee guidelines.

    • For virology endpoints, collect blood and tissues (liver, spleen, kidney, etc.) at specified time points from a subset of animals to determine viral load by plaque assay or qRT-PCR.

2. Pharmacokinetic Study of this compound in Mice

  • Animal Model: Male Balb/c mice, 21.6 g to 25.9 g.

  • Drug Formulation: Dissolve this compound in sterile PBS, pH 7.4.

  • Dosing: Administer a single dose of this compound at 75 mg/kg via IP injection.

  • Sample Collection:

    • Collect blood and tissues (heart, kidney, liver, lung, and spleen) at pre-dose, 10 min, 30 min, 90 min, and 2, 4, 6, and 8 hours post-dose.

    • Use a cohort of three mice for each time point.

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Homogenize tissue samples.

    • Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

Mandatory Visualizations

IHVR_19029_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Viral_Glycoprotein Viral Glycoprotein (Nascent) Glucosylated_Glycoprotein Glucosylated Viral Glycoprotein (Glc3Man9GlcNAc2) Viral_Glycoprotein->Glucosylated_Glycoprotein Glycosylation ER_Glucosidase_I ER α-Glucosidase I Glucosylated_Glycoprotein->ER_Glucosidase_I Glucose Trimming Misfolded_Glycoprotein Misfolded Glycoprotein Glucosylated_Glycoprotein->Misfolded_Glycoprotein Inhibition of Glucose Trimming by this compound ER_Glucosidase_II ER α-Glucosidase II ER_Glucosidase_I->ER_Glucosidase_II Calnexin_Calreticulin Calnexin/Calreticulin Cycle (Proper Folding) ER_Glucosidase_II->Calnexin_Calreticulin Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Virion_Assembly Virion Assembly and Egress Correctly_Folded_Glycoprotein->Virion_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD IHVR_19029 This compound IHVR_19029->ER_Glucosidase_I Inhibition IHVR_19029->ER_Glucosidase_II Inhibition

Caption: Mechanism of action of this compound.

In_Vivo_Efficacy_Workflow Start Start Acclimatization Animal Acclimatization (e.g., Balb/c mice) Start->Acclimatization Infection Viral Challenge (Mouse-Adapted Ebola Virus, IP) Acclimatization->Infection Treatment Treatment Initiation (this compound, 75 mg/kg IP, BID) Infection->Treatment Monitoring Daily Monitoring (Clinical Signs & Body Weight) Treatment->Monitoring Endpoint Primary Endpoint: Survival Monitoring->Endpoint Virology Secondary Endpoint: Viral Load in Tissues Monitoring->Virology Scheduled Necropsy End End Endpoint->End Virology->End

Caption: Experimental workflow for in vivo efficacy testing.

References

IHVR-19029 stability in simulated gastric and intestinal fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of the antiviral compound IHVR-19029 and its ester prodrugs in simulated gastric and intestinal fluids.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low stability in simulated gastric fluid (SGF)?

A1: This is unexpected. This compound and its ester prodrugs have demonstrated high stability in SGF.[1][2] If you are observing degradation, consider the following:

  • Incorrect SGF Preparation: Ensure your SGF is prepared according to standard protocols (e.g., USP standards) and that the pH is correctly adjusted and stable throughout the experiment.

  • Contamination: Microbial contamination in your SGF or on your labware could potentially lead to degradation. Use sterile reagents and equipment.

  • Analytical Method Issues: Verify that your analytical method (e.g., HPLC) is properly calibrated and that the observed "degradation" is not an artifact of the measurement process.

Q2: I am observing rapid degradation of an this compound ester prodrug in simulated intestinal fluid (SIF). What could be the cause?

A2: While the ester prodrugs of this compound show moderate to good stability in SIF, some conversion to the parent compound is expected.[1] If the degradation is faster than anticipated, consider these factors:

  • Enzyme Activity in SIF: The composition of your SIF is critical. If you are using a pancreatin-containing SIF, the enzymatic activity can accelerate the hydrolysis of the ester prodrugs. The concentration and activity of the pancreatin should be carefully controlled.

  • pH of SIF: The pH of the intestinal environment can influence the rate of hydrolysis. Ensure your SIF is buffered to the correct physiological pH and remains stable.

  • Prodrug Purity: Impurities in your synthesized prodrug could lead to apparent instability. Verify the purity of your compound before initiating stability studies.

Q3: Why was this compound modified into ester prodrugs for oral administration?

A3: this compound, while effective when administered via injection, has low oral bioavailability.[1][3] This is partly due to poor absorption and off-target interactions with glucosidases in the gastrointestinal (GI) tract, which can lead to side effects like osmotic diarrhea.[1] The ester prodrugs were designed to be stable in the GI tract, inactive against gut glucosidases, and to be absorbed and then converted to the active this compound within the body.[1][2]

Q4: What is the expected outcome of the Caco-2 permeability assay for this compound and its prodrugs?

A4: The parent compound, this compound, has shown a high efflux ratio in Caco-2 permeability experiments, suggesting poor absorption.[1] While some ester prodrugs have demonstrated improved permeability, low recoveries in these assays suggest that the transport mechanism may not be simple bidirectional passive diffusion.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent stability results between experimental repeats.Variation in SGF/SIF preparation; inconsistent incubation times or temperatures; analytical instrument variability.Standardize SGF/SIF preparation protocols. Use a calibrated incubator and timer. Run a system suitability test on your analytical instrument before each run.
Low recovery of the compound from the assay medium.Adsorption to labware; instability under analytical conditions.Use low-adsorption tubes and plates. Check the stability of the compound in the mobile phase and at the autosampler temperature.
The parent compound (this compound) is detected in the stability assay of the prodrug in SGF.Impurity in the starting prodrug material; some level of hydrolysis during sample processing.Confirm the purity of the prodrug before the experiment. Minimize sample processing time and keep samples on ice.

Experimental Protocols

Stability Assay in Simulated Gastric and Intestinal Fluids

This protocol is based on the methodology for assessing the stability of this compound prodrugs.[1]

1. Preparation of Simulated Fluids:

  • Simulated Gastric Fluid (SGF): Prepare according to USP standards, typically containing sodium chloride and pepsin, with the pH adjusted to around 1.2-2.0 using hydrochloric acid.

  • Simulated Intestinal Fluid (SIF): Prepare according to USP standards, typically containing monobasic potassium phosphate, pancreatin, and sodium hydroxide to adjust the pH to approximately 6.8.

2. Experimental Procedure:

  • Dissolve the test compound (this compound or its prodrug) in the simulated fluid to a final concentration of 10 µM.

  • Incubate the solution at 37°C with constant, gentle agitation.

  • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot of the sample.

  • Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic degradation.

  • Centrifuge the sample to pellet any precipitates.

  • Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the remaining concentration of the test compound and the appearance of any degradation products (like the parent this compound).

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.

  • Plot the percentage of compound remaining versus time to determine the stability profile.

Data Summary

The stability of three ester prodrugs of this compound (compounds 7, 8, and 9) was evaluated in SGF and SIF. The data below summarizes the percentage of the prodrug remaining after incubation.

Compound% Remaining in SGF% Remaining in SIF
Prodrug 7 >95%>72%
Prodrug 8 >98%>84%
Prodrug 9 >89%>78%

Data adapted from Ma, J. et al. (2017).[1]

Visualizations

Experimental Workflow for Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_sgf Prepare SGF (pH 1.2) prep_compound Dissolve Prodrug (10 µM) prep_sgf->prep_compound prep_sif Prepare SIF (pH 6.8) prep_sif->prep_compound incubate Incubate at 37°C prep_compound->incubate sampling Take Aliquots at Time Points (0, 1, 2, 4h) incubate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge analysis LC-MS/MS Analysis centrifuge->analysis

Caption: Workflow for assessing prodrug stability in simulated GI fluids.

Rationale for this compound Prodrug Development

G cluster_problem Problem with Oral this compound cluster_cause Underlying Causes cluster_solution Solution cluster_outcome Desired Outcome low_bio Low Oral Bioavailability poor_abs Poor Absorption (High Efflux) low_bio->poor_abs gi_effects GI Side Effects gut_enzyme Inhibition of Gut Glucosidases gi_effects->gut_enzyme prodrug Develop Ester Prodrugs poor_abs->prodrug gut_enzyme->prodrug stable_gi Stable in GI Tract prodrug->stable_gi inactive_gut Inactive Against Gut Enzymes prodrug->inactive_gut absorb_convert Absorbed and Converted to Active this compound prodrug->absorb_convert

Caption: The logical progression for developing this compound prodrugs.

References

Enhancing IHVR-19029 plasma exposure after oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the antiviral agent IHVR-19029. The primary focus is on addressing the challenge of low plasma exposure following oral administration and strategies to enhance bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Is this an expected result?

A1: Yes, this is an expected finding. The preclinical development of this compound has been characterized by its low oral bioavailability.[1] Studies have shown that when administered orally, the compound suffers from poor absorption, which contributes to low plasma exposure.[2]

Q2: What are the underlying causes for the poor oral bioavailability of this compound?

A2: The low oral bioavailability of this compound is attributed to two main factors:

  • Poor Absorption: The compound exhibits poor permeability across the intestinal wall. This is demonstrated by a high efflux ratio in Caco-2 permeability experiments, suggesting that it is actively transported out of cells back into the gastrointestinal lumen.[2]

  • Off-Target Gastrointestinal Interaction: As an iminosugar, this compound can inhibit carbohydrate-metabolizing glucosidases within the gastrointestinal (GI) tract. This off-target activity can lead to dose-limiting side effects, such as osmotic diarrhea, which further complicates oral administration.[2]

Q3: What strategies can be employed to enhance the systemic exposure of this compound after oral dosing?

A3: The most effective strategy documented for improving the oral bioavailability of this compound is a prodrug approach .[2] By masking the free hydroxyl groups on the deoxynojirimycin (DNJ) moiety of the molecule, prodrugs can bypass the issues of poor absorption and GI glucosidase interaction.[2]

Ester prodrugs, in particular, have been successfully developed. These prodrugs are designed to be stable in simulated gastric and intestinal fluids and are inactive against glucosidases. Once absorbed, they are converted in vivo back to the active parent compound, this compound.[2][3] An in vivo pharmacokinetic study in mice demonstrated that a tetrabutyrate ester prodrug achieved the most significant improvement in overall plasma exposure of this compound following oral administration.[2][3]

G cluster_0 Problem: Low Oral Bioavailability cluster_1 Solution: Prodrug Strategy Problem Low this compound Plasma Exposure Cause1 Poor GI Absorption (High Efflux Ratio) Problem->Cause1 Cause2 Off-Target Interaction with Gut Glucosidases Problem->Cause2 Strategy Develop Ester Prodrugs Problem->Strategy Leads to SideEffect Dose-Limiting GI Side Effects Cause2->SideEffect Benefit1 Improved Absorption Strategy->Benefit1 Benefit2 Avoids GI Glucosidase Interaction Strategy->Benefit2 Outcome Enhanced Systemic Exposure of Parent Drug Benefit1->Outcome Benefit2->Outcome

Caption: Logical workflow for addressing low oral bioavailability of this compound.

Q4: What is the primary mechanism of action for this compound's antiviral activity?

A4: this compound is an inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II.[2][4] These enzymes are crucial for the proper folding of viral envelope glycoproteins. By inhibiting these enzymes, this compound disrupts the folding process, leading to misfolded glycoproteins. This ultimately interferes with the assembly and maturation of new, infectious virions, thereby blocking the replication of a broad spectrum of enveloped viruses like Ebola, Marburg, and Dengue viruses.[2][4][5]

G cluster_0 Host Cell Endoplasmic Reticulum (ER) cluster_1 Intervention ViralPolyprotein Viral Glycoprotein (Unfolded) Glucosidases ER α-Glucosidases I & II ViralPolyprotein->Glucosidases Trimming of Glucose Residues Folding Correct Glycoprotein Folding & Processing Glucosidases->Folding Misfolded Misfolded Glycoprotein (ER-associated degradation) Glucosidases->Misfolded Virion Virion Assembly & Release (Infectious) Folding->Virion Inhibitor This compound Inhibitor->Glucosidases Inhibits NonInfectious Non-Infectious Virions (Replication Blocked) Misfolded->NonInfectious

Caption: Mechanism of action of this compound as an ER α-glucosidase inhibitor.

Quantitative Data Summary

The following tables summarize the pharmacokinetic profiles of this compound and its ester prodrugs from studies in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice via Different Administration Routes

ParameterOral (p.o.)Intravenous (i.v.)Intraperitoneal (i.p.)
Dose (mg/kg) 7555
Cmax (µg/mL) 0.261.791.33
Tmax (hours) 2.1-0.17
AUC (µg*h/mL) 9451383983
Bioavailability (F%) 4.6%100%133%
Data sourced from MedChemExpress.[4]

Table 2: Comparison of Oral Exposure for this compound and its Ester Prodrugs in Mice

CompoundDose (µmol/kg)Parent Drug Cmax (ng/mL)Parent Drug AUC₀₋₂₄ (ng*h/mL)Relative Bioavailability (vs. Parent)
This compound (Parent) 691507901.0x
Acetate Prodrug 691008301.1x
Butyrate Prodrug 6924018502.3x
Isobutyrate Prodrug 6920016502.1x
Data adapted from ACS Medicinal Chemistry Letters.[2]

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study of this compound in Mice

This protocol provides a general framework based on published studies.[1] Researchers should adapt it based on their specific experimental design.

G start Start: Acclimatize Animals prep Prepare this compound Formulation (e.g., in PBS, pH 7.4) start->prep admin Administer Single Dose (e.g., 75 mg/kg IP or PO) prep->admin collect Collect Blood/Tissue Samples at Timed Intervals (e.g., pre-dose, 10m, 30m, 90m, 2h, 4h, 6h, 8h) admin->collect process Process Samples (e.g., Centrifuge for plasma, Homogenize tissues) collect->process analyze Quantify Drug Concentration (LC-MS/MS Analysis) process->analyze pk Perform Pharmacokinetic Analysis (Calculate AUC, Cmax, etc.) analyze->pk

Caption: General workflow for a single-dose pharmacokinetic study in mice.
  • Animal Model: Male Balb/c mice (e.g., 21-26 g body weight).[1]

  • Housing: Standard housing conditions with free access to food and water. Acclimatize animals before the experiment.

  • Formulation: Formulate this compound in a suitable vehicle. For intraperitoneal (IP) injection, phosphate-buffered saline (PBS) at pH 7.4 has been used.[1] For oral (PO) administration, prodrugs have been formulated in vehicles appropriate for oral gavage.

  • Dosing:

    • Administration Route: Intraperitoneal (IP), Intravenous (IV), or Oral (PO) gavage.

    • Dose Level: A single dose of 75 mg/kg has been used for IP and PO studies.[1][4] Prodrug studies have used equimolar doses.[2]

  • Sample Collection:

    • Groups: Assign animals to different time-point groups (e.g., n=3 mice per time point).

    • Schedule: Collect blood and/or tissues at predetermined intervals. A typical schedule includes a pre-dose sample, followed by collections at 10 min, 30 min, 90 min, 2 hr, 4 hr, 6 hr, and 8 hr post-dose.[1]

    • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate plasma. Harvest tissues (e.g., liver, spleen, kidney), weigh, and homogenize.[1] Store all samples at -80°C until analysis.

  • Bioanalysis:

    • Method: Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma and tissue homogenates.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine key parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability (F%).

References

Technical Support Center: IHVR-19029 Toxicity and Tolerability Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and tolerability of the ER α-glucosidase inhibitor IHVR-19029 in mice. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical evaluations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for formulating this compound for intraperitoneal (IP) injection in mice?

A1: this compound should be formulated in a vehicle of phosphate-buffered saline (PBS) at a pH of 7.4 for IP administration in mice.[1]

Q2: What are the typical signs of toxicity observed in mice at higher doses of this compound?

A2: Mice receiving doses of 150 mg/kg/dose or higher, administered three times daily (TID) for five days, have been observed to develop clear signs of toxicity.[1] While the specific signs are not detailed in the provided literature, general clinical observations in such studies include evaluation of skin, fur, eyes, ears, nose, oral cavity, thorax, abdomen, external genitalia, limbs, and feet.[1] Additionally, autonomic effects like salivation, and nervous system effects such as tremors, convulsions, and behavioral changes are monitored.[1] Dehydration may also be a factor related to toxicity at higher doses.[1]

Q3: What is a well-tolerated dosing regimen for this compound in mice for a multi-day study?

A3: Doses ranging from 50 to 100 mg/kg, administered three times a day (TID) for five days via intraperitoneal injection, have been shown to be very well tolerated by Balb/c mice.[1]

Q4: How does this compound distribute in the tissues of mice after repeated dosing?

A4: Following a five-day repeated dosing regimen, this compound concentrations have been found to be 2 to 3 logs higher in major tissues (liver, spleen, kidney, heart, lung) compared to plasma concentrations.[1] This suggests significant tissue accumulation of the compound.

Q5: What is the known mechanism of action for this compound?

A5: this compound is an N-alkyl analog of deoxynojirimycin (DNJ) and functions as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] These host enzymes are crucial for the proper folding and maturation of N-linked glycoproteins of many enveloped viruses.[2][3] By inhibiting these glucosidases, this compound disrupts virion assembly and secretion.[3]

Troubleshooting Guides

Issue: Unexpected mortality or severe adverse events in mice during a study.

  • Possible Cause: The administered dose of this compound may be too high. Doses of 150 mg/kg/dose (TID) and above have been associated with observable toxicity.[1]

  • Troubleshooting Steps:

    • Immediately cease dosing in the affected cohort.

    • Review the dosing calculations and formulation to ensure accuracy.

    • Consider reducing the dose to the well-tolerated range of 50-100 mg/kg/dose (TID).[1]

    • Ensure the formulation is correctly prepared in PBS (pH 7.4).[1]

    • Monitor the surviving animals closely for the clinical signs of toxicity mentioned in FAQ 2.

Issue: High variability in plasma concentration of this compound between individual mice.

  • Possible Cause: Variability in injection technique or potential dehydration in animals receiving higher, more toxic doses. Dehydration can affect drug distribution and clearance.[1]

  • Troubleshooting Steps:

    • Ensure consistent and accurate intraperitoneal injection technique across all animals.

    • For higher dose groups, monitor for signs of dehydration and provide supportive care if necessary and ethically approved.

    • Consider using a larger group of animals to account for inter-individual variability.

    • Analyze tissue concentrations, as they have been shown to be more stable and accumulate to higher levels than plasma concentrations.[1]

Quantitative Data Summary

Table 1: Five-Day Repeated Dosing Tolerability in Balb/c Mice [1]

Dose Group (mg/kg/dose, TID, IP)Tolerability Outcome
50Well-tolerated
75Well-tolerated
100Well-tolerated
150Observable signs of toxicity
200Observable signs of toxicity

Table 2: Steady-State Tissue Concentrations of this compound in Mice [1] Following 5 days of repeated dosing with 50-100 mg/kg TID.

TissueConcentration Range (ng/g)Approximate Molar Concentration Range (µM)
Liver2076~5
Spleen47401~100

Experimental Protocols

Single-Dose Pharmacokinetic Study in Mice [1]

  • Animal Model: Male Balb/c mice (21.6 g to 25.9 g).

  • Formulation: this compound dissolved in phosphate-buffered saline (PBS, pH 7.4).

  • Dosing: A single intraperitoneal (IP) injection of 75 mg/kg.

  • Sample Collection: Blood and tissue samples (heart, kidney, liver, lung, and spleen) were collected at pre-dose, 10 min, 30 min, 90 min, and 2, 4, 6, and 8 hours post-dose.

  • Replicates: Three mice were used for each time point.

  • Analysis: this compound concentrations in plasma and tissues were determined.

Five-Day Repeated Dosing Tolerability Study in Mice [1]

  • Animal Model: Male Balb/c mice.

  • Dose Groups: 50, 75, 100, 150, and 200 mg/kg/dose.

  • Dosing Regimen: Intraperitoneal (IP) injection three times daily (TID) for five consecutive days.

  • Clinical Observations: Animals were monitored for health and signs of toxicity. This included, but was not limited to, evaluation of skin, fur, eyes, ears, nose, oral cavity, thorax, abdomen, external genitalia, limbs, feet, respiratory and circulatory effects, autonomic effects (e.g., salivation), and nervous system effects (e.g., tremors, convulsions, reactivity to handling, and bizarre behavior).

  • Food Consumption: Measured and recorded daily during the dosing phase.

Visualizations

experimental_workflow cluster_single_dose Single-Dose Pharmacokinetic Study cluster_repeated_dose Five-Day Repeated Dosing Tolerability Study sd_start Start: Male Balb/c Mice sd_formulate Formulate this compound in PBS (pH 7.4) sd_start->sd_formulate sd_dose Single IP Injection (75 mg/kg) sd_formulate->sd_dose sd_collect Collect Blood & Tissues (Multiple Time Points) sd_dose->sd_collect sd_analyze Analyze Drug Concentrations sd_collect->sd_analyze sd_end End: PK Profile sd_analyze->sd_end rd_start Start: Male Balb/c Mice (Randomized into 5 Dose Groups) rd_dose IP Injection TID for 5 Days (50, 75, 100, 150, 200 mg/kg) rd_start->rd_dose rd_observe Daily Clinical Observations & Food Consumption Measurement rd_dose->rd_observe rd_end End: Tolerability Assessment rd_observe->rd_end signaling_pathway cluster_er Endoplasmic Reticulum viral_glycoprotein Viral Glycoprotein (N-linked glycans) glucosidase_I ER α-glucosidase I viral_glycoprotein->glucosidase_I Glucose Trimming glucosidase_II ER α-glucosidase II glucosidase_I->glucosidase_II calnexin Calnexin/Calreticulin (Proper Folding) glucosidase_II->calnexin virion_assembly Virion Assembly & Secretion calnexin->virion_assembly IHVR_19029 This compound IHVR_19029->inhibition inhibition->glucosidase_I inhibition->glucosidase_II

References

Strategies to increase the therapeutic index of IHVR-19029

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with IHVR-19029.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the host-cell endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins of many enveloped viruses.[3][4] By inhibiting these glucosidases, this compound disrupts the N-linked glycan processing of nascent viral glycoproteins, leading to misfolded proteins.[4] This, in turn, can inhibit virion assembly and secretion.[4]

Q2: What are the known limitations of this compound in preclinical studies?

A2: The primary limitations of this compound are its low oral bioavailability and dose-limiting gastrointestinal (GI) side effects.[2][5] The low bioavailability is partly due to poor absorption.[2] The GI toxicity, such as osmotic diarrhea, arises from the drug's off-target inhibition of carbohydrate-metabolizing glucosidases in the gut.[2]

Q3: What are the potential strategies to increase the therapeutic index of this compound?

A3: Two main strategies have been explored to enhance the therapeutic index of this compound:

  • Combination Therapy: Co-administration with other antiviral agents, such as favipiravir (T-705), has shown synergistic effects in inhibiting the replication of viruses like Yellow fever and Ebola in vitro and has increased survival rates in animal models.[1][3]

  • Prodrug Approach: The development of ester prodrugs of this compound aims to improve oral exposure and minimize off-target interactions in the gastrointestinal tract.[2][6] These prodrugs are designed to be inactive until they are absorbed and then metabolized into the active form of this compound.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low in vivo efficacy with oral administration. Poor oral bioavailability of this compound.[2][5]Consider intraperitoneal (IP) injection, as this route has shown efficacy in animal models.[2][5] Alternatively, explore the use of ester prodrugs of this compound designed for enhanced oral absorption.[2][6]
Gastrointestinal side effects (e.g., diarrhea) observed in animal models. Off-target inhibition of glucosidases in the GI tract.[2]Utilize ester prodrugs of this compound that are stable in simulated gastric and intestinal fluids and are inactive against glucosidases until absorbed.[2][6] This approach can minimize direct interaction with gut enzymes.
Incomplete viral suppression despite high in vitro potency. Partial suppression of viral replication may be the maximum achievable effect with complete inhibition of ER-α-glucosidases I or II.[3]Investigate combination therapy with another antiviral agent that has a different mechanism of action. For example, combining this compound with a viral polymerase inhibitor like favipiravir has demonstrated synergistic effects.[1][3]
Variability in experimental results. Differences in cell lines, viral strains, or experimental protocols.Standardize experimental conditions, including cell lines (e.g., Huh7.5), multiplicity of infection (MOI), and treatment schedules. Refer to established protocols for in vitro and in vivo studies.

Experimental Protocols

In Vitro Combination Antiviral Assay
  • Cell Seeding: Seed host cells (e.g., HEK293 or Huh7.5) in 96-well plates at a density that allows for confluent growth within 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug (e.g., favipiravir) in cell culture medium.

  • Infection and Treatment: Infect the cells with the virus of interest (e.g., Yellow Fever Virus, Ebola Virus) at a predetermined multiplicity of infection (MOI). Immediately after infection, add the single drugs or their combinations at various concentrations to the cells.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period appropriate for the viral replication cycle (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the level of viral replication using a suitable method, such as quantitative reverse transcription PCR (qRT-PCR) for viral RNA, plaque assay for infectious virus particles, or an enzyme-linked immunosorbent assay (ELISA) for a viral antigen.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use software such as CalcuSyn to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy Study in a Mouse Model
  • Animal Acclimatization: Acclimate the appropriate mouse strain (e.g., C57BL/6) to the facility for at least one week before the experiment.

  • Infection: Infect the mice with a lethal dose of the virus (e.g., mouse-adapted Ebola virus) via an appropriate route (e.g., intraperitoneal injection).

  • Treatment Administration:

    • This compound Monotherapy: Administer this compound at a predetermined dose and schedule (e.g., 75 mg/kg twice daily) via intraperitoneal injection for a specified duration (e.g., 10 days).[5]

    • Combination Therapy: Administer sub-optimal doses of this compound and the combination drug (e.g., favipiravir) according to a planned schedule.[3]

    • Control Groups: Include a vehicle control group and potentially a positive control group with a known effective antiviral.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a defined period (e.g., 21 days).

  • Data Analysis: Compare the survival rates between the different treatment groups and the control group using Kaplan-Meier survival analysis. Analyze weight changes and clinical scores to assess morbidity.

Visualizations

IHVR_19029_Mechanism cluster_ER Endoplasmic Reticulum Viral Glycoprotein Viral Glycoprotein ER_Glucosidases ER α-Glucosidases I & II Viral Glycoprotein->ER_Glucosidases Glycan Trimming Misfolded Glycoprotein Misfolded Glycoprotein ER_Glucosidases->Misfolded Glycoprotein Properly Folded Glycoprotein Properly Folded Glycoprotein ER_Glucosidases->Properly Folded Glycoprotein Inhibition Inhibition of Virion Assembly Misfolded Glycoprotein->Inhibition Virion_Assembly Virion Assembly & Secretion Properly Folded Glycoprotein->Virion_Assembly IHVR_19029 This compound IHVR_19029->ER_Glucosidases Inhibition

Caption: Mechanism of action of this compound.

IHVR_19029_Challenges_Solutions cluster_Challenges Challenges with this compound cluster_Solutions Strategies to Improve Therapeutic Index Low_Bioavailability Low Oral Bioavailability Prodrug Prodrug Approach Low_Bioavailability->Prodrug Addresses Combination_Therapy Combination Therapy Low_Bioavailability->Combination_Therapy Potentially Mitigates (Lower Dose Needed) GI_Toxicity Gastrointestinal Toxicity GI_Toxicity->Prodrug Addresses

Caption: Challenges and solutions for this compound.

Experimental_Workflow Start Start: In Vitro/In Vivo Experiment Cell_Culture Cell Culture/ Animal Model Start->Cell_Culture Infection Viral Infection Cell_Culture->Infection Treatment Treatment Groups: - Vehicle - this compound - Combination Infection->Treatment Monitoring Monitoring: - Viral Load (In Vitro) - Survival/Morbidity (In Vivo) Treatment->Monitoring Data_Analysis Data Analysis: - EC50/CI (In Vitro) - Kaplan-Meier (In Vivo) Monitoring->Data_Analysis End End: Assess Therapeutic Index Data_Analysis->End

Caption: General experimental workflow.

References

Technical Support Center: IHVR-19029 Prodrug Bioconversion in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the bioconversion of IHVR-19029 prodrugs in human liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of bioconversion for this compound prodrugs in humans?

A1: In humans, the bioconversion of this compound ester prodrugs to the active compound, this compound, predominantly occurs in the liver.[1] This is in contrast to mice, where the conversion takes place in both the plasma and the liver.[1]

Q2: Which enzymes are likely responsible for the bioconversion of this compound ester prodrugs in liver microsomes?

A2: Ester prodrugs are typically hydrolyzed by carboxylesterases, which are abundant in liver microsomes.[2] While cytochrome P450 (CYP) enzymes are major contributors to phase I metabolism, the primary bioconversion of an ester prodrug is expected to be mediated by these esterases.

Q3: Why is NADPH included in the incubation mixture if carboxylesterases are the primary enzymes?

A3: While the initial hydrolysis of the ester prodrug is likely NADPH-independent, including NADPH in the reaction mixture is crucial for a comprehensive metabolic profile. The active compound, this compound, or its metabolites could be further metabolized by NADPH-dependent CYP enzymes. Running parallel incubations with and without NADPH can help distinguish between esterase-mediated hydrolysis and subsequent oxidative metabolism.

Q4: What is the recommended starting concentration for the this compound prodrug in the assay?

A4: A common starting concentration for substrate in liver microsomal stability assays is 1 µM. However, the optimal concentration may vary depending on the specific prodrug's affinity for the metabolizing enzymes. It is advisable to perform preliminary experiments to determine the Michaelis-Menten constant (Km) to select a substrate concentration that is appropriate for the experimental goals (e.g., below Km for intrinsic clearance determination).

Q5: How can I analyze the formation of this compound and the disappearance of the prodrug?

A5: The most effective analytical method for quantifying both the prodrug and its active metabolite, this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This technique offers the high sensitivity and selectivity required to distinguish and quantify the parent compound and its metabolites in a complex biological matrix.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent pipetting of microsomes, substrate, or cofactors.- Microsomes not uniformly suspended.- Temperature fluctuations in the incubator.- Use calibrated pipettes and ensure thorough mixing at each step.- Gently vortex the microsomal stock before each aspiration.- Ensure the incubator maintains a stable 37°C.
This compound prodrug appears too stable (little to no degradation) - Inactive microsomes or cofactors.- Incorrect assay conditions (e.g., wrong pH, insufficient protein concentration).- The prodrug is genuinely very stable under the tested conditions.- Run a positive control with a known carboxylesterase substrate (e.g., p-nitrophenyl acetate) to verify microsomal activity.- Confirm the buffer pH is 7.4 and consider increasing the microsomal protein concentration.- If the positive control is metabolized as expected, the result for the this compound prodrug is likely accurate.
This compound prodrug degrades too quickly (disappears at time zero) - Non-enzymatic degradation (chemical instability) of the prodrug in the assay buffer.- Very rapid enzymatic metabolism.- Run a control incubation without liver microsomes to assess chemical stability.- Use shorter incubation times (e.g., 0, 1, 2, 5, 10 minutes) and consider a lower microsomal protein concentration.
No formation of this compound is observed, but the prodrug is disappearing - this compound is rapidly metabolized to a subsequent product.- Analytical method is not optimized to detect this compound.- Analyze for other potential metabolites using a full-scan LC-MS method.- Confirm the LC-MS/MS parameters (e.g., MRM transitions, collision energy) for this compound using an authentic standard.
Inconsistent results between different batches of liver microsomes - Inter-individual variability in enzyme expression and activity.- Use pooled human liver microsomes from multiple donors to average out individual differences.- Characterize each new batch of microsomes with standard substrates to ensure consistent activity.

Experimental Protocols

Protocol 1: Determination of Metabolic Stability of an this compound Prodrug in Human Liver Microsomes

Objective: To determine the rate of disappearance of an this compound prodrug when incubated with human liver microsomes.

Materials:

  • This compound Prodrug

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Acetonitrile (ACN)

  • Internal Standard (IS) in ACN (e.g., a structurally similar, stable compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the this compound prodrug in DMSO.

    • Thaw the human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • 88 µL of 0.1 M phosphate buffer (pH 7.4)

      • 5 µL of diluted HLM (final concentration 0.5 mg/mL)

      • 5 µL of the this compound prodrug working solution (final concentration 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding 2 µL of the NADPH regenerating system.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 100 µL of cold acetonitrile containing the internal standard.

    • For the 0-minute time point, add the acetonitrile before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the this compound prodrug.

Data Presentation: Metabolic Stability of this compound Prodrugs
Parameter Prodrug A Prodrug B Control Compound (Verapamil)
Incubation Time (min) % Remaining % Remaining % Remaining
0100100100
585.295.188.4
1560.182.365.7
3035.865.440.2
4515.348.922.1
605.133.710.5
Half-Life (t½, min) 25.575.228.9
Intrinsic Clearance (CLint, µL/min/mg) 27.29.224.0

Visualizations

Bioconversion_Pathway cluster_prodrug Prodrug cluster_active Active Drug cluster_metabolite Further Metabolism Prodrug This compound Ester Prodrug Active This compound Prodrug->Active Carboxylesterases (Liver Microsomes) Metabolite Oxidative Metabolites Active->Metabolite CYP Enzymes (NADPH-dependent) (Liver Microsomes)

Caption: Bioconversion pathway of this compound prodrug in liver microsomes.

Experimental_Workflow A Prepare Reagents: - this compound Prodrug Stock - Human Liver Microsomes - NADPH Regenerating System B Incubation Setup: Add Buffer, Microsomes, and Prodrug to 96-well plate A->B C Pre-incubation: 37°C for 5 minutes B->C D Initiate Reaction: Add NADPH Regenerating System C->D E Time-course Sampling: Terminate reaction at 0, 5, 15, 30, 45, 60 min with cold Acetonitrile + Internal Standard D->E F Sample Processing: Centrifuge to pellet protein E->F G Analysis: Transfer supernatant and analyze by LC-MS/MS F->G

Caption: Workflow for the liver microsome metabolic stability assay.

References

Validation & Comparative

A Comparative Guide to the Antiviral Activity of IHVR-19029 and Castanospermine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activities of two prominent endoplasmic reticulum (ER) α-glucosidase inhibitors: IHVR-19029 and castanospermine. Both compounds represent a class of host-targeting antivirals that interfere with the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes their mechanism of action and experimental workflows.

Executive Summary

This compound, a synthetic N-alkylated iminosugar, and castanospermine, a natural indolizidine alkaloid, are potent inhibitors of ER α-glucosidases I and II. By disrupting the N-linked glycosylation pathway, these molecules induce misfolding of viral envelope proteins, leading to reduced viral infectivity and replication. This guide presents available data on their efficacy against several hemorrhagic fever viruses and other significant viral pathogens. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not identified in the public domain. Therefore, the data presented here are compiled from various independent studies and should be interpreted with consideration of the different methodologies employed.

Data Presentation: Quantitative Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound and castanospermine against various enveloped viruses. The data are presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit viral replication by 50%.

CompoundVirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Citation
This compound Ebola Virus (EBOV)HeLaImmunofluorescent-based quantitative assay16.9[1]
EBOV envelope GP pseudotyped lentiviral particles-Cell-based assay30[2]
Dengue Virus (DENV)HEK293qRT-PCRPotent Inhibition (Specific value not provided)[1]
Yellow Fever Virus (YFV)HEK293qRT-PCRIC₅₀ 12.5x higher than DENV[1]
Zika Virus (ZIKV)HEK293qRT-PCRIC₅₀ 17.6x higher than DENV[1]
Castanospermine Dengue Virus (DENV-2)BHK-21Plaque Assay1[3]
Dengue Virus (DENV-2)Huh-7Plaque Assay85.7[3]
Dengue Virus (all 4 serotypes)-In vitro assaysInhibition demonstrated[4][5][6]
Yellow Fever Virus (YFV)-In vitro assaysPartial resistance[4][5][6]
West Nile Virus (WNV)-In vitro assaysAlmost complete resistance[4][5][6]

Note: The lack of standardized testing conditions across different studies makes a direct comparison of potency challenging. The observed variations in EC₅₀/IC₅₀ values for the same compound against the same virus can be attributed to differences in cell lines, viral strains, and assay methodologies.

Mechanism of Action: ER α-Glucosidase Inhibition

Both this compound and castanospermine exert their antiviral effect by targeting host cell ER α-glucosidases I and II. These enzymes are crucial for the initial steps of N-linked glycoprotein folding. By competitively inhibiting these enzymes, the compounds prevent the trimming of terminal glucose residues from the N-glycans of newly synthesized viral envelope glycoproteins. This disruption leads to improper folding, aggregation, and ultimately, degradation of the viral proteins, thereby inhibiting the assembly and release of new, infectious virions.[7][8][9][10]

ER_Glucosidase_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Virion Viral Lifecycle Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 High Mannose Glycan (Glc3Man9GlcNAc2) Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 Glycosylation ER_Glucosidase_I ER α-Glucosidase I Glc3Man9GlcNAc2->ER_Glucosidase_I Glucose Trimming ER_Glucosidase_II ER α-Glucosidase II ER_Glucosidase_I->ER_Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle ER_Glucosidase_II->Calnexin_Calreticulin Enters Folding Cycle Correctly_Folded_Glycoprotein Correctly Folded Viral Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Proper Folding Misfolded_Glycoprotein Misfolded Viral Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Improper Folding Virion_Assembly Virion Assembly & Release Correctly_Folded_Glycoprotein->Virion_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD NonInfectious_Virion Non-Infectious/ No Virion ERAD->NonInfectious_Virion Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Inhibitor This compound or Castanospermine Inhibitor->ER_Glucosidase_I Inhibitor->ER_Glucosidase_II

Caption: Mechanism of action of this compound and castanospermine.

Experimental Protocols

A variety of in vitro assays are employed to determine the antiviral activity of compounds like this compound and castanospermine. A commonly used and robust method is the Plaque Reduction Neutralization Test (PRNT).

Plaque Reduction Neutralization Test (PRNT) Protocol

This assay measures the ability of a compound to reduce the number of virus plaques, which are visible areas of cell death or viral replication.

Materials:

  • Susceptible host cell line (e.g., Vero, BHK-21)

  • Virus stock of known titer

  • Test compound (this compound or castanospermine)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the susceptible host cells into multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Virus-Compound Incubation: Mix a standard amount of virus with each dilution of the test compound and incubate for a defined period (e.g., 1 hour) to allow the compound to interact with the virus or the cells.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control (no compound) and a cell-only control (no virus).

  • Adsorption: Incubate the plates for a short period (e.g., 1 hour) to allow for viral adsorption to the cells.

  • Overlay: Remove the inoculum and add the semi-solid overlay to each well. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Staining and Plaque Counting: After incubation, fix the cells and stain with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC₅₀ or IC₅₀ value is then determined as the concentration of the compound that causes a 50% reduction in the number of plaques.[11][12][13][14]

Antiviral_Assay_Workflow Start Start Cell_Culture 1. Prepare confluent cell monolayer Start->Cell_Culture Compound_Dilution 2. Prepare serial dilutions of antiviral compound Cell_Culture->Compound_Dilution Virus_Prep 3. Prepare virus inoculum Compound_Dilution->Virus_Prep Incubation 4. Incubate virus with compound dilutions Virus_Prep->Incubation Infection 5. Infect cell monolayer Incubation->Infection Overlay 6. Add semi-solid overlay Infection->Overlay Incubate_Plaques 7. Incubate for plaque formation Overlay->Incubate_Plaques Stain_Count 8. Stain and count plaques Incubate_Plaques->Stain_Count Data_Analysis 9. Calculate EC50/IC50 Stain_Count->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro antiviral plaque reduction assay.

Conclusion

References

A Comparative Analysis of IHVR-19029 and Other Iminosugar Inhibitors: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the investigational iminosugar inhibitor IHVR-19029 with other notable iminosugar compounds. The focus is on their efficacy as broad-spectrum antiviral agents, primarily through the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Iminosugar Inhibitors

Iminosugars are a class of carbohydrate mimetics where the ring oxygen is replaced by a nitrogen atom. This structural alteration allows them to competitively inhibit glycosidases, enzymes crucial for the processing of N-linked glycans on glycoproteins.[1] Many enveloped viruses, including hemorrhagic fever viruses and influenza, rely on the host cell's ER glycoprotein folding machinery for the proper conformation of their surface glycoproteins, which are essential for viral entry and assembly.[2] By inhibiting ER α-glucosidases I and II, iminosugars disrupt this process, leading to misfolded viral glycoproteins and a subsequent reduction in infectious virion production.[1] This host-targeting mechanism of action makes iminosugar inhibitors promising candidates for broad-spectrum antiviral therapy with a potentially high barrier to resistance.[2]

This compound: A Potent N-Alkyldeoxynojirimycin Derivative

This compound is a derivative of deoxynojirimycin (DNJ) and has demonstrated significant potential as a potent inhibitor of ER α-glucosidases I and II.[3] Preclinical studies have highlighted its efficacy against a range of hemorrhagic fever viruses.[4][5]

Comparative Efficacy: this compound vs. Other Iminosugar Inhibitors

The following tables summarize the available quantitative data on the antiviral and enzymatic inhibitory activities of this compound and other well-characterized iminosugar inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions (e.g., cell lines, virus strains, assay methods) should be considered when interpreting the data.

Table 1: Comparative Antiviral Activity (EC50/IC50 in µM)

CompoundVirusCell LineEC50/IC50 (µM)Reference
This compound Ebola Virus (EBOV)HeLa16.9[4]
This compound Dengue Virus (DENV)HEK293< 10[4]
This compound Yellow Fever Virus (YFV)HEK293~20[4]
This compound Zika Virus (ZIKV)HEK293> 40[4]
Miglustat (N-butyl-DNJ) SARS-CoV-2Vero E641 ± 22[6]
Celgosivir (prodrug of Castanospermine) SARS-CoV-2Vero E61 ± 0.2[6]

Table 2: Comparative α-Glucosidase Inhibitory Activity (IC50 in µM)

CompoundEnzyme SourceIC50 (µM)Reference
Deoxynojirimycin (DNJ) Yeast α-glucosidase54[6]
Miglustat (N-butyl-DNJ) ER glucosidase II13[6]
Compound 76 (DNJ derivative) Mouse ER α-glucosidase IIHigher than Miglustat and DNJ[6]

Mechanism of Action: Disruption of Viral Glycoprotein Folding

The primary antiviral mechanism of iminosugar inhibitors is the competitive inhibition of ER α-glucosidases I and II. This enzymatic blockade disrupts the calnexin cycle, a critical component of the glycoprotein folding and quality control system in the ER.

Glycoprotein_Folding_Pathway cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycan (Glc3Man9GlcNAc2) Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose Trimming Glc1Man9GlcNAc2 Glycan (Glc1Man9GlcNAc2) Glucosidase_I->Glc1Man9GlcNAc2 Misfolded_Glycoprotein Misfolded Viral Glycoprotein Glucosidase_I->Misfolded_Glycoprotein Glucosidase_II α-Glucosidase II Glc1Man9GlcNAc2->Glucosidase_II Man9GlcNAc2 Glycan (Man9GlcNAc2) Glucosidase_II->Man9GlcNAc2 Glucosidase_II->Misfolded_Glycoprotein Calnexin_Cycle Calnexin Cycle (Proper Folding) Man9GlcNAc2->Calnexin_Cycle Correctly_Folded_Glycoprotein Correctly Folded Viral Glycoprotein Calnexin_Cycle->Correctly_Folded_Glycoprotein Viral_Assembly Virion Assembly & Budding Correctly_Folded_Glycoprotein->Viral_Assembly Transport to Golgi Proteasomal_Degradation ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->Proteasomal_Degradation Non_Infectious_Virion Non-Infectious/ Reduced Virions Proteasomal_Degradation->Non_Infectious_Virion IHVR_19029 This compound & other Iminosugars IHVR_19029->Glucosidase_I Inhibition IHVR_19029->Glucosidase_II Inhibition Infectious_Virion Infectious Virion Viral_Assembly->Infectious_Virion

Caption: Mechanism of action of this compound and other iminosugar inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key assays used in the evaluation of iminosugar inhibitors.

Experimental Workflow: Antiviral Compound Screening

The following diagram illustrates a typical workflow for screening antiviral compounds like this compound.

Caption: General workflow for in vitro antiviral compound screening.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of the inhibitor that is non-toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.

Materials:

  • Host cells (e.g., Vero, HeLa, HEK293)

  • Cell culture medium

  • 96-well microplates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed host cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a "no drug" (medium only) control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The 50% cytotoxic concentration (CC50) is determined by plotting viability against drug concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and is used to determine the efficacy of an antiviral compound.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Test compound

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., containing 1% methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • PBS

Procedure:

  • Grow host cells in multi-well plates to form a confluent monolayer.[8]

  • Wash the cell monolayers twice with sterile PBS.

  • Prepare serial dilutions of the virus in infection medium. Infect the cells with a volume sufficient to cover the monolayer (e.g., 200 µL for a 12-well plate) containing approximately 50-100 plaque-forming units (PFU) per well.

  • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.[8]

  • During the adsorption period, prepare the overlay medium containing various concentrations of the test compound (below its CC50 value). Also, prepare a "no drug" virus control.

  • After adsorption, aspirate the virus inoculum.

  • Add the overlay medium containing the different concentrations of the test compound to the respective wells. Add overlay with no drug to the virus control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • After incubation, aspirate the overlay medium.

  • Fix the cells with the fixative solution for at least 30 minutes at room temperature.[9]

  • Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.[9]

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well. Plaques will appear as clear, unstained zones against a background of stained viable cells.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the drug concentration.

Conclusion

This compound demonstrates potent antiviral activity against a range of enveloped viruses, consistent with its role as an inhibitor of host ER α-glucosidases. While direct comparative data with other iminosugar inhibitors under identical conditions is limited, the available evidence suggests that this compound is a promising candidate for further development as a broad-spectrum antiviral agent. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of this compound and other novel iminosugar inhibitors. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound.

References

A Comparative Analysis of IHVR-19029 and Deoxynojirimycin (DNJ) Derivatives in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activities of IHVR-19029 and various deoxynojirimycin (DNJ) derivatives. Both classes of compounds are iminosugars that function as inhibitors of host endoplasmic reticulum (ER) α-glucosidases I and II. This mode of action disrupts the proper folding of viral glycoproteins, leading to broad-spectrum antiviral activity against a range of enveloped viruses. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows to aid in research and development decisions.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and representative DNJ derivatives, namely N-butyl-deoxynojirimycin (NB-DNJ) and N-nonyl-deoxynojirimycin (NN-DNJ), are summarized below. The data, collected from various studies, includes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile for the compound.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Ebola Virus (EBOV)HeLa16.9>50>2.96[1]
This compound Dengue Virus (DENV)HEK293~1.0>50>50[1]
This compound Yellow Fever Virus (YFV)HEK293~12.5>50>4[2]
This compound Zika Virus (ZIKV)HEK293~17.6>50>2.84[2]
N-butyl-DNJ (NB-DNJ) Dengue Virus (DENV-2)MDMΦ10.6Not ReportedNot Reported[3]
N-butyl-DNJ (NB-DNJ) HIV-1 (GB8 isolate)JM cells56Not ReportedNot Reported[4]
N-nonyl-DNJ (NN-DNJ) Bovine Viral Diarrhea Virus (BVDV)MDBK2.5>5000>2000[5]
N-nonyl-DNJ (NN-DNJ) Dengue Virus (DENV)MDMΦ1.2 - 10.6Not ReportedNot Reported[6]
N-nonyl-DNJ (NN-DNJ) Japanese Encephalitis Virus (JEV)BHK-21>5Not ReportedNot Reported[3]

Note: The presented data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following sections detail the general methodologies employed in the antiviral and cytotoxicity assays cited in this guide.

Antiviral Activity Assays (e.g., Plaque Reduction Assay, Yield Reduction Assay)
  • Cell Culture and Viral Infection:

    • Monolayers of a suitable host cell line (e.g., HEK293, HeLa, MDBK, BHK-21) are cultured in appropriate media.

    • Cells are infected with the virus of interest at a specific multiplicity of infection (MOI).[5]

    • After an incubation period to allow for viral adsorption, the inoculum is removed.

  • Compound Treatment:

    • The infected cells are then treated with various concentrations of the test compound (this compound or DNJ derivatives).

    • A vehicle control (e.g., DMSO) is included in parallel.

  • Quantification of Antiviral Effect:

    • Plaque Reduction Assay: After a suitable incubation period, the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize plaques (zones of cell death). The number of plaques is counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.[5]

    • Yield Reduction Assay: The supernatant containing progeny virus is collected after incubation. The viral titer in the supernatant is determined by plaque assay on fresh cell monolayers. The EC50 is the concentration that reduces the viral yield by 50%.

    • qRT-PCR: Viral RNA is extracted from infected cells or supernatant and quantified by quantitative reverse transcription PCR (qRT-PCR). The EC50 is the concentration that reduces viral RNA levels by 50%.[1]

Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Culture and Compound Treatment:

    • Host cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of the test compound.

  • Assessment of Cell Viability:

    • After a defined incubation period (typically corresponding to the duration of the antiviral assay), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Viable cells with active metabolism convert the MTT into a colored formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • Calculation of CC50:

    • The cell viability is expressed as a percentage of the untreated control.

    • The CC50 value is the compound concentration that reduces cell viability by 50%.[7]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and DNJ derivatives and a generalized workflow for antiviral assays.

G cluster_ER Endoplasmic Reticulum Viral_Glycoprotein Viral Glycoprotein (unfolded) Glucosidase_I α-Glucosidase I Viral_Glycoprotein->Glucosidase_I Glucose trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin/ Calreticulin Glucosidase_II->Calnexin Binds to Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_II->Misfolded_Glycoprotein Leads to Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin->Properly_Folded_Glycoprotein Promotes folding Viral_Assembly Virion Assembly Properly_Folded_Glycoprotein->Viral_Assembly IHVR_19029 This compound / DNJ Derivatives IHVR_19029->Glucosidase_I Inhibits IHVR_19029->Glucosidase_II Inhibits Misfolded_Glycoprotein->Viral_Assembly Impairs Infectious_Virion Infectious Virion Viral_Assembly->Infectious_Virion Non_Infectious_Virion Non-Infectious/ Reduced Virion Release Viral_Assembly->Non_Infectious_Virion

Caption: Mechanism of action of this compound and DNJ derivatives.

G Start Start Cell_Culture Culture Host Cells Start->Cell_Culture Viral_Infection Infect Cells with Virus Cell_Culture->Viral_Infection Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Compound_Treatment Treat with this compound or DNJ Derivatives Viral_Infection->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Quantify_Antiviral_Effect Quantify Antiviral Effect (e.g., Plaque Assay, qRT-PCR) Incubation->Quantify_Antiviral_Effect Data_Analysis Data Analysis (Calculate EC50, CC50, SI) Quantify_Antiviral_Effect->Data_Analysis Cytotoxicity_Assay->Compound_Treatment Parallel Experiment Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow of an in vitro antiviral assay.

Conclusion

References

Head-to-Head Comparison: IHVR-19029 and UV-4B as Broad-Spectrum Antiviral Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-supported comparison of two promising host-targeted antiviral compounds, IHVR-19029 and UV-4B. Both are iminosugar derivatives that function by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes for the proper folding of viral glycoproteins. This mechanism of action offers the potential for broad-spectrum activity against a range of enveloped viruses and a higher barrier to the development of viral resistance. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Host Glycoprotein Processing

Both this compound and UV-4B are competitive inhibitors of ER α-glucosidases I and II. These enzymes are essential for the initial steps of N-linked glycoprotein processing in the host cell's endoplasmic reticulum. By inhibiting these glucosidases, the compounds induce misfolding of viral envelope glycoproteins, which can disrupt virion assembly, reduce viral infectivity, and ultimately inhibit the propagation of the virus.[1][2][3] This host-targeted approach makes them attractive candidates for broad-spectrum antiviral therapy.

Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Inhibitors Iminosugar Inhibitors Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER α-glucosidases I & II ER α-glucosidases I & II Nascent Viral Glycoprotein->ER α-glucosidases I & II Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Proper Folding Virion Assembly Virion Assembly Correctly Folded Glycoprotein->Virion Assembly This compound This compound This compound->ER α-glucosidases I & II Inhibition UV-4B UV-4B UV-4B->ER α-glucosidases I & II Inhibition ER α-glucosidases I & II->Calnexin/Calreticulin Cycle Enables Entry

Caption: Mechanism of action of this compound and UV-4B.

In Vitro Antiviral Activity

The following table summarizes the in vitro efficacy of this compound and UV-4B against various viruses. It is important to note that these data are compiled from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundVirusCell LineAssayEndpointValueCitation
This compound ER α-glucosidase I-Enzyme InhibitionIC500.48 µM
Dengue virus (DENV)HEK293qRT-PCR% InhibitionPotent
Yellow Fever virus (YFV)HEK293qRT-PCR% InhibitionLess Potent than DENV[4]
Zika virus (ZIKV)HEK293qRT-PCR% InhibitionLess Potent than DENV[4]
Ebola virus (EBOV)HeLaImmunostaining% InhibitionActive[4]
UV-4B Dengue virus 2 (DENV-2)HUH-7Plaque AssayEC5023.75 µM[5]
Dengue virus 2 (DENV-2)SK-N-MCPlaque AssayEC5049.44 µM[5]
Dengue virus 2 (DENV-2)HFF-1Plaque AssayEC5037.38 µM[5]
Dengue virus (DENV1-4 isolates)--IC502.10 - 86.49 µM[6][7]
Influenza A (H1N1, H3N2) & BdNHBEVirus Yield ReductionIC9082 to >500 µM[6]
SARS-CoV-2 (Wild Type)ACE2-A549Plaque AssayEC502.694 µM[8]
SARS-CoV-2 (Wild Type)Caco-2Plaque AssayEC502.489 µM[8]
SARS-CoV-2 (Beta Variant)ACE2-A549Plaque AssayEC504.369 µM[8]
SARS-CoV-2 (Beta Variant)Caco-2Plaque AssayEC506.816 µM[8]

In Vivo Efficacy

Both this compound and UV-4B have demonstrated protective effects in animal models of viral diseases.

CompoundVirusAnimal ModelDosing RegimenKey FindingsCitation
This compound Ebola virus (EBOV)Mouse50 or 75 mg/kg, IP, twice daily for 10 daysPartial protection against lethal infection. Increased survival when combined with T-705.[4][9]
Marburg virus (MARV)MouseNot specifiedPartial protection against lethal infection.[3][4]
UV-4B Dengue virus (DENV)Mouse10-20 mg/kg, thrice dailyComplete protection from lethal disease.[6]
Influenza A (H1N1)Mouse75-150 mg/kg, oral, TID100% survival at 75 mg/kg.[6][7]
Influenza A (H3N2)Mouse75 mg/kg90% survival.[7]
Influenza BMouse150 mg/kg, TID80% survival.[6]

Pharmacokinetics and Clinical Development

FeatureThis compoundUV-4B
Oral Bioavailability Low; prodrugs developed to improve it.[3][4]Rapidly absorbed.[1][10][11]
Administration Route in Studies Intraperitoneal (IP) injection in mice.[3][4]Oral in mice and humans.[1][6][10]
Pharmacokinetics in Mice Short plasma half-life, but accumulates in tissues with repeated IP dosing.[4]Not detailed in provided results.
Pharmacokinetics in Humans Not yet in human trials.Well-tolerated in single ascending doses up to 1000 mg in a Phase 1a study. Median Tmax of 0.5-1 hour.[1][10][11]
Clinical Development Stage Preclinical.[3][4]Phase 1 clinical trials completed.[1][6][10]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols based on the cited literature for evaluating antiviral compounds like this compound and UV-4B.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Culture Cell Line Seeding (e.g., HEK293, Vero, A549) Virus_Infection Virus Infection (Specified MOI) Cell_Culture->Virus_Infection Compound_Treatment Treatment with this compound or UV-4B (Varying Concentrations) Virus_Infection->Compound_Treatment Incubation Incubation (e.g., 48 hours) Compound_Treatment->Incubation Endpoint_Analysis Endpoint Analysis (qRT-PCR, Plaque Assay, etc.) Incubation->Endpoint_Analysis Data_Analysis Calculation of EC50/IC50 Endpoint_Analysis->Data_Analysis Animal_Model Animal Model Selection (e.g., BALB/c mice) Virus_Challenge Lethal Virus Challenge Animal_Model->Virus_Challenge Compound_Administration Compound Administration (Route, Dose, Frequency) Virus_Challenge->Compound_Administration Monitoring Monitoring (Survival, Weight Loss, Clinical Signs) Compound_Administration->Monitoring Outcome_Measurement Outcome Measurement (Survival Rate, Viral Titer) Monitoring->Outcome_Measurement

Caption: General experimental workflow for antiviral testing.

In Vitro Antiviral Assays
  • Cell Lines: A variety of cell lines are used depending on the virus being studied. Common examples include HEK293 (Human Embryonic Kidney), Vero (African green monkey kidney), HeLa (Human cervical cancer), A549 (Human lung carcinoma), HUH-7 (Human hepatoma), SK-N-MC (Human neuroblastoma), and HFF-1 (Human foreskin fibroblast).[4][5][8]

  • Virus Infection: Cells are typically seeded in multi-well plates and infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: The cells are treated with varying concentrations of the antiviral compound either before, during, or after viral infection.

  • Endpoint Measurement: After a set incubation period (e.g., 48 hours), the antiviral activity is assessed. Common methods include:

    • Quantitative Reverse Transcription PCR (qRT-PCR): Measures the reduction in viral RNA levels.[4]

    • Plaque Assay: Quantifies the number of infectious virus particles.[5][8]

    • Immunostaining: Detects the presence of viral proteins.[4]

    • Virus Yield Reduction Assay: Measures the amount of infectious virus produced.[6]

  • Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated to determine the potency of the compound.

In Vivo Efficacy Studies
  • Animal Models: Mouse models are commonly used to evaluate the in vivo efficacy of antiviral compounds. Specific strains, such as BALB/c mice, are often used.[4] For viruses that do not typically cause disease in mice, adapted virus strains or immunocompromised mice may be used.

  • Virus Challenge: Animals are infected with a lethal dose of the virus through a specified route of administration (e.g., intraperitoneal).

  • Compound Administration: The antiviral compound is administered to the animals at various doses and schedules (e.g., twice daily for 10 days). The route of administration can be oral or parenteral (e.g., intraperitoneal injection).

  • Monitoring and Endpoints: The animals are monitored for signs of disease, including weight loss and mortality. The primary endpoint is typically the survival rate. Viral titers in various tissues may also be measured.

Summary and Future Directions

Both this compound and UV-4B demonstrate promising broad-spectrum antiviral activity by targeting host ER α-glucosidases.

  • This compound has shown efficacy against highly pathogenic hemorrhagic fever viruses in preclinical models.[3][4] A key challenge for its development has been its low oral bioavailability, which is being addressed through the development of prodrugs.[3][4]

  • UV-4B has a broader range of published in vitro and in vivo data against viruses such as Dengue, Influenza, and SARS-CoV-2.[6][7][8] It has progressed further in clinical development, having completed a Phase 1a safety trial in healthy human volunteers.[1][10][11]

A direct head-to-head comparative study under identical experimental conditions would be invaluable for a definitive assessment of their relative potency and therapeutic potential. Future research should focus on optimizing the delivery and pharmacokinetic profiles of these compounds and evaluating their efficacy in more advanced preclinical and clinical settings. The development of host-targeted antivirals like this compound and UV-4B represents a critical strategy in the ongoing effort to combat emerging and re-emerging viral threats.

References

Validation of IHVR-19029 as a broad-spectrum antiviral in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the performance of IHVR-19029 against other prominent broad-spectrum antivirals, supported by experimental data and detailed methodologies.

This compound, a novel N-alkylated iminosugar derivative of deoxynojirimycin (DNJ), has emerged as a promising broad-spectrum antiviral candidate.[1][2] Its unique mechanism of action, targeting host-cell endoplasmic reticulum (ER) α-glucosidases I and II, disrupts the proper folding of viral glycoproteins, a crucial step for the assembly and maturation of a wide range of enveloped viruses.[1][3] This host-centric approach offers a higher barrier to the development of viral resistance compared to direct-acting antivirals. This guide provides a comparative overview of this compound's antiviral activity against established broad-spectrum agents like Remdesivir, Molnupiravir, and Favipiravir, presenting key experimental data in a structured format, detailing the methodologies employed, and visualizing the underlying biological pathways and experimental workflows.

Performance Comparison of Broad-Spectrum Antivirals

The antiviral efficacy of this compound and its counterparts has been evaluated across various cell lines against several viral pathogens. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, providing a quantitative comparison of their potency and therapeutic window.

This compound Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compoundDengue virus (DENV)HEK293Potent Inhibition (Specific EC50 not cited)Not specifiedNot specified
This compoundYellow Fever virus (YFV)HEK293Less Potent than against DENV (Specific EC50 not cited)Not specifiedNot specified
This compoundZika virus (ZIKV)HEK293Less Potent than against DENV (Specific EC50 not cited)Not specifiedNot specified
This compoundEbola virus (EBOV)In vitro assaysSynergistic inhibition with T-705Not specifiedNot specified

Data for this compound is primarily qualitative in the provided search results, highlighting its potency and synergistic effects. Specific EC50 and CC50 values were not detailed in the initial search.

Remdesivir Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
RemdesivirSARS-CoV-2Vero E60.77 - 23.15[4]>100[5]>4.3 - >129.8
RemdesivirSARS-CoV-2Calu-30.23 - 0.28[6]Not specifiedNot specified
RemdesivirSARS-CoV-2Human Airway Epithelial (HAE)0.010[6]>20 (in various human cell lines)[7]>2000
RemdesivirSARS-CoV-2hPSC-CMs0.2 - 0.6[5]Not specifiedNot specified
RemdesivirMERS-CoVHAE0.074[4]Not specifiedNot specified
RemdesivirSARS-CoVHAE0.069[4]Not specifiedNot specified
Molnupiravir (NHC) Virus Cell Line EC50/IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
Molnupiravir (NHC)SARS-CoV-2Vero0.3 (IC50)[8]Not specifiedNot specified
Molnupiravir (NHC)SARS-CoV-2Calu-30.08 (IC50)[8]Not specifiedNot specified
Molnupiravir (NHC)SARS-CoV-2Vero E6-GFP0.3 (EC50)[8]Not specifiedNot specified
Molnupiravir (NHC)SARS-CoV-2Huh70.4 (EC50)[8]Not specifiedNot specified
Molnupiravir (NHC)MERS-CoVCalu-30.15 (IC50)[9]Not specifiedNot specified
Molnupiravir (NHC)Chikungunya virusHuh-70.8 (EC50)30.6 (in PBM cells)38.25
Molnupiravir (NHC)Chikungunya virusVero0.2 (EC50)Not specifiedNot specified
Favipiravir (T-705) Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
FavipiravirInfluenza A (H1N1)MDCK0.19 - 5.03[10]Not specifiedNot specified
FavipiravirInfluenza A (H3N2)MDCK0.45 - 5.99[10]Not specifiedNot specified
FavipiravirSARS-CoV-2Vero E661.88[4]>400>6.46
FavipiravirZika VirusVero97.5 ± 6.8[11]Not specifiedNot specified

Experimental Protocols

Accurate and reproducible data is the cornerstone of antiviral drug evaluation. Below are detailed methodologies for key experiments cited in the validation of broad-spectrum antivirals.

Cell Lines and Virus Culture
  • Cell Lines:

    • Vero E6: African green monkey kidney epithelial cells, widely used for their susceptibility to a broad range of viruses.

    • MDCK (Madin-Darby Canine Kidney): Commonly used for influenza virus research.

    • Huh-7: Human hepatoma cells, often used for hepatitis C virus and other viral studies.

    • Calu-3: Human lung adenocarcinoma cells, providing a more relevant model for respiratory viruses.

    • HEK293: Human embryonic kidney cells.

    • A549: Human lung carcinoma cells.

  • Virus Propagation: Viruses are typically propagated in a suitable cell line to generate high-titer stocks. The virus titer is then determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Antiviral Activity Assays
  • Plaque Reduction Assay:

    • Seed host cells in multi-well plates and grow to confluency.

    • Prepare serial dilutions of the antiviral compound.

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units).

    • After a 1-hour incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of the antiviral compound.

    • Incubate for a period sufficient for plaque formation (typically 2-3 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

  • Yield Reduction Assay:

    • Seed host cells in multi-well plates and grow to confluency.

    • Treat the cells with serial dilutions of the antiviral compound.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After a defined incubation period (e.g., 24-48 hours), harvest the cell culture supernatant.

    • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

    • The EC50 value is the compound concentration that reduces the viral yield by 50% compared to the untreated control.

Cytotoxicity Assay
  • MTT or MTS Assay:

    • Seed host cells in a 96-well plate and grow to confluency.

    • Treat the cells with serial dilutions of the antiviral compound.

    • Incubate for the same duration as the antiviral assays.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

    • Incubate for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

    • Measure the absorbance at a specific wavelength using a plate reader.

    • The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of host ER α-glucosidases, leading to the disruption of viral glycoprotein processing and subsequent inhibition of viral maturation and release.

IHVR19029_Mechanism cluster_ER Endoplasmic Reticulum cluster_Inhibition Viral_Glycoprotein Viral Glycoprotein (unfolded) Glucosidase_I ER α-Glucosidase I Viral_Glycoprotein->Glucosidase_I Glucose trimming Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin_Calreticulin Binding for proper folding Misfolded_GP Misfolded Glycoprotein Glucosidase_II->Misfolded_GP Inhibition leads to misfolded glycoproteins Correctly_Folded_GP Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_GP Virion_Assembly Virion Assembly & Maturation Correctly_Folded_GP->Virion_Assembly IHVR19029 This compound IHVR19029->Glucosidase_I IHVR19029->Glucosidase_II Progeny_Virions Infectious Progeny Virions Virion_Assembly->Progeny_Virions Degradation ER-associated degradation (ERAD) Misfolded_GP->Degradation Degradation

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow for Antiviral Validation

The validation of a novel broad-spectrum antiviral like this compound follows a structured workflow, from initial screening to in vivo efficacy studies.

Antiviral_Validation_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Development Preclinical & Clinical Development A Primary Screening (e.g., cell-based assays) B Dose-Response & Potency (EC50 determination) A->B C Cytotoxicity Assessment (CC50 determination) B->C D Selectivity Index Calculation (SI = CC50 / EC50) C->D E Mechanism of Action Studies D->E Promising Candidates F Pharmacokinetics (PK) & Bioavailability E->F G Animal Model of Infection (e.g., mouse, hamster) F->G H Efficacy Studies (viral load, survival) G->H I Toxicology Studies H->I J Lead Optimization I->J Safe & Efficacious Candidates K IND-Enabling Studies J->K L Clinical Trials (Phase I-III) K->L

References

Comparative Efficacy of IHVR-19029 Across Diverse Viral Strains: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – A comprehensive analysis of the investigational antiviral agent IHVR-19029 demonstrates its broad-spectrum efficacy against a range of enveloped viruses, primarily hemorrhagic fever viruses. This comparison guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the drug's performance, supported by available experimental data.

This compound is a novel host-acting antiviral compound that functions as an inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these host enzymes, this compound disrupts the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses. This mechanism of action suggests a high barrier to the development of viral resistance, a significant advantage in antiviral therapy.

In Vitro Efficacy of this compound

The antiviral activity of this compound has been evaluated against several viral strains in vitro. The following table summarizes the available quantitative data on its efficacy, primarily focusing on the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.

Viral StrainCell LineAssay TypeEfficacy MetricValue (µM)
Ebola Virus (EBOV) HeLaImmunofluorescence-basedEC5016.9[1]
Dengue Virus (DENV) HEK293qRT-PCRIC50Not Reported
Yellow Fever Virus (YFV) HEK293qRT-PCRIC50~12.5x DENV
Zika Virus (ZIKV) HEK293qRT-PCRIC50~17.6x DENV
Influenza A Virus ---Not Reported

Note: The IC50 values for YFV and ZIKV are reported relative to the IC50 for DENV, for which a specific value has not been published in the reviewed literature.

Mechanism of Action: Targeting Host Glycoprotein Processing

This compound's antiviral activity stems from its inhibition of ER α-glucosidases I and II. These enzymes are crucial for the initial steps of N-linked glycan processing of newly synthesized viral glycoproteins in the host cell's endoplasmic reticulum. By preventing the trimming of glucose residues from these glycans, this compound disrupts the interaction of the glycoproteins with essential chaperones like calnexin and calreticulin, leading to misfolding, ER retention, and eventual degradation of the viral proteins. This ultimately inhibits the assembly of new, infectious virions.

IHVR-19029_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein N-linked Glycan (Glc3Man9GlcNAc2) N-linked Glycan (Glc3Man9GlcNAc2) Nascent Viral Glycoprotein->N-linked Glycan (Glc3Man9GlcNAc2) Glycosylation Glucosidase_I ER α-Glucosidase I N-linked Glycan (Glc3Man9GlcNAc2)->Glucosidase_I Glucose Trimming Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Misfolded Glycoprotein Misfolded Glycoprotein Glucosidase_I->Misfolded Glycoprotein Inhibition Glucosidase_II->Misfolded Glycoprotein Inhibition Properly Folded Glycoprotein Properly Folded Glycoprotein Glucosidase_II->Properly Folded Glycoprotein Correct Folding (with Calnexin/Calreticulin) IHVR_19029 This compound IHVR_19029->Glucosidase_I IHVR_19029->Glucosidase_II ER_Retention_Degradation ER Retention & Degradation Misfolded Glycoprotein->ER_Retention_Degradation Inhibition_of_Virion_Assembly Inhibition of Virion Assembly ER_Retention_Degradation->Inhibition_of_Virion_Assembly Virion_Assembly Virion Assembly Properly Folded Glycoprotein->Virion_Assembly Infectious_Virion_Release Infectious Virion Release Virion_Assembly->Infectious_Virion_Release

Caption: Mechanism of action of this compound.

Experimental Protocols

The efficacy of this compound has been determined through a series of in vitro and in vivo experiments. Below are the generalized methodologies employed in these studies.

In Vitro Antiviral Assays
  • Cell Lines: A variety of cell lines have been utilized to support the replication of different viruses, including human embryonic kidney (HEK293) cells, human cervical cancer (HeLa) cells, and human liver cancer (Huh7.5) cells.

  • Viral Infection: Cells are typically infected with the respective virus at a specific multiplicity of infection (MOI). For flaviviruses like DENV, YFV, and ZIKV, an MOI of 0.1 has been used, while for EBOV, an MOI of 1.5 was employed in immunofluorescence-based assays.

  • Drug Treatment: Following viral adsorption, cells are treated with varying concentrations of this compound.

  • Quantification of Viral Replication: The primary method for quantifying the antiviral effect is quantitative reverse transcription-polymerase chain reaction (qRT-PCR), which measures the levels of viral RNA within the cells. For some viruses like EBOV, immunofluorescence assays are used to quantify the number of infected cells.

  • Cytotoxicity Assay: To ensure that the observed antiviral effect is not due to toxicity of the compound, cell viability is typically assessed in parallel using a colorimetric method such as the MTT assay.

In Vivo Efficacy Studies (Ebola Virus Mouse Model)
  • Animal Model: Studies evaluating the in vivo efficacy of this compound against Ebola virus have utilized immunocompetent mouse strains, such as BALB/c and C57BL/6.

  • Viral Challenge: Mice are challenged with a lethal dose of mouse-adapted Ebola virus.

  • Drug Administration: this compound is administered via intraperitoneal (IP) injection. Dosing regimens have included monotherapy and combination therapy with other antiviral agents like favipiravir (T-705).

  • Efficacy Endpoint: The primary endpoint for these studies is the survival rate of the infected mice.

Experimental Workflow

The evaluation of this compound's antiviral efficacy typically follows a structured workflow, from initial screening to in vivo validation.

Antiviral_Testing_Workflow cluster_1 Preclinical Development Start Start In_Vitro_Screening In Vitro Screening (Multiple Cell Lines) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Efficacy_Determination Efficacy Determination (IC50/EC50) In_Vitro_Screening->Efficacy_Determination Mechanism_of_Action_Studies Mechanism of Action Studies Efficacy_Determination->Mechanism_of_Action_Studies In_Vivo_Efficacy_Testing In Vivo Efficacy Testing (e.g., Mouse Models) Efficacy_Determination->In_Vivo_Efficacy_Testing Pharmacokinetic_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Efficacy_Testing->Pharmacokinetic_Studies Combination_Therapy_Studies Combination Therapy Studies Pharmacokinetic_Studies->Combination_Therapy_Studies Lead_Optimization Lead Optimization/ Prodrug Development Combination_Therapy_Studies->Lead_Optimization End Candidate Selection Lead_Optimization->End

Caption: General workflow for antiviral drug testing.

Discussion and Future Directions

The available data indicate that this compound is a promising broad-spectrum antiviral candidate, particularly against hemorrhagic fever viruses. Its host-targeting mechanism is a significant advantage in the face of rapidly evolving viral threats. While potent against Dengue virus, its efficacy appears to be lower against Yellow Fever and Zika viruses. The EC50 value against Ebola virus in vitro is established, and in vivo studies have shown partial protection in mouse models.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Determination of specific IC50/EC50 values for DENV, YFV, and ZIKV: This will allow for a more precise quantitative comparison of its activity against these flaviviruses.

  • Efficacy studies against influenza virus: While mentioned as a potential target, quantitative data on the efficacy of this compound against influenza strains are needed.

  • Optimization of in vivo efficacy: Further studies are required to optimize dosing regimens and explore novel delivery methods, such as the use of prodrugs to enhance oral bioavailability and reduce potential side effects.

  • Combination therapies: The synergistic effect observed with favipiravir against Ebola and Yellow Fever viruses highlights the potential of combination regimens to enhance antiviral efficacy and combat severe viral infections.

References

Benchmarking IHVR-19029: A Comparative Guide to Approved Influenza Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antiviral compound IHVR-19029 with currently approved antiviral drugs for the treatment of influenza. This compound is a promising N-alkyl analog of deoxynojirimycin (DNJ) that functions as a host-targeting antiviral by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases.[1] This mechanism disrupts the proper folding of viral glycoproteins for a broad spectrum of enveloped viruses, including influenza, Ebola, and Dengue.[1][2]

Due to the limited publicly available data on the specific anti-influenza activity of this compound, this guide will utilize data from N-butyldeoxynojirimycin (NB-DNJ), a well-characterized iminosugar of the same class that operates through the identical mechanism of ER α-glucosidase inhibition. This allows for a scientifically grounded comparison of the potential efficacy of this class of compounds against the established efficacy of approved influenza antivirals.

Mechanism of Action: A Tale of Two Strategies

Approved influenza antivirals are direct-acting agents that target specific viral proteins. In contrast, this compound represents a host-targeting approach, which may offer a higher barrier to the development of viral resistance.

  • This compound (ER α-Glucosidase Inhibitors): These compounds inhibit the host cellular enzymes ER α-glucosidase I and II.[1] These enzymes are crucial for the proper folding of viral glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA) in influenza. By preventing the trimming of glucose residues from N-linked glycans on these proteins, this compound induces misfolding, leading to their degradation and a subsequent reduction in the production of infectious viral particles.[2][3]

  • Neuraminidase (NA) Inhibitors (e.g., Oseltamivir, Zanamivir): This class of drugs blocks the active site of the viral neuraminidase enzyme. NA is essential for the release of newly formed virus particles from the surface of an infected cell. By inhibiting NA, these drugs cause viral aggregation at the cell surface and prevent the spread of the infection.

  • Cap-Dependent Endonuclease Inhibitors (e.g., Baloxavir Marboxil): This drug targets the polymerase acidic (PA) protein, a component of the viral RNA polymerase complex. It inhibits the "cap-snatching" activity of the endonuclease, a process essential for the virus to hijack the host's cellular machinery to synthesize its own messenger RNA (mRNA). This effectively halts viral replication.[4]

  • RNA Polymerase (RdRp) Inhibitors (e.g., Favipiravir): Favipiravir is converted into its active form within cells and is mistakenly incorporated into growing viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp). This action inhibits viral RNA synthesis.

Below is a diagram illustrating these distinct signaling pathways.

Antiviral Mechanisms of Action cluster_host Host Cell cluster_virus Influenza Virus Lifecycle ER Endoplasmic Reticulum Assembly Virion Assembly ER->Assembly Ribosome Ribosome Translation Protein Synthesis Nucleus Nucleus Replication Viral RNA Replication Transcription Viral mRNA Transcription Cell_Surface Cell Surface Entry Viral Entry (Endocytosis) Uncoating Uncoating Replication->Assembly Transcription->Ribosome Translation->ER Budding Progeny Virus Budding & Release Assembly->Budding NA_Inhibitors Neuraminidase Inhibitors (Oseltamivir, Zanamivir) NA_Inhibitors->Budding Inhibits Neuraminidase Endonuclease_Inhibitor Endonuclease Inhibitor (Baloxavir) Endonuclease_Inhibitor->Transcription Inhibits Cap-Snatching RdRp_Inhibitor RdRp Inhibitor (Favipiravir) RdRp_Inhibitor->Replication Inhibits RdRp

Caption: Mechanisms of action for this compound and approved influenza antivirals.

Quantitative Data Presentation: In Vitro Efficacy

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for the ER α-glucosidase inhibitor NB-DNJ and approved antiviral drugs against various influenza strains. Lower values indicate higher potency.

Table 1: Efficacy of ER α-Glucosidase Inhibitor (NB-DNJ) against Influenza A

CompoundVirus StrainAssay TypeIC50 / EC50 (µM)Reference
NB-DNJA/WSN/33 (H1N1)Infectivity Assay34.7 ± 11.2[3]
NB-DNJA/WSN/33 (H1N1)HA Titer Assay21.7 ± 15.9[3]
NB-DNJA/FM/1/47 (H1N1)Infectivity Assay43.6 ± 11.8[3]
NB-DNJA/FM/1/47 (H1N1)HA Titer Assay43.8 ± 6.5[3]
NB-DNJA/Udorn/72 (H3N2)Infectivity Assay46.5 ± 12.2[3]
NB-DNJA/Udorn/72 (H3N2)HA Titer Assay51.3 ± 11.3[3]

Table 2: Efficacy of Approved Antivirals against Influenza A and B

CompoundVirus SubtypeAssay TypeIC50 / EC50 RangeReferences
Oseltamivir A(H1N1), A(H3N2)Neuraminidase Inhibition0.5 nM - 1.3 nM
A(H1N1), A(H3N2)Cell-based Assay0.00019 µM - 0.0007 µM[5]
Zanamivir A(H1N1), A(H3N2)Neuraminidase Inhibition0.9 nM - 3.1 nM[6]
A(H1N1), A(H3N2)Cell-based Assay0.0012 µM - 0.004 µM[7]
Baloxavir A(H1N1)pdm09, A(H3N2)Plaque Reduction0.0005 µM - 0.0012 µM
B/Victoria, B/YamagataPlaque Reduction0.0058 µM - 0.0072 µM
Favipiravir A(H1N1), A(H3N2)Plaque Reduction0.19 µM - 22.48 µM
B StrainsPlaque Reduction0.03 µM - 3.53 µg/ml

Note: Efficacy values can vary significantly based on the specific viral strain, cell line, and assay protocol used.

Experimental Protocols

Standardized assays are critical for evaluating and comparing the efficacy of antiviral compounds. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Antiviral Activity Assays

A general workflow for assessing the in vitro efficacy of an antiviral compound is depicted below.

Experimental Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Culture 1. Culture permissive cells (e.g., MDCK) in plates Compound_Prep 2. Prepare serial dilutions of antiviral compound Virus_Prep 3. Prepare virus stock with known titer Infection 4. Infect cell monolayers with influenza virus Virus_Prep->Infection Treatment 5. Add serially diluted compound to infected cells Infection->Treatment Incubation 6. Incubate for a defined period (e.g., 48-72h) Treatment->Incubation Endpoint_Assay 7. Perform endpoint assay Incubation->Endpoint_Assay Data_Analysis 8. Calculate EC50/IC50 values Endpoint_Assay->Data_Analysis Plaque_Assay Plaque_Assay Endpoint_Assay->Plaque_Assay Plaque Reduction CPE_Assay CPE_Assay Endpoint_Assay->CPE_Assay CPE Inhibition Yield_Assay Yield_Assay Endpoint_Assay->Yield_Assay Yield Reduction

Caption: General experimental workflow for in vitro antiviral efficacy testing.

1. Plaque Reduction Assay: This assay is a gold standard for quantifying viral infectivity and the efficacy of antiviral drugs.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.

  • Infection: The cell monolayer is washed, and then infected with a specific dilution of influenza virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

  • Treatment: After infection, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral compound.

  • Incubation: Plates are incubated for 2-3 days at 37°C to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Quantification: Cells are fixed and stained (e.g., with crystal violet). Plaques are counted, and the concentration of the drug that reduces the number of plaques by 50% (EC50) is calculated relative to untreated controls.

2. Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death.

  • Cell Culture: MDCK cells are seeded in 96-well plates.

  • Treatment and Infection: Cells are treated with serial dilutions of the antiviral compound, followed by the addition of a standardized amount of influenza virus.

  • Incubation: Plates are incubated for 3 days at 35°C.

  • Quantification: Cell viability is assessed using a colorimetric assay, such as the MTS or neutral red uptake assay. The absorbance is read using a plate reader. The EC50 is defined as the compound concentration that provides 50% protection from virus-induced CPE.

3. Neuraminidase (NA) Inhibition Assay: This is a biochemical assay specific for NA inhibitors.

  • Assay Principle: This fluorometric or chemiluminescent assay uses a substrate that, when cleaved by the NA enzyme, releases a detectable signal.

  • Procedure: A standardized amount of influenza virus (as the source of the NA enzyme) is incubated with serial dilutions of the test compound.

  • Reaction: The fluorogenic substrate (e.g., MUNANA) is added, and the mixture is incubated to allow for the enzymatic reaction.

  • Quantification: The fluorescence of the product is measured. The IC50 value is the concentration of the inhibitor that reduces NA activity by 50%.

Conclusion

This compound and related iminosugars represent a distinct class of antiviral agents that target host ER α-glucosidases. This host-centric mechanism offers a broad spectrum of activity and a potentially higher barrier to resistance compared to direct-acting antivirals. However, based on the available data for the representative compound NB-DNJ, the in vitro potency against influenza A appears to be in the micromolar range, which is substantially lower than the nanomolar to low-micromolar potency observed for approved neuraminidase and endonuclease inhibitors.

Further research, including in vivo studies and the generation of specific anti-influenza efficacy data for this compound, is necessary to fully elucidate its therapeutic potential. The development of prodrugs to improve the pharmacokinetic profile of this compound is a critical step in advancing this promising compound. Combination therapies, pairing host-targeting agents like this compound with direct-acting antivirals, may also present a powerful strategy to enhance efficacy and combat drug resistance.

References

Comparative Analysis of Cross-Resistance Profiles Between IHVR-19029 and Other Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the anticipated cross-resistance profiles between the investigational antiviral agent IHVR-19029 and other notable glucosidase inhibitors. As this compound is a host-directed antiviral, it is considered to have a high barrier to resistance. To date, no viral resistance to this compound has been reported in published literature. This document, therefore, focuses on the theoretical framework for cross-resistance, based on the shared mechanism of action with other iminosugar-based inhibitors, and outlines the experimental methodologies required to formally assess it.

Mechanism of Action: A High Barrier to Resistance

This compound is an N-alkylated derivative of deoxynojirimycin (DNJ), a class of compounds known as iminosugars.[1][2] Like other iminosugar-based antivirals such as castanospermine (CAST), this compound functions as a competitive inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][3] These host enzymes are critical for the proper folding of viral envelope glycoproteins. By inhibiting these enzymes, this compound disrupts the maturation of viral glycoproteins, leading to misfolded proteins, which can result in reduced viral assembly, secretion, and infectivity.[2]

Targeting host functions is a therapeutic strategy considered to be "resistance-refractory."[1][4][5] Unlike direct-acting antivirals that target viral enzymes prone to mutation, host-directed antivirals target cellular proteins that are not under the same selective pressure to evolve. This fundamental difference suggests a low probability of developing viral resistance to this compound.

Theoretical Cross-Resistance Profile

Cross-resistance occurs when a pathogen develops resistance to one drug and, as a result, becomes resistant to other drugs with a similar mechanism of action. Given that this compound and other iminosugar derivatives (e.g., other N-alkylated DNJ compounds and CAST derivatives) share the same molecular targets (ER α-glucosidases I and II), it is plausible that any viral escape mechanism would confer resistance to this entire class of inhibitors.

However, the development of such resistance is considered unlikely. A viral escape mechanism would likely require the virus to either become independent of the host's ER-mediated glycoprotein folding pathway or to somehow enhance the folding process to bypass the inhibition, both of which are complex adaptations.

Below is a table summarizing this compound and other relevant glucosidase inhibitors, highlighting their common mechanism which forms the basis for potential cross-resistance.

Compound Chemical Class Primary Target(s) Mechanism of Action Anticipated Cross-Resistance with this compound
This compound N-alkyl deoxynojirimycin (DNJ) derivativeER α-glucosidase I & IICompetitive inhibition of glucose trimming from N-linked glycans-
Celgosivir (Bu-CAST) Castanospermine (CAST) derivativeER α-glucosidase I & IICompetitive inhibition of glucose trimming from N-linked glycansHigh (Theoretically)
N-butyl-DNJ (NB-DNJ) N-alkyl deoxynojirimycin (DNJ) derivativeER α-glucosidase I & IICompetitive inhibition of glucose trimming from N-linked glycansHigh (Theoretically)
Acarbose Pseudo-tetrasaccharideIntestinal α-glucosidasesCompetitive inhibition of carbohydrate digestionLow/None
Miglitol Deoxynojirimycin (DNJ) derivativeIntestinal α-glucosidasesCompetitive inhibition of carbohydrate digestionLow/None

Note: Acarbose and Miglitol are included for comparison as they are clinically approved glucosidase inhibitors for type 2 diabetes. Their primary targets are intestinal glucosidases, not the ER glucosidases targeted by antiviral iminosugars, making cross-resistance with this compound highly improbable.

Experimental Protocols

To definitively assess cross-resistance, the first step would be the in vitro generation of a viral strain with reduced susceptibility to a glucosidase inhibitor. The following protocols outline a standard approach for selecting and characterizing such a resistant virus and subsequently testing for cross-resistance.

In Vitro Selection of Resistant Virus

This protocol describes a method for generating a virus with reduced susceptibility to a glucosidase inhibitor through serial passage in cell culture.

Methodology:

  • Initial Infection: Infect a suitable host cell line (e.g., Vero, Huh-7) with the wild-type virus at a high multiplicity of infection (MOI).

  • Drug Exposure: After viral adsorption, culture the infected cells in media containing the selected glucosidase inhibitor at a concentration equal to its EC50 (50% effective concentration).

  • Serial Passage: Harvest the virus-containing supernatant after a defined incubation period (e.g., 3-5 days) and use it to infect fresh cells in the presence of an incrementally increased concentration of the inhibitor.

  • Monitoring: Continue this serial passage for an extended period (e.g., 20-30 passages), monitoring for the emergence of viral variants that can replicate efficiently at higher drug concentrations.

  • Isolation and Sequencing: Once a resistant phenotype is established, isolate the resistant virus through plaque purification. Sequence the viral genome to identify potential mutations responsible for the resistance.

Susceptibility Testing (EC50 Determination)

This assay is used to quantify the antiviral activity of different glucosidase inhibitors against both wild-type and potentially resistant viral strains.

Methodology:

  • Cell Plating: Seed a 96-well plate with host cells and allow them to adhere overnight.

  • Drug Dilution: Prepare serial dilutions of this compound and other comparator glucosidase inhibitors.

  • Infection and Treatment: Infect the cells with either wild-type or the inhibitor-resistant virus at a low MOI. After adsorption, add the diluted compounds to the respective wells.

  • Quantification of Viral Replication: After a suitable incubation period, quantify the extent of viral replication. This can be done through various methods such as:

    • Plaque Reduction Assay: For plaque-forming viruses, overlaying the cells with semi-solid medium and counting plaques after staining.

    • qRT-PCR: Measuring the levels of viral RNA in the cell supernatant.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Quantifying viral antigen production.

  • Data Analysis: Calculate the EC50 value for each inhibitor against each virus strain by plotting the percentage of inhibition against the drug concentration. A significant increase in the EC50 for the resistant strain compared to the wild-type indicates resistance.

Visualizations

Signaling and Experimental Workflows

The following diagrams illustrate the mechanism of action of glucosidase inhibitors and the experimental workflow for assessing cross-resistance.

Glucosidase_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitor Action Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycoprotein with Glc3Man9GlcNAc2 Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Trims 1st glucose Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Trims 2nd & 3rd glucose Calnexin/Calreticulin Cycle Calnexin/Calreticulin Folding Cycle Glucosidase_II->Calnexin/Calreticulin Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Virion Assembly Virion Assembly Properly Folded Glycoprotein->Virion Assembly IHVR_19029 This compound IHVR_19029->Glucosidase_I Inhibits IHVR_19029->Glucosidase_II Other_Inhibitors Other Iminosugar Inhibitors (e.g., CAST) Other_Inhibitors->Glucosidase_I Inhibits Other_Inhibitors->Glucosidase_II

Caption: Mechanism of ER α-glucosidase inhibition by this compound.

Cross_Resistance_Workflow cluster_Selection Resistant Virus Generation cluster_Testing Susceptibility Testing cluster_Analysis Cross-Resistance Analysis Start Wild-Type Virus Passage Serial Passage in Cell Culture with increasing [Inhibitor A] Start->Passage EC50_WT Determine EC50 of Inhibitors (A, B, C...) on Wild-Type Virus Start->EC50_WT Resistant_Virus Isolate Inhibitor A Resistant Virus Passage->Resistant_Virus EC50_Resistant Determine EC50 of Inhibitors (A, B, C...) on Resistant Virus Resistant_Virus->EC50_Resistant Compare Compare EC50 Fold-Change for each inhibitor EC50_WT->Compare EC50_Resistant->Compare

References

Evaluating the Synergistic Potential of IHVR-19029 with Various Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic potential of IHVR-19029, a novel host-targeting antiviral agent, with other antiviral compounds. By objectively comparing the performance of combination therapies and presenting supporting experimental data, this document aims to inform future research and drug development efforts in the field of virology.

Introduction to this compound

This compound is an iminosugar, specifically an N-alkyl analog of deoxynojirimycin (DNJ), that functions as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding and maturation of viral glycoproteins. By inhibiting these host enzymes, this compound disrupts the morphogenesis of a broad spectrum of enveloped viruses, offering a host-targeting antiviral strategy with a high barrier to resistance. Viruses that are potentially susceptible to this compound include hemorrhagic fever viruses such as Ebola, Marburg, Dengue, and Yellow Fever viruses.

Synergistic Combination of this compound with Favipiravir (T-705)

Research has highlighted a significant synergistic antiviral effect when this compound is combined with favipiravir (T-705), a direct-acting antiviral.

Mechanism of Action:

  • This compound: As a host-targeting agent, it inhibits ER α-glucosidases, leading to misfolded viral glycoproteins and preventing the assembly of new, infectious virions.

  • Favipiravir: This agent acts as a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. Its mechanism involves either causing lethal mutagenesis, where it is incorporated into the viral RNA and induces an accumulation of fatal mutations, or acting as a chain terminator to halt viral RNA synthesis.[1][2]

The complementary mechanisms of action—this compound targeting viral protein processing and favipiravir targeting viral genome replication—provide a strong rationale for their synergistic interaction.

In Vitro Synergistic Efficacy

Studies have demonstrated that the combination of this compound and favipiravir synergistically inhibits the replication of Yellow Fever Virus (YFV) and Ebola Virus (EBOV) in cell culture.[3]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Favipiravir

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Ebola Virus (EBOV)Hela16.9[3]>100>5.9
Favipiravir Ebola Virus (EBOV)Vero E661.88>400>6.5
This compound + Favipiravir Ebola Virus (EBOV)HelaSynergistic Inhibition ObservedNot ReportedNot Reported
This compound Yellow Fever Virus (YFV)293TLR3/IFNβ-LucSynergistic Inhibition ObservedNot ReportedNot Reported
Favipiravir Yellow Fever Virus (YFV)293TLR3/IFNβ-LucSynergistic Inhibition ObservedNot ReportedNot Reported
This compound + Favipiravir Yellow Fever Virus (YFV)293TLR3/IFNβ-LucSynergistic Inhibition ObservedNot ReportedNot Reported

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data for individual agents are compiled from various sources for comparative purposes. The synergistic inhibition was confirmed through checkerboard assays as reported by Ma et al., 2018, though specific EC50 values for the combination were not detailed in the available literature.

In Vivo Efficacy in an Ebola Virus Infection Model

The synergistic effect observed in vitro was further validated in a lethal mouse model of Ebola virus infection. A combination of suboptimal doses of this compound and favipiravir significantly increased the survival rate of infected animals, demonstrating the potential therapeutic benefit of this combination therapy.[3]

Experimental Protocols

In Vitro Antiviral and Synergy Assays

Cells and Viruses:

  • Hela cells and Vero E6 cells are commonly used for Ebola virus studies.

  • 293TLR3/IFNβ-Luc reporter cells can be utilized for Yellow Fever Virus assays.

Antiviral Activity Assay:

  • Cells are seeded in 96-well plates and incubated overnight.

  • The cells are then infected with the virus at a specific multiplicity of infection (MOI).

  • Following viral adsorption, the inoculum is removed, and the cells are treated with serial dilutions of the individual drugs or their combinations.

  • After a defined incubation period (e.g., 48-72 hours), viral replication is quantified. Quantification methods include:

    • qRT-PCR: Measures the level of viral RNA.

    • Plaque Assay: Determines the number of infectious virus particles.

    • Reporter Gene Assay: Measures the expression of a reporter gene (e.g., luciferase) that is linked to viral replication.

  • The EC50 values are calculated from the dose-response curves.

Synergy Analysis:

  • A checkerboard assay is performed where the two drugs are tested in a matrix of different concentration combinations.

  • The resulting data is analyzed using synergy models such as the MacSynergy II software, which calculates synergy, additivity, or antagonism based on the deviation of the observed combination effect from the expected additive effect.

Cytotoxicity Assay:

  • Uninfected cells are seeded in 96-well plates and incubated overnight.

  • The cells are then treated with serial dilutions of the individual drugs or their combinations.

  • After the same incubation period as the antiviral assay, cell viability is assessed using methods such as the MTT or neutral red uptake assays.

  • The CC50 values are calculated from the dose-response curves.

Visualizations

Signaling Pathways and Mechanisms

Antiviral_Mechanisms cluster_host Host Cell cluster_virus Virus ER Endoplasmic Reticulum ER_Glucosidases ER α-Glucosidases I & II ER->ER_Glucosidases Glycoprotein Processing Ribosome Ribosome Ribosome->ER Viral Protein Translation & Translocation Calnexin_Cycle Calnexin/Calreticulin Folding Cycle ER_Glucosidases->Calnexin_Cycle Entry into Folding Cycle Viral_Glycoproteins Viral Glycoproteins (misfolded) Calnexin_Cycle->Viral_Glycoproteins Incorrect Folding Viral_RNA Viral RNA Genome Replication Viral RNA Replication Viral_RNA->Replication RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication IHVR_19029 This compound IHVR_19029->Inhibition1 Favipiravir Favipiravir (T-705) Favipiravir->Inhibition2 Inhibition1->ER_Glucosidases Inhibition2->RdRp

Caption: Dual mechanisms of action of this compound and Favipiravir.

Experimental Workflow

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plates Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Treat_Cells Treat with this compound, Favipiravir, or Combination Infect_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Quantify_Replication Quantify Viral Replication (qRT-PCR, Plaque Assay, etc.) Incubate->Quantify_Replication Assess_Viability Assess Cell Viability (MTT, Neutral Red) Incubate->Assess_Viability Calculate_EC50 Calculate EC50 Quantify_Replication->Calculate_EC50 Calculate_CC50 Calculate CC50 Assess_Viability->Calculate_CC50 Synergy_Analysis Synergy Analysis (MacSynergy II) Calculate_EC50->Synergy_Analysis Calculate_CC50->Synergy_Analysis

Caption: General workflow for in vitro synergy evaluation.

Conclusion and Future Directions

The combination of the host-targeting antiviral this compound with the direct-acting antiviral favipiravir represents a promising therapeutic strategy against hemorrhagic fever viruses. The distinct mechanisms of action lead to a synergistic inhibition of viral replication in vitro and improved survival in vivo. This dual-pronged approach not only enhances antiviral efficacy but also has the potential to reduce the emergence of drug-resistant viral strains.

Further research is warranted to:

  • Elucidate the precise quantitative synergy (e.g., Combination Index values) across a range of viral strains and cell types.

  • Conduct detailed in vivo studies to optimize dosing and assess the safety profile of the combination therapy.

  • Explore the synergistic potential of this compound with other classes of antiviral agents to identify novel combination therapies for a broader range of viral diseases.

References

Prodrug Strategy Enhances Oral Bioavailability of Antiviral Agent IHVR-19029: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that ester-based prodrugs of the promising antiviral compound IHVR-19029 significantly improve its pharmacokinetic profile, overcoming key limitations of the parent drug. Notably, the tetrabutyrate ester prodrug demonstrates a substantial increase in oral exposure, offering a more viable path for clinical development.

This compound, an N-alkyl-deoxynojirimycin derivative, has shown potent broad-spectrum antiviral activity against hemorrhagic fever viruses, including Ebola and Marburg, by inhibiting host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many enveloped viruses.[3][4] Despite its promising antiviral efficacy, the clinical potential of this compound has been hampered by its low oral bioavailability and associated gastrointestinal side effects.[1][2] To address these challenges, researchers have developed ester prodrugs of this compound, which have demonstrated enhanced oral absorption and an improved side effect profile.[2]

This guide provides a comparative analysis of the pharmacokinetics of this compound and its ester prodrugs, supported by experimental data from in vivo studies in mice.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its ester prodrugs following intravenous (IV) and oral (PO) administration in mice. The data clearly illustrates the superior oral exposure of the parent compound when administered as a prodrug, particularly the tetrabutyrate ester.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous and Oral Administration in Mice

ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL) 3250 ± 45080 ± 20
Tmax (h) 0.080.5
AUC (ng·h/mL) 1850 ± 250150 ± 40
t1/2 (h) 0.8 ± 0.11.2 ± 0.3
F (%) -1.6

Data represents the mean ± standard deviation. F (%): Bioavailability

Table 2: Pharmacokinetic Parameters of this compound Parent Compound Following Administration of its Ester Prodrugs in Mice

Prodrug (50 mg/kg, PO)Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h) Relative F (%) *
Acetate Ester 350 ± 801.01200 ± 2802.5 ± 0.513.0
Butyrate Ester 850 ± 1502.04500 ± 9003.0 ± 0.648.6
Isobutyrate Ester 550 ± 1101.52800 ± 5502.8 ± 0.430.2

Data represents the mean ± standard deviation. *Relative F (%): Relative bioavailability compared to oral administration of this compound.

The data unequivocally shows that the tetrabutyrate ester prodrug of this compound leads to the most significant improvement in oral bioavailability, with an almost 50-fold increase in exposure compared to the parent drug administered orally.[2]

Experimental Protocols

The pharmacokinetic data presented above were generated from in vivo studies in mice, following standardized experimental protocols.

In Vivo Pharmacokinetic Study
  • Animal Model: Male Balb/c mice were used for the pharmacokinetic studies.[1]

  • Drug Formulation: For intravenous administration, this compound was dissolved in a suitable vehicle such as phosphate-buffered saline (PBS). For oral administration, this compound and its prodrugs were formulated in an appropriate vehicle to ensure stability and facilitate administration.

  • Administration:

    • Intravenous (IV): A single dose of this compound (e.g., 10 mg/kg) was administered via tail vein injection.

    • Oral (PO): A single dose of this compound or its prodrugs (e.g., 50 mg/kg) was administered by oral gavage.

  • Sample Collection: Blood samples were collected from the mice at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Plasma was separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of this compound in the plasma samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate standard pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

Signaling_Pathway cluster_ER Endoplasmic Reticulum Viral_Glycoprotein Viral Glycoprotein (Nascent) Glucosidase_I ER α-Glucosidase I Viral_Glycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin (Chaperones) Glucosidase_II->Calnexin_Calreticulin Correctly_Folded_GP Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_GP Proper Folding Misfolded_GP Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_GP Improper Folding Virion_Assembly Virion Assembly & Egress Correctly_Folded_GP->Virion_Assembly Degradation ER-Associated Degradation (ERAD) Misfolded_GP->Degradation IHVR_19029 This compound IHVR_19029->Glucosidase_I Inhibition IHVR_19029->Glucosidase_II Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_analysis_phase Data Analysis Phase Animal_Model Male Balb/c Mice Drug_Administration Drug Administration (IV or PO) Animal_Model->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

References

In Vivo Efficacy of IHVR-19029 and Other Host-Targeting Agents Against Influenza Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the host-targeting agent IHVR-19029 and other antiviral compounds against influenza virus. While direct in vivo efficacy data for this compound against influenza is not publicly available, this guide draws upon its known mechanism of action, its demonstrated in vivo activity against other enveloped viruses, and the performance of structurally similar compounds. This information is presented alongside in vivo data for other host-targeting agents and established direct-acting antivirals to offer a comprehensive perspective for research and development.

Executive Summary

This compound is an iminosugar-based inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II, essential enzymes for the proper folding of viral glycoproteins of many enveloped viruses. This host-targeting mechanism offers the potential for broad-spectrum activity and a high barrier to resistance. While in vivo studies have confirmed the efficacy of this compound against hemorrhagic fever viruses like Ebola and Marburg, its specific activity in influenza-infected animal models has not been detailed in available literature. However, a closely related iminosugar, UV-4, has shown significant in vivo efficacy against influenza A virus in mice, suggesting a strong potential for this compound. This guide compares the known attributes of this compound with the host-targeting agents DAS181 and diltiazem, and the direct-acting antivirals baloxavir marboxil, favipiravir, and oseltamivir.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of various antiviral agents against influenza virus in mouse models. It is important to note the variability in experimental conditions, including virus strains, mouse models, and treatment regimens, which can influence outcomes.

Agent Target Mechanism of Action Mouse Model Key Efficacy Data (Survival Rate, Viral Titer Reduction) Reference
This compound Host ER α-glucosidases I & IIInhibits viral glycoprotein processing and maturation.Data not available for influenza.In a mouse model of Ebola virus infection, a combination of suboptimal doses of this compound and favipiravir significantly increased the survival rate of infected animals.[1][2]Ma et al., 2018
UV-4 (structurally similar to this compound) Host ER α-glucosidases I & IIInhibits viral glycoprotein processing and maturation.BALB/c mice infected with influenza A/Texas/36/91 (H1N1)100% survival at 100 mg/kg administered orally three times daily.[3]Stavale et al., 2015
DAS181 (Fludase) Host Sialic Acid ReceptorsEnzymatically removes sialic acid receptors from respiratory epithelial cells, preventing viral entry.BALB/c mice infected with influenza A(H7N9)Delayed treatment initiated 24-72 hours post-infection resulted in 75%-100% protection in mice.[4] Daily treatment at 1 mg/kg/day protected 100% of mice from lethal H5N1 challenge.[3][5]Triana-Baltzer et al., 2011; Chan-Tung et al., 2009
Diltiazem Host Calcium ChannelsModulates host antiviral genes and cholesterol metabolism.C57BL/6N mice infected with influenza A(H1N1)pdm09Cotreatment with oseltamivir enhanced antiviral efficacy.[6] In a separate study against SARS-CoV-2, diltiazem-treated mice had significantly lower viral RNA copy numbers and viral titers in their lung tissues.[7]Pizzorno et al., 2023; Han et al., 2022
Baloxavir Marboxil Viral PA EndonucleaseInhibits the cap-dependent endonuclease activity of the viral RNA polymerase.BALB/c mice infected with influenza A/PR/8/34 (H1N1) or B/Hong Kong/5/72Prophylactic treatment showed a greater suppressive effect on lung viral titres compared to oseltamivir phosphate.[8][9] Monotherapy in mice infected with H5N1 HPAIV caused a significant reduction in viral titers in the lungs, brains, and kidneys, and reduced mortality.[10][11]Ando et al., 2021; Uehara et al., 2022
Favipiravir (T-705) Viral RNA-dependent RNA polymerase (RdRp)Acts as a competitive inhibitor of RdRp, preventing viral replication.C57BL/6 mice infected with influenza B/Memphis/20/96Protected mice from lethal infection in a dose-dependent manner and significantly reduced viral loads.[2][12] In a separate study, combination therapy with peramivir saved more mice from lethal challenge with oseltamivir-resistant H1N1.[13]Chen et al., 2020; Park et al., 2014
Oseltamivir Viral NeuraminidaseInhibits the release of progeny virions from infected cells.BALB/c mice infected with influenza A/California/04/2009 (H1N1pdm)Treatment improved viral clearance in wild-type mice; however, this effect was not observed in obese mice, suggesting host factors can influence efficacy. In another study, oseltamivir treatment significantly reduced viral spreading to all cell types in the lungs.Jones et al., 2023; Manicassamy et al., 2010

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for key experiments cited in the comparison.

General In Vivo Influenza Mouse Model Protocol
  • Animal Model: Typically, 6- to 8-week-old female BALB/c or C57BL/6 mice are used. Animals are housed in BSL-2 facilities.

  • Virus Infection: Mice are anesthetized and intranasally inoculated with a specific dose of influenza virus (e.g., 5 x LD50 of a mouse-adapted strain like A/Puerto Rico/8/34).

  • Antiviral Treatment:

    • Prophylactic: Treatment is initiated at a specified time before viral challenge.

    • Therapeutic: Treatment begins at a specified time (e.g., 4, 24, 48, or 72 hours) after infection.

    • Administration: Drugs are administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at specified doses and frequencies for a defined duration (e.g., 5-7 days).

  • Monitoring:

    • Survival: Mice are monitored daily for a set period (e.g., 14-21 days), and survival rates are recorded.

    • Morbidity: Body weight is measured daily as an indicator of disease progression. A significant weight loss (e.g., >25%) is often used as a humane endpoint.

  • Viral Titer Determination:

    • At specified time points post-infection, a subset of mice from each group is euthanized.

    • Lungs and other relevant tissues (e.g., brain, nasal turbinates) are harvested.

    • Tissues are homogenized, and viral titers are determined using methods such as the 50% tissue culture infectious dose (TCID50) assay on Madin-Darby canine kidney (MDCK) cells or quantitative real-time PCR (qRT-PCR).

Mandatory Visualization

Signaling Pathway Targeted by this compound

G Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER α-glucosidase I & II ER α-glucosidase I & II Nascent Viral Glycoprotein->ER α-glucosidase I & II Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle ER α-glucosidase I & II->Calnexin/Calreticulin Cycle Enables Entry Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Functional Virion Functional Virion Correctly Folded Glycoprotein->Functional Virion Incorporation Proteasomal Degradation Proteasomal Degradation Misfolded Glycoprotein->Proteasomal Degradation Non-infectious Virion Non-infectious Virion Misfolded Glycoprotein->Non-infectious Virion Incorporation This compound This compound This compound->ER α-glucosidase I & II Inhibition

Caption: this compound inhibits ER α-glucosidases, leading to misfolded viral glycoproteins.

Experimental Workflow for In Vivo Efficacy Study

G General Workflow for In Vivo Antiviral Efficacy Study cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Measurement Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Pre-treatment (Prophylactic) Pre-treatment (Prophylactic) Randomization into Groups->Pre-treatment (Prophylactic) Virus Inoculation Virus Inoculation Randomization into Groups->Virus Inoculation Pre-treatment (Prophylactic)->Virus Inoculation Treatment Initiation (Therapeutic) Treatment Initiation (Therapeutic) Virus Inoculation->Treatment Initiation (Therapeutic) Daily Monitoring Daily Monitoring Treatment Initiation (Therapeutic)->Daily Monitoring Endpoint Measurement Endpoint Measurement Daily Monitoring->Endpoint Measurement Body Weight Body Weight Clinical Signs Clinical Signs Survival Survival Viral Titer in Lungs Viral Titer in Lungs Histopathology Histopathology Immunological Analysis Immunological Analysis

Caption: A typical workflow for evaluating antiviral efficacy in a mouse model.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural activity relationships (SAR) of the promising antiviral compound IHVR-19029 and other N-alkyldeoxynojirimycin (DNJ) derivatives. N-alkyldeoxynojirimycins are a class of iminosugars that have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses. Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the processing of N-linked glycans on viral envelope glycoproteins. This inhibition leads to misfolded glycoproteins, subsequently impairing virion assembly and reducing infectivity.

This compound has emerged as a lead N-alkyl-DNJ analog, showing significant in vivo efficacy against highly pathogenic viruses such as Ebola and Marburg.[1] However, its development has been met with challenges, including low oral bioavailability and gastrointestinal side effects, prompting the exploration of prodrug strategies to enhance its therapeutic potential.[1][2] This guide synthesizes experimental data to offer a clear comparison of this compound and related compounds, aiding in the ongoing research and development of this important class of antiviral agents.

Quantitative Comparison of Antiviral Activity

The antiviral potency and cytotoxicity of N-alkyldeoxynojirimycin derivatives are critical parameters in assessing their therapeutic potential. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀) of various N-alkyl-DNJ compounds against different viruses. A lower EC₅₀ indicates higher antiviral activity, while a higher SI value suggests a more favorable safety profile.

Table 1: Antiviral Activity of N-Alkyldeoxynojirimycin Derivatives against Dengue Virus (DENV)

CompoundN-Alkyl Chain ModificationEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell Line
This compound Lead N-alkyl analogData not specified in searchesData not specified in searchesData not specified in searchesHEK293
CM-10-18 (7) Oxygenated N-alkyl chain6.5>500>77BHK
2h Modified N-alkyl chain0.3 - 0.5>500>1000BHK
2l Modified N-alkyl chain0.3 - 0.5>500>1000BHK
3j Modified N-alkyl chain0.3 - 0.5>500>1000BHK
3l Modified N-alkyl chain0.3 - 0.5>500>1000BHK
3v Modified N-alkyl chain0.3 - 0.5>500>1000BHK
4b Modified N-alkyl chain0.3 - 0.5>500>1000BHK
4c Modified N-alkyl chain0.3 - 0.5>500>1000BHK

Data for compounds 2h, 2l, 3j, 3l, 3v, 4b, and 4c sourced from a study on the design and synthesis of N-alkylated DNJ derivatives for the treatment of Dengue Virus infection.[3][4]

Table 2: Antiviral Activity of N-Alkyldeoxynojirimycin Derivatives against Bovine Viral Diarrhea Virus (BVDV)

CompoundN-Alkyl Chain ModificationEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell Line
N-butyl-DNJ (NB-DNJ) Butyl>100>1000>10MDBK
N-nonyl-DNJ (NN-DNJ) Nonyl0.83037.5MDBK
Compound with terminal tertiary benzamide Modified N-alkyl chainSubmicromolarLow cytotoxicityNot specifiedNot specified
Compound with sulfonamide moiety Modified N-alkyl chainSubmicromolarLow cytotoxicityNot specifiedNot specified
Compound with urea moiety Modified N-alkyl chainSubmicromolarLow cytotoxicityNot specifiedNot specified
Compound with oxazolidinone moiety Modified N-alkyl chainSubmicromolarLow cytotoxicityNot specifiedNot specified

Data for compounds with terminal tertiary benzamide, sulfonamide, urea, and oxazolidinone moieties sourced from a study on N-alkyldeoxynojirimycin derivatives with improved metabolic stability.[5]

Mechanism of Action: Inhibition of ER α-Glucosidases

The primary antiviral mechanism of N-alkyldeoxynojirimycins is the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are responsible for the sequential trimming of the three terminal glucose residues from the N-linked glycan precursor (Glc₃Man₉GlcNAc₂) on nascent viral glycoproteins. This trimming is a critical step in the calnexin/calreticulin cycle, a quality control system that ensures proper protein folding.

By inhibiting these glucosidases, N-alkyl-DNJ derivatives lead to the accumulation of viral glycoproteins with persistent glucose residues. This results in misfolded proteins that are often retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. The consequences for the viral life cycle are severe and include:

  • Impaired Virion Assembly: The incorporation of misfolded glycoproteins into new viral particles is disrupted.

  • Reduced Virion Secretion: The release of new virions from the host cell is diminished.

  • Decreased Infectivity: Viral particles that are released may have a reduced ability to infect new host cells due to malformed envelope proteins.

The following diagram illustrates this key signaling pathway.

antiviral_mechanism cluster_ER Endoplasmic Reticulum cluster_Inhibitor NascentViralGlycoprotein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I NascentViralGlycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II MisfoldedGlycoprotein Misfolded Viral Glycoprotein (Glc1-3Man9GlcNAc2) Calnexin_Calreticulin Calnexin/Calreticulin Cycle (Proper Folding) Glucosidase_II->Calnexin_Calreticulin ProperlyFoldedGlycoprotein Properly Folded Viral Glycoprotein Calnexin_Calreticulin->ProperlyFoldedGlycoprotein ERAD ER-Associated Degradation (ERAD) MisfoldedGlycoprotein->ERAD VirionAssembly Virion Assembly & Secretion MisfoldedGlycoprotein->VirionAssembly Impaired ProperlyFoldedGlycoprotein->VirionAssembly IHVR_19029 This compound & N-alkyl-DNJs IHVR_19029->Glucosidase_I Inhibition IHVR_19029->Glucosidase_II Inhibition InfectiousVirions Infectious Virions VirionAssembly->InfectiousVirions

Caption: Mechanism of antiviral action of this compound and related N-alkyldeoxynojirimycins.

Experimental Protocols

The evaluation of the antiviral activity of N-alkyldeoxynojirimycin derivatives typically involves cell-based assays. The following are generalized protocols for common assays used in the cited literature.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Seed a suitable cell line (e.g., BHK-21 for DENV, MDBK for BVDV) in 96-well plates and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-alkyl-DNJ derivatives in cell culture medium. Add the compound dilutions to the cells.

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.

  • CC₅₀ Determination: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Virus Yield Reduction Assay (for DENV)

This assay measures the reduction in the production of infectious virus particles.

  • Cell Seeding: Seed BHK-21 cells in 24-well plates.

  • Infection: Infect the cells with DENV at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a virus adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • Virus Titration: Collect the cell culture supernatant and determine the virus titer by plaque assay on a susceptible cell line (e.g., Vero cells).

  • EC₅₀ Determination: The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the virus yield by 50%.

Plaque Reduction Assay (for BVDV)

This assay quantifies the inhibition of virus-induced plaque formation.

  • Cell Seeding: Grow a monolayer of MDBK cells in 6-well plates.

  • Infection: Infect the cell monolayer with a known amount of BVDV.

  • Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of the N-alkyl-DNJ derivatives.

  • Incubation: Incubate the plates for 3-5 days to allow for the formation of visible plaques.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Determination: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

The following workflow diagram illustrates a typical experimental process for evaluating antiviral compounds.

experimental_workflow cluster_invitro In Vitro Evaluation CellCulture 1. Cell Culture (e.g., BHK-21, MDBK) CompoundPrep 2. Compound Preparation (Serial Dilutions) CellCulture->CompoundPrep CytotoxicityAssay 3a. Cytotoxicity Assay (Determine CC50) CompoundPrep->CytotoxicityAssay AntiviralAssay 3b. Antiviral Assay (e.g., Yield Reduction, Plaque Reduction) CompoundPrep->AntiviralAssay DataAnalysis 4. Data Analysis (Calculate EC50 and SI) CytotoxicityAssay->DataAnalysis AntiviralAssay->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound Start Start Start->CellCulture

Caption: General experimental workflow for the in vitro evaluation of antiviral compounds.

References

Comparative Cytotoxicity of IHVR-19029 and Other Iminosugars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of investigational compounds is paramount. This guide provides a comparative analysis of the in vitro cytotoxicity of IHVR-19029, a novel iminosugar, against other well-characterized iminosugars: celgosivir, castanospermine, and UV-4. The data presented herein is compiled from various studies and is intended to serve as a resource for evaluating the therapeutic potential of these compounds.

Iminosugars are a class of carbohydrate mimics that have garnered significant attention for their broad-spectrum antiviral activity. Their primary mechanism of action involves the inhibition of host α-glucosidases, essential enzymes in the endoplasmic reticulum (ER) responsible for the proper folding of viral glycoproteins. By disrupting this process, iminosugars can prevent the assembly and release of infectious viral particles. However, as with any therapeutic agent, assessing the potential for host cell toxicity is a critical step in the drug development pipeline.

Comparative Cytotoxicity Data

The following table summarizes the available 50% cytotoxic concentration (CC50) values for this compound, celgosivir, castanospermine, and UV-4 across different cell lines. It is important to note that the experimental conditions, including the specific cell lines and cytotoxicity assays used, vary between studies. Therefore, direct comparisons should be made with caution.

CompoundCell LineCC50 Value (µM)Cytotoxicity Assay
This compound HEK293Data not explicitly stated, but cell viability was maintained at concentrations effective against various viruses[1].MTT Assay
Celgosivir Huh 7.5.1752.25[2]Not specified
Castanospermine VariousVaries depending on cell line and assay conditions. Generally considered to have low cytotoxicity at effective antiviral concentrations.Not specified
UV-4 ACE2-A549> 400[3]WST-1 Assay
Caco-2> 400[3]WST-1 Assay

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the iminosugar compounds and a vehicle control.

  • Incubate the plate for a period of 24 to 72 hours, depending on the cell type and experimental design.

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value using a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Principle: The assay reagent contains luciferase and its substrate, which in the presence of ATP, produces a luminescent signal that is proportional to the number of viable cells.

Protocol:

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the iminosugar compounds and a vehicle control.

  • Incubate the plate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability and the CC50 value based on the luminescent signal relative to the control.

Mandatory Visualizations

Signaling Pathway of Iminosugar Action

The following diagram illustrates the mechanism of action of iminosugars in the endoplasmic reticulum, leading to the inhibition of viral glycoprotein processing.

Iminosugar_Mechanism cluster_ER Endoplasmic Reticulum cluster_Glucosidases α-Glucosidases Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucose Trimming Glucosidase_I α-Glucosidase I Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 Glucose Trimming Glucosidase_II α-Glucosidase II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Man9GlcNAc2->Calnexin_Calreticulin Properly_Folded Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Golgi Golgi Apparatus Properly_Folded->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Virion_Assembly Virion Assembly Golgi->Virion_Assembly Iminosugars Iminosugars (this compound, etc.) Iminosugars->Glucosidase_I Inhibition Iminosugars->Glucosidase_II Inhibition

Caption: Mechanism of iminosugar-mediated inhibition of viral glycoprotein processing.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the general workflow for determining the cytotoxicity of iminosugars using in vitro cell-based assays.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow Cell_Culture 1. Cell Seeding (96-well plate) Compound_Treatment 2. Treatment with Iminosugars (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Reagent 4. Addition of Cytotoxicity Assay Reagent (e.g., MTT, CellTiter-Glo) Incubation->Assay_Reagent Measurement 5. Signal Measurement (Absorbance/Luminescence) Assay_Reagent->Measurement Data_Analysis 6. Data Analysis (Calculate % Viability, CC50) Measurement->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity assessment of iminosugars.

References

Safety Operating Guide

Proper Disposal Procedures for IHVR-19029: A General Laboratory Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of IHVR-19029, a potent endoplasmic reticulum (ER) α-glucosidases I and II inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on general best practices for the disposal of laboratory chemical waste and assumes the compound may be hazardous. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific regulations and guidance.

Core Principle: Treat as Hazardous Waste

Until a comprehensive SDS for this compound becomes available, all waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), should be managed as hazardous chemical waste.[1][2] This precautionary approach minimizes potential risks to personnel and the environment.

Waste Segregation and Container Management

Proper segregation and containment are critical first steps in the disposal process.

  • Designated Waste Containers: Use only approved, compatible, and clearly labeled hazardous waste containers.[2][3] Plastic containers are often preferred for their durability.[2]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., "Toxic").[3]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]

  • Container Integrity: Keep waste containers securely closed except when adding waste.[2][4] Ensure containers are not overfilled; leave at least one inch of headspace to allow for expansion.[4]

Disposal of Different Waste Streams

a. Solid Waste (Pure Compound, Contaminated PPE, etc.)

  • Collection: Place all solid waste contaminated with this compound into a designated, labeled hazardous waste container.

  • Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory.[2][4] This area should be inspected weekly for any signs of leakage.[4]

  • Pickup: Arrange for collection by your institution's hazardous waste management service.

b. Liquid Waste (Solutions containing this compound)

  • Collection: Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container.

  • pH Neutralization (if applicable): For aqueous solutions, your institution's EHS office may provide specific guidance on pH adjustment. Generally, aqueous solutions with a pH between 5.5 and 10.5 may have different disposal routes, but this should be confirmed.[5] Do not attempt to neutralize solutions without specific protocols and safety measures in place.

  • Storage and Pickup: Store in the SAA and arrange for pickup by the hazardous waste team. Under no circumstances should liquid waste containing this compound be poured down the sink. [1]

c. Empty Containers

  • Triple Rinsing: Containers that held this compound should be triple-rinsed with a suitable solvent.[1]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]

  • Container Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container as regular trash, unless otherwise directed by your EHS office.[1]

Decontamination and Spill Management

In the event of a spill, follow your laboratory's established spill response protocol. This typically involves:

  • Alerting Personnel: Notify others in the vicinity.

  • Donning PPE: Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Containment and Absorption: Use an appropriate absorbent material to contain and clean up the spill.

  • Disposal of Spill Debris: All materials used for spill cleanup must be disposed of as hazardous waste.

Quantitative Data for Chemical Inactivation (Hypothetical Example)

Since no specific inactivation data for this compound is available, the following table provides a hypothetical example of the type of information that would be found in an SDS or a validated disposal protocol. This data is for illustrative purposes only and should not be used for actual disposal procedures.

Inactivation MethodReagent/ConditionConcentration/LevelContact TimeEfficacy
Chemical Degradation1 M Sodium Hypochlorite10% v/v60 minutes>99.9%
Chemical Degradation1 M Hydrochloric Acid10% v/v120 minutes>99.5%
Thermal InactivationAutoclave121°C, 15 psi60 minutesNot Determined

Experimental Protocol: Validation of a Chemical Inactivation Method (General Example)

The following is a generalized protocol for validating a chemical inactivation method for a compound like this compound.

1. Objective: To determine the efficacy of a chosen chemical agent in degrading this compound to a non-hazardous form.

2. Materials:

  • This compound standard
  • Inactivating agent (e.g., 1 M NaOH)
  • Quenching agent (e.g., 1 M HCl)
  • High-Performance Liquid Chromatography (HPLC) system
  • Appropriate column and mobile phase for this compound analysis
  • Calibrated analytical balance and volumetric flasks

3. Procedure:

  • Prepare a stock solution of this compound of known concentration.
  • In a series of reaction vessels, add a specific volume of the this compound stock solution.
  • Add the inactivating agent at the desired concentration to each vessel.
  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction in one of the vessels by adding the quenching agent to neutralize the inactivating agent.
  • Analyze the samples from each time point by HPLC to determine the concentration of remaining this compound.
  • Calculate the percentage of degradation at each time point.

4. Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics. The efficacy of the inactivation is confirmed if the concentration of the parent compound falls below a predetermined acceptable level.

Decision-Making Flowchart for this compound Disposal

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container as Regular Trash deface_label->dispose_container end End of Process dispose_container->end ehs_pickup Arrange for EHS Hazardous Waste Pickup store_saa->ehs_pickup ehs_pickup->end

Caption: Decision flowchart for the proper disposal of this compound waste streams.

References

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